molecular formula C52H79N5O12 B560544 42-(2-Tetrazolyl)rapamycin CAS No. 221877-56-1

42-(2-Tetrazolyl)rapamycin

Cat. No.: B560544
CAS No.: 221877-56-1
M. Wt: 966.2 g/mol
InChI Key: IURNHYDSJVLLPN-JUKNQOCSSA-N
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Description

42-(2-Tetrazolyl)rapamycin is a prodrug compound of a rapamycin analog extracted from patent US 20080171763 A1, Example 1. Rapamycin is a specific mTOR inhibitor.

Properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURNHYDSJVLLPN-JUKNQOCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221877-56-1
Record name (42S)-42-Deoxy-42-(2H-tetrazol-2-yl)rapamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221877-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (B251) (formerly ABT-578), is a semi-synthetic derivative of rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus.[1] Like its parent compound, zotarolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2] Zotarolimus was specifically designed for use in drug-eluting stents to prevent restenosis, the re-narrowing of arteries following angioplasty.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action: mTOR Inhibition

The primary mechanism of action of zotarolimus involves the inhibition of the mTOR signaling pathway, specifically targeting the mTOR Complex 1 (mTORC1).[2] This action is not a direct inhibition of the mTOR kinase domain but is mediated through a gain-of-function complex with an intracellular protein.

The process unfolds as follows:

  • Cellular Entry and Binding to FKBP12: Zotarolimus, being more lipophilic than sirolimus, readily penetrates cell membranes.[3] Once inside the cell, it binds with high affinity to the FK506-binding protein 12 (FKBP12), an immunophilin.[2][4]

  • Formation of the Inhibitory Complex: The zotarolimus-FKBP12 complex then acts as the functional inhibitor.[2]

  • Allosteric Inhibition of mTORC1: This complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1.[2] This binding does not directly compete with ATP at the catalytic site but instead allosterically inhibits the kinase activity of mTORC1. This prevents the phosphorylation of its key downstream substrates.[2]

  • Downstream Effects: The inhibition of mTORC1 leads to the dephosphorylation and inactivation of several key proteins involved in protein synthesis and cell cycle progression, including:

    • p70 S6 Kinase (p70S6K): A critical regulator of ribosome biogenesis and protein synthesis.

    • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): When dephosphorylated, it binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of translation of key mRNAs required for cell growth and proliferation.[2]

  • Cell Cycle Arrest: By inhibiting protein synthesis and the translation of critical cell cycle regulators, zotarolimus effectively halts the cell cycle in the G1 phase, preventing cells from progressing to the S phase and thereby inhibiting their proliferation.[1][5] This is the fundamental basis for its antiproliferative effects in vascular smooth muscle cells, which are responsible for restenosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound (Zotarolimus).

Table 1: In Vitro Biological Activity of 42-Epi-(tetrazolyl)-rapamycin Isomers

CompoundIsomerHuman MLR IC50 (nM)
42-Epi-(tetrazolyl)-rapamycinLess Polar0.8
42-Epi-(tetrazolyl)-rapamycinMore Polar0.6

Data from U.S. Patent 6,015,815 A. The patent describes two epimers at the 42-position, a less polar and a more polar isomer.

Table 2: Comparative In Vitro and In Vivo Data for Zotarolimus and Sirolimus

ParameterZotarolimusSirolimusReference
FKBP12 Binding IC502.8 nMNot Reported in this study[6]
Human T-cell Proliferation InhibitionComparable to SirolimusComparable to Zotarolimus[4]
Rat T-cell Proliferation InhibitionComparable to SirolimusComparable to Zotarolimus[4]
In Vitro Human Coronary Artery Smooth Muscle Cell Proliferation InhibitionComparable to SirolimusComparable to Zotarolimus[4]
Rat Pharmacokinetics (Intravenous) [4]
Terminal Elimination Half-life (T1/2)9.4 hours14.0 hours[4]
Rat Pharmacokinetics (Oral) [4]
Terminal Elimination Half-life (T1/2)7.9 hours33.4 hours[4]

Table 3: In Vivo Efficacy in a Porcine Coronary Artery Model (28 days)

ParameterZotarolimus-Eluting StentPolymer-Only StentP-value
Area Stenosis (%)22.4 ± 8.635.7 ± 130.01
Neointimal Area (mm²)1.69 ± 0.552.78 ± 1.070.01
Neointimal Thickness (mm)0.25 ± 0.070.38 ± 0.130.01
Lumen Area (mm²)6.07 ± 1.395.02 ± 1.30.01

Data from a study on zotarolimus-eluting stents in a porcine coronary artery model.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Human Mixed Lymphocyte Reaction (MLR) Assay

This assay measures the immunosuppressive activity of a compound by assessing its ability to inhibit T-cell proliferation in response to allogeneic stimulation.

  • Cell Preparation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human volunteers using Ficoll-Paque density gradient centrifugation.

    • Stimulator cells are prepared from one donor by treating the PBMCs with mitomycin C (to prevent their proliferation) and then washing them.

    • Responder cells are the untreated PBMCs from a second, unrelated donor.

  • Assay Procedure:

    • Responder cells (e.g., 1 x 10⁵ cells/well) and stimulator cells (e.g., 1 x 10⁵ cells/well) are co-cultured in 96-well microtiter plates in complete RPMI-1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.

    • The test compound (42-Epi-(tetrazolyl)-rapamycin) is dissolved in a suitable solvent (e.g., DMSO) and added to the cultures at various concentrations. Control wells receive the solvent alone.

    • The plates are incubated for a period of 5 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement of Proliferation:

    • Approximately 18-24 hours before harvesting, [³H]-thymidine (a radioactive nucleoside) is added to each well. Proliferating T-cells will incorporate the [³H]-thymidine into their newly synthesized DNA.

    • The cells are harvested onto glass fiber filters using a cell harvester.

    • The amount of incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The results are expressed as counts per minute (CPM).

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of proliferation) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vitro mTOR Kinase Assay (General Protocol)

This assay directly measures the enzymatic activity of mTORC1.

  • Immunoprecipitation of mTORC1:

    • Cells (e.g., HEK293T) are lysed in a CHAPS-based lysis buffer to maintain the integrity of the mTORC1 complex.

    • The cell lysate is incubated with an antibody against a component of mTORC1 (e.g., Raptor) to immunoprecipitate the complex.

    • The antibody-mTORC1 complex is captured on protein A/G-agarose beads.

  • Kinase Reaction:

    • The immunoprecipitated mTORC1 on the beads is washed and then resuspended in a kinase assay buffer.

    • The test compound (Zotarolimus, pre-incubated with FKBP12) is added at various concentrations.

    • The kinase reaction is initiated by adding ATP and a purified mTORC1 substrate, such as a recombinant fragment of p70S6K or 4E-BP1.

    • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Detection of Substrate Phosphorylation:

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • The proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The phosphorylated substrate is detected by Western blotting using a phospho-specific antibody (e.g., anti-phospho-p70S6K (Thr389) or anti-phospho-4E-BP1 (Thr37/46)).

  • Data Analysis:

    • The intensity of the bands corresponding to the phosphorylated substrate is quantified using densitometry.

    • The IC50 value for mTOR kinase inhibition is calculated from the dose-response curve.

3. Cell Proliferation Assay (General Protocol)

This assay assesses the effect of a compound on cell growth.

  • Cell Culture:

    • A relevant cell line (e.g., human coronary artery smooth muscle cells) is seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compound (Zotarolimus) or a vehicle control.

  • Measurement of Cell Viability/Proliferation:

    • After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using a colorimetric or fluorometric assay, such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

      • CyQUANT Assay: Measures the total amount of DNA, which is proportional to the cell number.

  • Data Analysis:

    • The absorbance or fluorescence values are plotted against the compound concentration.

    • The IC50 value for the inhibition of cell proliferation is determined from the resulting dose-response curve.

Visualizations

Diagram 1: The mTOR Signaling Pathway and the Mechanism of Action of this compound

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates EBP1 4E-BP1 mTORC1->EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Zotarolimus This compound (Zotarolimus) FKBP12 FKBP12 Zotarolimus->FKBP12 Zota_FKBP12 Zotarolimus-FKBP12 Complex Zota_FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory mechanism of this compound.

Diagram 2: Experimental Workflow for In Vitro mTOR Kinase Assay

mTOR_Assay_Workflow start Start: Cell Culture (e.g., HEK293T) lysis Cell Lysis (CHAPS buffer) start->lysis ip Immunoprecipitation of mTORC1 (e.g., anti-Raptor Ab) lysis->ip beads Capture on Protein A/G Beads ip->beads wash Wash Beads beads->wash reaction Kinase Reaction: - Add Zotarolimus-FKBP12 - Add Substrate (p70S6K) - Add ATP wash->reaction stop Stop Reaction (add SDS buffer) reaction->stop sds SDS-PAGE stop->sds western Western Blot sds->western detect Detection with Phospho-specific Ab western->detect analysis Data Analysis: Quantify Bands, Determine IC50 detect->analysis end End analysis->end

Caption: Workflow for an in vitro mTORC1 kinase inhibition assay.

This compound (Zotarolimus) is a potent and specific inhibitor of the mTOR signaling pathway. Its mechanism of action is well-characterized and follows the established paradigm of rapamycin and its analogs, involving the formation of an inhibitory complex with FKBP12 that allosterically inhibits mTORC1. This leads to a cascade of downstream effects culminating in cell cycle arrest at the G1 phase. The quantitative data from in vitro and in vivo studies demonstrate its potent antiproliferative and immunosuppressive activities. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. The continued study of mTOR inhibitors like zotarolimus is crucial for the development of new therapeutic strategies for a range of diseases, from restenosis to cancer.

References

An In-depth Technical Guide on the Mechanism of Action of 42-(2-Tetrazolyl)rapamycin (Zotarolimus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (formerly ABT-578), is a semi-synthetic derivative of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus.[1] Like its parent compound, zotarolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2] Zotarolimus was specifically designed for use in drug-eluting stents to prevent restenosis, the re-narrowing of arteries following angioplasty.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action: mTOR Inhibition

The primary mechanism of action of zotarolimus involves the inhibition of the mTOR signaling pathway, specifically targeting the mTOR Complex 1 (mTORC1).[2] This action is not a direct inhibition of the mTOR kinase domain but is mediated through a gain-of-function complex with an intracellular protein.

The process unfolds as follows:

  • Cellular Entry and Binding to FKBP12: Zotarolimus, being more lipophilic than sirolimus, readily penetrates cell membranes.[3] Once inside the cell, it binds with high affinity to the FK506-binding protein 12 (FKBP12), an immunophilin.[2][4]

  • Formation of the Inhibitory Complex: The zotarolimus-FKBP12 complex then acts as the functional inhibitor.[2]

  • Allosteric Inhibition of mTORC1: This complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1.[2] This binding does not directly compete with ATP at the catalytic site but instead allosterically inhibits the kinase activity of mTORC1. This prevents the phosphorylation of its key downstream substrates.[2]

  • Downstream Effects: The inhibition of mTORC1 leads to the dephosphorylation and inactivation of several key proteins involved in protein synthesis and cell cycle progression, including:

    • p70 S6 Kinase (p70S6K): A critical regulator of ribosome biogenesis and protein synthesis.

    • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): When dephosphorylated, it binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of translation of key mRNAs required for cell growth and proliferation.[2]

  • Cell Cycle Arrest: By inhibiting protein synthesis and the translation of critical cell cycle regulators, zotarolimus effectively halts the cell cycle in the G1 phase, preventing cells from progressing to the S phase and thereby inhibiting their proliferation.[1][5] This is the fundamental basis for its antiproliferative effects in vascular smooth muscle cells, which are responsible for restenosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound (Zotarolimus).

Table 1: In Vitro Biological Activity of 42-Epi-(tetrazolyl)-rapamycin Isomers

CompoundIsomerHuman MLR IC50 (nM)
42-Epi-(tetrazolyl)-rapamycinLess Polar0.8
42-Epi-(tetrazolyl)-rapamycinMore Polar0.6

Data from U.S. Patent 6,015,815 A. The patent describes two epimers at the 42-position, a less polar and a more polar isomer.

Table 2: Comparative In Vitro and In Vivo Data for Zotarolimus and Sirolimus

ParameterZotarolimusSirolimusReference
FKBP12 Binding IC502.8 nMNot Reported in this study[6]
Human T-cell Proliferation InhibitionComparable to SirolimusComparable to Zotarolimus[4]
Rat T-cell Proliferation InhibitionComparable to SirolimusComparable to Zotarolimus[4]
In Vitro Human Coronary Artery Smooth Muscle Cell Proliferation InhibitionComparable to SirolimusComparable to Zotarolimus[4]
Rat Pharmacokinetics (Intravenous) [4]
Terminal Elimination Half-life (T1/2)9.4 hours14.0 hours[4]
Rat Pharmacokinetics (Oral) [4]
Terminal Elimination Half-life (T1/2)7.9 hours33.4 hours[4]

Table 3: In Vivo Efficacy in a Porcine Coronary Artery Model (28 days)

ParameterZotarolimus-Eluting StentPolymer-Only StentP-value
Area Stenosis (%)22.4 ± 8.635.7 ± 130.01
Neointimal Area (mm²)1.69 ± 0.552.78 ± 1.070.01
Neointimal Thickness (mm)0.25 ± 0.070.38 ± 0.130.01
Lumen Area (mm²)6.07 ± 1.395.02 ± 1.30.01

Data from a study on zotarolimus-eluting stents in a porcine coronary artery model.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Human Mixed Lymphocyte Reaction (MLR) Assay

This assay measures the immunosuppressive activity of a compound by assessing its ability to inhibit T-cell proliferation in response to allogeneic stimulation.

  • Cell Preparation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human volunteers using Ficoll-Paque density gradient centrifugation.

    • Stimulator cells are prepared from one donor by treating the PBMCs with mitomycin C (to prevent their proliferation) and then washing them.

    • Responder cells are the untreated PBMCs from a second, unrelated donor.

  • Assay Procedure:

    • Responder cells (e.g., 1 x 10⁵ cells/well) and stimulator cells (e.g., 1 x 10⁵ cells/well) are co-cultured in 96-well microtiter plates in complete RPMI-1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.

    • The test compound (42-Epi-(tetrazolyl)-rapamycin) is dissolved in a suitable solvent (e.g., DMSO) and added to the cultures at various concentrations. Control wells receive the solvent alone.

    • The plates are incubated for a period of 5 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement of Proliferation:

    • Approximately 18-24 hours before harvesting, [³H]-thymidine (a radioactive nucleoside) is added to each well. Proliferating T-cells will incorporate the [³H]-thymidine into their newly synthesized DNA.

    • The cells are harvested onto glass fiber filters using a cell harvester.

    • The amount of incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The results are expressed as counts per minute (CPM).

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of proliferation) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vitro mTOR Kinase Assay (General Protocol)

This assay directly measures the enzymatic activity of mTORC1.

  • Immunoprecipitation of mTORC1:

    • Cells (e.g., HEK293T) are lysed in a CHAPS-based lysis buffer to maintain the integrity of the mTORC1 complex.

    • The cell lysate is incubated with an antibody against a component of mTORC1 (e.g., Raptor) to immunoprecipitate the complex.

    • The antibody-mTORC1 complex is captured on protein A/G-agarose beads.

  • Kinase Reaction:

    • The immunoprecipitated mTORC1 on the beads is washed and then resuspended in a kinase assay buffer.

    • The test compound (Zotarolimus, pre-incubated with FKBP12) is added at various concentrations.

    • The kinase reaction is initiated by adding ATP and a purified mTORC1 substrate, such as a recombinant fragment of p70S6K or 4E-BP1.

    • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.

  • Detection of Substrate Phosphorylation:

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • The proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The phosphorylated substrate is detected by Western blotting using a phospho-specific antibody (e.g., anti-phospho-p70S6K (Thr389) or anti-phospho-4E-BP1 (Thr37/46)).

  • Data Analysis:

    • The intensity of the bands corresponding to the phosphorylated substrate is quantified using densitometry.

    • The IC50 value for mTOR kinase inhibition is calculated from the dose-response curve.

3. Cell Proliferation Assay (General Protocol)

This assay assesses the effect of a compound on cell growth.

  • Cell Culture:

    • A relevant cell line (e.g., human coronary artery smooth muscle cells) is seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compound (Zotarolimus) or a vehicle control.

  • Measurement of Cell Viability/Proliferation:

    • After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using a colorimetric or fluorometric assay, such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

      • CyQUANT Assay: Measures the total amount of DNA, which is proportional to the cell number.

  • Data Analysis:

    • The absorbance or fluorescence values are plotted against the compound concentration.

    • The IC50 value for the inhibition of cell proliferation is determined from the resulting dose-response curve.

Visualizations

Diagram 1: The mTOR Signaling Pathway and the Mechanism of Action of this compound

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates EBP1 4E-BP1 mTORC1->EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Zotarolimus This compound (Zotarolimus) FKBP12 FKBP12 Zotarolimus->FKBP12 Zota_FKBP12 Zotarolimus-FKBP12 Complex Zota_FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory mechanism of this compound.

Diagram 2: Experimental Workflow for In Vitro mTOR Kinase Assay

mTOR_Assay_Workflow start Start: Cell Culture (e.g., HEK293T) lysis Cell Lysis (CHAPS buffer) start->lysis ip Immunoprecipitation of mTORC1 (e.g., anti-Raptor Ab) lysis->ip beads Capture on Protein A/G Beads ip->beads wash Wash Beads beads->wash reaction Kinase Reaction: - Add Zotarolimus-FKBP12 - Add Substrate (p70S6K) - Add ATP wash->reaction stop Stop Reaction (add SDS buffer) reaction->stop sds SDS-PAGE stop->sds western Western Blot sds->western detect Detection with Phospho-specific Ab western->detect analysis Data Analysis: Quantify Bands, Determine IC50 detect->analysis end End analysis->end

Caption: Workflow for an in vitro mTORC1 kinase inhibition assay.

This compound (Zotarolimus) is a potent and specific inhibitor of the mTOR signaling pathway. Its mechanism of action is well-characterized and follows the established paradigm of rapamycin and its analogs, involving the formation of an inhibitory complex with FKBP12 that allosterically inhibits mTORC1. This leads to a cascade of downstream effects culminating in cell cycle arrest at the G1 phase. The quantitative data from in vitro and in vivo studies demonstrate its potent antiproliferative and immunosuppressive activities. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. The continued study of mTOR inhibitors like zotarolimus is crucial for the development of new therapeutic strategies for a range of diseases, from restenosis to cancer.

References

An In-depth Technical Guide to the Synthesis of 42-(2-Tetrazolyl)rapamycin from Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent mTOR inhibitor, rapamycin (B549165). This document details the chemical pathway, experimental protocols, and relevant biological context for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with potent immunosuppressive and antiproliferative properties. Its mechanism of action involves the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival.[1][2][3] The inhibition of mTORC1 by the rapamycin-FKBP12 complex disrupts downstream signaling pathways, leading to cell cycle arrest in the G1 phase.[1][4]

Chemical modification of the rapamycin scaffold, particularly at the C-42 hydroxyl group, has led to the development of analogs with improved pharmacokinetic profiles and clinical utility. One such analog is this compound, where the hydroxyl group is replaced by a 2-substituted tetrazole ring. This modification can alter the compound's polarity, metabolic stability, and interaction with its biological targets.

This guide focuses on the synthetic route to this compound, proceeding through a key triflate intermediate. While a one-pot synthesis for the isomeric 42-(1-Tetrazolyl)rapamycin (Zotarolimus) is well-documented, specific protocols for the exclusive synthesis of the 2-tetrazolyl isomer are less prevalent in the literature.[5][6] This guide presents a detailed, plausible synthetic methodology based on established chemical principles for tetrazole alkylation, which is known to often produce a mixture of N1 and N2 isomers that can be separated chromatographically.[7]

Synthetic Pathway

The synthesis of this compound from rapamycin is a two-step process. The first step involves the activation of the C-42 hydroxyl group of rapamycin by converting it into a trifluoromethanesulfonate (B1224126) (triflate) ester. This is a good leaving group, facilitating the subsequent nucleophilic substitution. The second step is the reaction of the rapamycin-42-triflate intermediate with a tetrazole salt. This reaction can lead to the formation of both N1 and N2-substituted tetrazole isomers, which can be separated by chromatography.

Synthesis_Pathway cluster_reagents1 cluster_reagents2 rapamycin Rapamycin triflate Rapamycin-42-triflate rapamycin->triflate Step 1: Activation tetrazolyl_rapamycin This compound triflate->tetrazolyl_rapamycin Step 2: Substitution reagents1 Triflic Anhydride (B1165640), 2,6-Lutidine reagents2 2H-Tetrazole, DIEA

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of tetrazole-containing rapamycin analogs and principles of regioselective tetrazole alkylation.[5][8]

Step 1: Synthesis of Rapamycin-42-triflate

Materials:

  • Rapamycin

  • Triflic anhydride (Tf₂O)

  • 2,6-Lutidine

  • Dichloromethane (B109758) (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Dry ice

  • Nitrogen gas

Procedure:

  • Dissolve rapamycin in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add 2,6-lutidine to the solution.

  • Cool the reaction mixture to -30 °C using an acetonitrile/dry ice bath.

  • Slowly add triflic anhydride to the cooled solution over a period of 10-15 minutes, maintaining the temperature at -30 °C.

  • Stir the reaction mixture for 20-30 minutes at -30 °C.

  • The resulting solution containing the rapamycin-42-triflate intermediate is typically used directly in the next step without isolation to minimize decomposition.[5]

Step 2: Synthesis of this compound

Materials:

Procedure:

  • To the cold solution of rapamycin-42-triflate, add 2H-tetrazole.

  • Slowly add diisopropylethylamine (DIEA) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will likely contain a mixture of N1 and N2 isomers.

  • Purify the crude product by silica gel column chromatography. A gradient elution system, for example, with a mixture of heptane and acetone or tetrahydrofuran (B95107) and heptane, can be employed.[7] The N2 isomer is expected to elute before the N1 isomer.[7]

  • Collect the fractions containing the desired this compound isomer.

  • Combine the pure fractions and concentrate under reduced pressure to yield the final product.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of tetrazolyl-rapamycin derivatives. Please note that yields and purity can vary depending on the specific reaction conditions and purification efficiency.

Table 1: Reagent Quantities for Rapamycin-42-triflate Synthesis

ReagentMolar Ratio (relative to Rapamycin)
Rapamycin1.0
2,6-Lutidine1.5 - 2.0
Triflic Anhydride1.1 - 1.3

Table 2: Reagent Quantities for this compound Synthesis

ReagentMolar Ratio (relative to Rapamycin)
Rapamycin-42-triflate1.0
2H-Tetrazole1.5 - 2.0
DIEA2.0 - 3.0

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
CAS Number 221877-56-1
Molecular Formula C₅₂H₇₉N₅O₁₂
Molecular Weight 966.21 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Characteristic peaks for the rapamycin scaffold and a distinct signal for the tetrazole proton. The chemical shift of the C42 proton will be significantly shifted downfield compared to rapamycin.
¹³C NMR (DMSO-d₆) Characteristic peaks for the rapamycin scaffold and a signal for the tetrazole carbon. The C42 carbon signal will show a significant shift due to the tetrazole substitution.[9]
Mass Spec (ESI+) m/z [M+Na]⁺ expected around 988.56

mTOR Signaling Pathway

Rapamycin and its analogs exert their effects by targeting the mTOR signaling pathway. The diagram below illustrates the central role of mTORC1 and its downstream effectors in regulating cell growth and proliferation, and how rapamycin inhibits this process.

mTOR_Pathway cluster_membrane cluster_cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis represses Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 inhibits

Figure 2: The mTOR signaling pathway and inhibition by rapamycin.

Conclusion

The synthesis of this compound represents a key chemical modification of a clinically important natural product. The provided technical guide outlines a robust synthetic strategy, offering researchers a foundational methodology for the preparation of this and similar rapamycin analogs. Understanding the nuances of the synthesis, particularly the regioselectivity of the tetrazole formation, is crucial for obtaining the desired isomer. The biological context provided through the mTOR signaling pathway highlights the rationale for the development of such derivatives, aiming for improved therapeutic agents targeting a central node in cell regulation. This guide serves as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 42-(2-Tetrazolyl)rapamycin from Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent mTOR inhibitor, rapamycin. This document details the chemical pathway, experimental protocols, and relevant biological context for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with potent immunosuppressive and antiproliferative properties. Its mechanism of action involves the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival.[1][2][3] The inhibition of mTORC1 by the rapamycin-FKBP12 complex disrupts downstream signaling pathways, leading to cell cycle arrest in the G1 phase.[1][4]

Chemical modification of the rapamycin scaffold, particularly at the C-42 hydroxyl group, has led to the development of analogs with improved pharmacokinetic profiles and clinical utility. One such analog is this compound, where the hydroxyl group is replaced by a 2-substituted tetrazole ring. This modification can alter the compound's polarity, metabolic stability, and interaction with its biological targets.

This guide focuses on the synthetic route to this compound, proceeding through a key triflate intermediate. While a one-pot synthesis for the isomeric 42-(1-Tetrazolyl)rapamycin (Zotarolimus) is well-documented, specific protocols for the exclusive synthesis of the 2-tetrazolyl isomer are less prevalent in the literature.[5][6] This guide presents a detailed, plausible synthetic methodology based on established chemical principles for tetrazole alkylation, which is known to often produce a mixture of N1 and N2 isomers that can be separated chromatographically.[7]

Synthetic Pathway

The synthesis of this compound from rapamycin is a two-step process. The first step involves the activation of the C-42 hydroxyl group of rapamycin by converting it into a trifluoromethanesulfonate (triflate) ester. This is a good leaving group, facilitating the subsequent nucleophilic substitution. The second step is the reaction of the rapamycin-42-triflate intermediate with a tetrazole salt. This reaction can lead to the formation of both N1 and N2-substituted tetrazole isomers, which can be separated by chromatography.

Synthesis_Pathway cluster_reagents1 cluster_reagents2 rapamycin Rapamycin triflate Rapamycin-42-triflate rapamycin->triflate Step 1: Activation tetrazolyl_rapamycin This compound triflate->tetrazolyl_rapamycin Step 2: Substitution reagents1 Triflic Anhydride, 2,6-Lutidine reagents2 2H-Tetrazole, DIEA

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of tetrazole-containing rapamycin analogs and principles of regioselective tetrazole alkylation.[5][8]

Step 1: Synthesis of Rapamycin-42-triflate

Materials:

  • Rapamycin

  • Triflic anhydride (Tf₂O)

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Dry ice

  • Nitrogen gas

Procedure:

  • Dissolve rapamycin in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add 2,6-lutidine to the solution.

  • Cool the reaction mixture to -30 °C using an acetonitrile/dry ice bath.

  • Slowly add triflic anhydride to the cooled solution over a period of 10-15 minutes, maintaining the temperature at -30 °C.

  • Stir the reaction mixture for 20-30 minutes at -30 °C.

  • The resulting solution containing the rapamycin-42-triflate intermediate is typically used directly in the next step without isolation to minimize decomposition.[5]

Step 2: Synthesis of this compound

Materials:

  • Rapamycin-42-triflate solution (from Step 1)

  • 2H-Tetrazole

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., heptane, acetone, tetrahydrofuran)

Procedure:

  • To the cold solution of rapamycin-42-triflate, add 2H-tetrazole.

  • Slowly add diisopropylethylamine (DIEA) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will likely contain a mixture of N1 and N2 isomers.

  • Purify the crude product by silica gel column chromatography. A gradient elution system, for example, with a mixture of heptane and acetone or tetrahydrofuran and heptane, can be employed.[7] The N2 isomer is expected to elute before the N1 isomer.[7]

  • Collect the fractions containing the desired this compound isomer.

  • Combine the pure fractions and concentrate under reduced pressure to yield the final product.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of tetrazolyl-rapamycin derivatives. Please note that yields and purity can vary depending on the specific reaction conditions and purification efficiency.

Table 1: Reagent Quantities for Rapamycin-42-triflate Synthesis

ReagentMolar Ratio (relative to Rapamycin)
Rapamycin1.0
2,6-Lutidine1.5 - 2.0
Triflic Anhydride1.1 - 1.3

Table 2: Reagent Quantities for this compound Synthesis

ReagentMolar Ratio (relative to Rapamycin)
Rapamycin-42-triflate1.0
2H-Tetrazole1.5 - 2.0
DIEA2.0 - 3.0

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
CAS Number 221877-56-1
Molecular Formula C₅₂H₇₉N₅O₁₂
Molecular Weight 966.21 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Characteristic peaks for the rapamycin scaffold and a distinct signal for the tetrazole proton. The chemical shift of the C42 proton will be significantly shifted downfield compared to rapamycin.
¹³C NMR (DMSO-d₆) Characteristic peaks for the rapamycin scaffold and a signal for the tetrazole carbon. The C42 carbon signal will show a significant shift due to the tetrazole substitution.[9]
Mass Spec (ESI+) m/z [M+Na]⁺ expected around 988.56

mTOR Signaling Pathway

Rapamycin and its analogs exert their effects by targeting the mTOR signaling pathway. The diagram below illustrates the central role of mTORC1 and its downstream effectors in regulating cell growth and proliferation, and how rapamycin inhibits this process.

mTOR_Pathway cluster_membrane cluster_cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis represses Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rapa_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rapa_FKBP12 Rapa_FKBP12->mTORC1 inhibits

Figure 2: The mTOR signaling pathway and inhibition by rapamycin.

Conclusion

The synthesis of this compound represents a key chemical modification of a clinically important natural product. The provided technical guide outlines a robust synthetic strategy, offering researchers a foundational methodology for the preparation of this and similar rapamycin analogs. Understanding the nuances of the synthesis, particularly the regioselectivity of the tetrazole formation, is crucial for obtaining the desired isomer. The biological context provided through the mTOR signaling pathway highlights the rationale for the development of such derivatives, aiming for improved therapeutic agents targeting a central node in cell regulation. This guide serves as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

References

42-(2-Tetrazolyl)rapamycin: An In-Depth Technical Guide to a Novel mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 42-(2-Tetrazolyl)rapamycin, a novel analog of rapamycin (B549165), and its role as a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). This document details the current understanding of its mechanism of action, supported by quantitative data from closely related analogs, and provides detailed experimental protocols for its evaluation. Included are signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biological context and practical application in research and development.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[] mTORC1, the focus of this guide, integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[] Dysregulation of the mTORC1 pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and autoimmune diseases, making it a critical target for therapeutic intervention.

Rapamycin, a macrolide natural product, is a well-established allosteric inhibitor of mTORC1.[2] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[3] However, the therapeutic use of rapamycin is often associated with undesirable side effects. This has spurred the development of novel rapamycin analogs, or "rapalogs," with improved pharmacological properties.

This compound is a semi-synthetic derivative of rapamycin, characterized by the substitution of the hydroxyl group at the C-42 position with a tetrazole ring.[3] This modification is intended to modulate the compound's potency, selectivity, and pharmacokinetic profile. While specific data for this compound is limited in publicly accessible literature, data from the closely related analog zotarolimus, which also features a tetrazole moiety at the same position, provides valuable insights into its potential as an mTORC1 inhibitor.

Mechanism of Action

Like rapamycin, this compound is believed to exert its inhibitory effect on mTORC1 through an allosteric mechanism. The proposed mechanism involves the formation of an intracellular complex with FKBP12. This complex then binds to the FRB domain of mTOR within the mTORC1 complex, preventing the phosphorylation of its downstream substrates, p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of these key effectors of protein synthesis ultimately leads to a reduction in cell growth, proliferation, and survival.

Quantitative Data

Parameter Value Compound Assay Reference
FKBP12 Binding IC50 2.8 nMZotarolimusCompetitive Binding Assay[4]
Smooth Muscle Cell Proliferation Inhibition Potent InhibitionZotarolimusin vitro cell proliferation assay[5]
Endothelial Cell Proliferation Inhibition Potent InhibitionZotarolimusin vitro cell proliferation assay[5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.

mTORC1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 | Protein_Synthesis Protein Synthesis Cell Growth Proliferation S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibitor This compound + FKBP12 Inhibitor->mTORC1 |

Caption: mTORC1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical mTORC1 Kinase Assay (Determine IC50) Cell_Assay Cell-Based Assay (e.g., Western Blot for p-S6K1, p-4E-BP1) Kinase_Assay->Cell_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Assay->Proliferation_Assay PK_Study Pharmacokinetic Studies in Animal Models Proliferation_Assay->PK_Study Efficacy_Study Efficacy Studies in Disease Models (e.g., Xenograft Tumor Model) PK_Study->Efficacy_Study Toxicity_Study Toxicology Studies Efficacy_Study->Toxicity_Study Start Compound Synthesis This compound Start->Kinase_Assay

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound as an mTORC1 inhibitor.

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and is used to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Active mTORC1 enzyme (recombinant or immunoprecipitated)

  • Inactive p70 S6 Kinase (S6K1) or 4E-BP1 as substrate

  • ATP, MgCl2

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the mTORC1 enzyme, the substrate (S6K1 or 4E-BP1), and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a solution containing ATP and MgCl2.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular mTORC1 Inhibition Assay (Western Blot)

This assay assesses the ability of the compound to inhibit mTORC1 signaling within a cellular context by measuring the phosphorylation status of its downstream targets.

Materials:

  • Cancer cell line with active mTORC1 signaling (e.g., MCF-7, PC3)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of this compound in a preclinical animal model.

Materials:

  • Athymic nude mice

  • Human cancer cell line for xenograft implantation (e.g., U87-MG, A549)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

  • Compare the tumor growth inhibition between the treated and control groups.

Conclusion

This compound represents a promising next-generation mTORC1 inhibitor. While direct biological data remains scarce, the information available for the closely related analog, zotarolimus, suggests high potency. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel rapamycin analogs. Further investigation into its specific pharmacological properties is warranted to fully elucidate its therapeutic potential in various disease contexts.

References

42-(2-Tetrazolyl)rapamycin: An In-Depth Technical Guide to a Novel mTORC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 42-(2-Tetrazolyl)rapamycin, a novel analog of rapamycin, and its role as a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). This document details the current understanding of its mechanism of action, supported by quantitative data from closely related analogs, and provides detailed experimental protocols for its evaluation. Included are signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biological context and practical application in research and development.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[] mTORC1, the focus of this guide, integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[] Dysregulation of the mTORC1 pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and autoimmune diseases, making it a critical target for therapeutic intervention.

Rapamycin, a macrolide natural product, is a well-established allosteric inhibitor of mTORC1.[2] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[3] However, the therapeutic use of rapamycin is often associated with undesirable side effects. This has spurred the development of novel rapamycin analogs, or "rapalogs," with improved pharmacological properties.

This compound is a semi-synthetic derivative of rapamycin, characterized by the substitution of the hydroxyl group at the C-42 position with a tetrazole ring.[3] This modification is intended to modulate the compound's potency, selectivity, and pharmacokinetic profile. While specific data for this compound is limited in publicly accessible literature, data from the closely related analog zotarolimus, which also features a tetrazole moiety at the same position, provides valuable insights into its potential as an mTORC1 inhibitor.

Mechanism of Action

Like rapamycin, this compound is believed to exert its inhibitory effect on mTORC1 through an allosteric mechanism. The proposed mechanism involves the formation of an intracellular complex with FKBP12. This complex then binds to the FRB domain of mTOR within the mTORC1 complex, preventing the phosphorylation of its downstream substrates, p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of these key effectors of protein synthesis ultimately leads to a reduction in cell growth, proliferation, and survival.

Quantitative Data

Parameter Value Compound Assay Reference
FKBP12 Binding IC50 2.8 nMZotarolimusCompetitive Binding Assay[4]
Smooth Muscle Cell Proliferation Inhibition Potent InhibitionZotarolimusin vitro cell proliferation assay[5]
Endothelial Cell Proliferation Inhibition Potent InhibitionZotarolimusin vitro cell proliferation assay[5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.

mTORC1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/2 AKT->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 | Protein_Synthesis Protein Synthesis Cell Growth Proliferation S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibitor This compound + FKBP12 Inhibitor->mTORC1 |

Caption: mTORC1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical mTORC1 Kinase Assay (Determine IC50) Cell_Assay Cell-Based Assay (e.g., Western Blot for p-S6K1, p-4E-BP1) Kinase_Assay->Cell_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Assay->Proliferation_Assay PK_Study Pharmacokinetic Studies in Animal Models Proliferation_Assay->PK_Study Efficacy_Study Efficacy Studies in Disease Models (e.g., Xenograft Tumor Model) PK_Study->Efficacy_Study Toxicity_Study Toxicology Studies Efficacy_Study->Toxicity_Study Start Compound Synthesis This compound Start->Kinase_Assay

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound as an mTORC1 inhibitor.

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and is used to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Active mTORC1 enzyme (recombinant or immunoprecipitated)

  • Inactive p70 S6 Kinase (S6K1) or 4E-BP1 as substrate

  • ATP, MgCl2

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the mTORC1 enzyme, the substrate (S6K1 or 4E-BP1), and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a solution containing ATP and MgCl2.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular mTORC1 Inhibition Assay (Western Blot)

This assay assesses the ability of the compound to inhibit mTORC1 signaling within a cellular context by measuring the phosphorylation status of its downstream targets.

Materials:

  • Cancer cell line with active mTORC1 signaling (e.g., MCF-7, PC3)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

In Vivo Efficacy Study in a Xenograft Mouse Model

This study evaluates the anti-tumor activity of this compound in a preclinical animal model.

Materials:

  • Athymic nude mice

  • Human cancer cell line for xenograft implantation (e.g., U87-MG, A549)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

  • Compare the tumor growth inhibition between the treated and control groups.

Conclusion

This compound represents a promising next-generation mTORC1 inhibitor. While direct biological data remains scarce, the information available for the closely related analog, zotarolimus, suggests high potency. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel rapamycin analogs. Further investigation into its specific pharmacological properties is warranted to fully elucidate its therapeutic potential in various disease contexts.

References

The Structure-Activity Relationship of 42-(2-Tetrazolyl)rapamycin (Torkinib/PP242): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, widely known in scientific literature as Torkinib or PP242, is a potent and selective second-generation inhibitor of the mammalian target of rapamycin (mTOR).[1] As a pivotal regulator of cell growth, proliferation, and survival, mTOR has emerged as a critical target in oncology.[2] Torkinib distinguishes itself from the first-generation mTOR inhibitor rapamycin and its analogs (rapalogs) by acting as an ATP-competitive inhibitor of the mTOR kinase domain, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibitory action overcomes some of the limitations of rapalogs, which primarily target mTORC1 and can lead to a feedback activation of the pro-survival Akt signaling pathway.[1][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Structure-Activity Relationship of C42-Substituted Rapamycin Analogs

The development of successful C42-substituted analogs like temsirolimus and everolimus underscores the importance of this position for therapeutic optimization.[6] The introduction of a tetrazole moiety at the C42 position, as seen in zotarolimus and Torkinib, represents a key advancement in the development of potent mTOR inhibitors.[7] The synthesis of such derivatives often involves the activation of the C42-hydroxyl group, for example, by conversion to a triflate, followed by nucleophilic substitution with the tetrazole.[8]

It is hypothesized that the electronic and steric properties of the heterocyclic ring at the C42 position play a crucial role in the interaction with the ATP-binding pocket of the mTOR kinase domain. The nitrogen-rich tetrazole ring may participate in key hydrogen bonding interactions within the active site, contributing to the high-affinity binding and potent inhibition of mTOR kinase activity. Further research systematically exploring different isomers of the tetrazole ring and other bioisosteric replacements at the C42 position would be invaluable in elucidating a more detailed SAR and guiding the design of future mTOR inhibitors with enhanced potency and selectivity.

Quantitative Biological Data

The biological activity of this compound (Torkinib/PP242) has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data on its inhibitory potency against mTOR and other kinases, as well as its anti-proliferative effects in different cancer cell lines.

TargetIC50 (nM)Assay TypeReference
mTOR8Cell-free[9]
mTORC130Cellular[10]
mTORC258Cellular[10]
PI3Kα1960Cell-free[9]
PI3Kβ2200Cell-free[9]
PI3Kδ102Cell-free[9]
PI3Kγ1270Cell-free[9]
DNA-PK410Cell-free[9]
PKCα49Cell-free[9]
JAK2 (V617F)>75% inh. at 1µMCell-free[10]
Ret>90% inh. at 1µMCell-free[10]

Table 1: Inhibitory Activity of Torkinib (PP242) against Various Kinases. This table presents the half-maximal inhibitory concentrations (IC50) of Torkinib against mTOR and other related kinases, highlighting its selectivity for mTOR.

Cell LineCancer TypeGI50 (µM)Reference
SUP-B15Leukemia0.090[9]
K562Leukemia0.085[9]
p190-transformed murine BMLeukemia0.012[9]
SKOV3Ovarian Cancer0.49[9]
PC3Prostate Cancer0.19[9]
786-ORenal Cancer2.13[9]
U87Glioblastoma1.57[9]

Table 2: Anti-proliferative Activity of Torkinib (PP242) in Cancer Cell Lines. This table shows the half-maximal growth inhibitory concentrations (GI50) of Torkinib in a panel of human cancer cell lines, demonstrating its broad anti-cancer potential.

Experimental Protocols

In Vitro mTOR Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant mTOR kinase.

Methodology:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl2, and 0.01% Tween-20.[9]

  • Incubate recombinant mTOR with serially diluted this compound (e.g., from 50 µM to 0.001 µM) in the reaction buffer.[9]

  • Initiate the kinase reaction by adding 10 µM ATP (containing 2.5 µCi of γ-32P-ATP) and 2 mg/mL of a suitable substrate, such as recombinant PHAS-1/4EBP1.[9]

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by spotting the reaction mixture onto a nitrocellulose membrane.[9]

  • Wash the membrane extensively with 1 M NaCl containing 1% phosphoric acid to remove unincorporated [γ-32P]ATP.[9]

  • Dry the membrane and quantify the incorporated radioactivity using a phosphorimager.[9]

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).[9]

Cell Viability (MTS) Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Methodology:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., from 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]

  • Add 20 µL of MTS reagent to each well.[11]

  • Incubate the plate for 1-4 hours at 37°C.[11]

  • Measure the absorbance at 490 nm using a microplate reader.[12]

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Western Blot Analysis of the mTOR Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Methodology:

  • Culture cells to approximately 80% confluency and then serum-starve overnight.

  • Treat the cells with this compound at various concentrations and for different durations.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1 overnight at 4°C.[12]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

Visualizations

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 TSC TSC1/2 Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Translation Protein Translation p70S6K->Translation eIF4E eIF4E _4EBP1->eIF4E Binding eIF4E->Translation mTORC2 mTORC2 mTORC2->Akt p-Ser473 Torkinib This compound (Torkinib/PP242) Torkinib->mTORC1 Inhibition Torkinib->mTORC2 Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Torkinib.

Experimental Workflow for Evaluating Torkinib Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis KinaseAssay mTOR Kinase Assay IC50 IC50 Determination KinaseAssay->IC50 CellCulture Cancer Cell Culture MTSAssay Cell Viability (MTS) Assay CellCulture->MTSAssay WesternBlot Western Blot Analysis CellCulture->WesternBlot GI50 GI50 Determination MTSAssay->GI50 PhosphoAnalysis Phosphorylation Level Analysis WesternBlot->PhosphoAnalysis

Caption: Experimental workflow for assessing the in vitro activity of Torkinib.

References

The Structure-Activity Relationship of 42-(2-Tetrazolyl)rapamycin (Torkinib/PP242): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin (B8069205), widely known in scientific literature as Torkinib or PP242, is a potent and selective second-generation inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] As a pivotal regulator of cell growth, proliferation, and survival, mTOR has emerged as a critical target in oncology.[2] Torkinib distinguishes itself from the first-generation mTOR inhibitor rapamycin and its analogs (rapalogs) by acting as an ATP-competitive inhibitor of the mTOR kinase domain, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibitory action overcomes some of the limitations of rapalogs, which primarily target mTORC1 and can lead to a feedback activation of the pro-survival Akt signaling pathway.[1][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Structure-Activity Relationship of C42-Substituted Rapamycin Analogs

The development of successful C42-substituted analogs like temsirolimus (B1684623) and everolimus (B549166) underscores the importance of this position for therapeutic optimization.[6] The introduction of a tetrazole moiety at the C42 position, as seen in zotarolimus (B251) and Torkinib, represents a key advancement in the development of potent mTOR inhibitors.[7] The synthesis of such derivatives often involves the activation of the C42-hydroxyl group, for example, by conversion to a triflate, followed by nucleophilic substitution with the tetrazole.[8]

It is hypothesized that the electronic and steric properties of the heterocyclic ring at the C42 position play a crucial role in the interaction with the ATP-binding pocket of the mTOR kinase domain. The nitrogen-rich tetrazole ring may participate in key hydrogen bonding interactions within the active site, contributing to the high-affinity binding and potent inhibition of mTOR kinase activity. Further research systematically exploring different isomers of the tetrazole ring and other bioisosteric replacements at the C42 position would be invaluable in elucidating a more detailed SAR and guiding the design of future mTOR inhibitors with enhanced potency and selectivity.

Quantitative Biological Data

The biological activity of this compound (Torkinib/PP242) has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data on its inhibitory potency against mTOR and other kinases, as well as its anti-proliferative effects in different cancer cell lines.

TargetIC50 (nM)Assay TypeReference
mTOR8Cell-free[9]
mTORC130Cellular[10]
mTORC258Cellular[10]
PI3Kα1960Cell-free[9]
PI3Kβ2200Cell-free[9]
PI3Kδ102Cell-free[9]
PI3Kγ1270Cell-free[9]
DNA-PK410Cell-free[9]
PKCα49Cell-free[9]
JAK2 (V617F)>75% inh. at 1µMCell-free[10]
Ret>90% inh. at 1µMCell-free[10]

Table 1: Inhibitory Activity of Torkinib (PP242) against Various Kinases. This table presents the half-maximal inhibitory concentrations (IC50) of Torkinib against mTOR and other related kinases, highlighting its selectivity for mTOR.

Cell LineCancer TypeGI50 (µM)Reference
SUP-B15Leukemia0.090[9]
K562Leukemia0.085[9]
p190-transformed murine BMLeukemia0.012[9]
SKOV3Ovarian Cancer0.49[9]
PC3Prostate Cancer0.19[9]
786-ORenal Cancer2.13[9]
U87Glioblastoma1.57[9]

Table 2: Anti-proliferative Activity of Torkinib (PP242) in Cancer Cell Lines. This table shows the half-maximal growth inhibitory concentrations (GI50) of Torkinib in a panel of human cancer cell lines, demonstrating its broad anti-cancer potential.

Experimental Protocols

In Vitro mTOR Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant mTOR kinase.

Methodology:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl2, and 0.01% Tween-20.[9]

  • Incubate recombinant mTOR with serially diluted this compound (e.g., from 50 µM to 0.001 µM) in the reaction buffer.[9]

  • Initiate the kinase reaction by adding 10 µM ATP (containing 2.5 µCi of γ-32P-ATP) and 2 mg/mL of a suitable substrate, such as recombinant PHAS-1/4EBP1.[9]

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by spotting the reaction mixture onto a nitrocellulose membrane.[9]

  • Wash the membrane extensively with 1 M NaCl containing 1% phosphoric acid to remove unincorporated [γ-32P]ATP.[9]

  • Dry the membrane and quantify the incorporated radioactivity using a phosphorimager.[9]

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).[9]

Cell Viability (MTS) Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Methodology:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., from 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]

  • Add 20 µL of MTS reagent to each well.[11]

  • Incubate the plate for 1-4 hours at 37°C.[11]

  • Measure the absorbance at 490 nm using a microplate reader.[12]

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Western Blot Analysis of the mTOR Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Methodology:

  • Culture cells to approximately 80% confluency and then serum-starve overnight.

  • Treat the cells with this compound at various concentrations and for different durations.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1 overnight at 4°C.[12]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

Visualizations

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 TSC TSC1/2 Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Translation Protein Translation p70S6K->Translation eIF4E eIF4E _4EBP1->eIF4E Binding eIF4E->Translation mTORC2 mTORC2 mTORC2->Akt p-Ser473 Torkinib This compound (Torkinib/PP242) Torkinib->mTORC1 Inhibition Torkinib->mTORC2 Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Torkinib.

Experimental Workflow for Evaluating Torkinib Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis KinaseAssay mTOR Kinase Assay IC50 IC50 Determination KinaseAssay->IC50 CellCulture Cancer Cell Culture MTSAssay Cell Viability (MTS) Assay CellCulture->MTSAssay WesternBlot Western Blot Analysis CellCulture->WesternBlot GI50 GI50 Determination MTSAssay->GI50 PhosphoAnalysis Phosphorylation Level Analysis WesternBlot->PhosphoAnalysis

Caption: Experimental workflow for assessing the in vitro activity of Torkinib.

References

42-(2-Tetrazolyl)rapamycin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent mTOR inhibitor, rapamycin (B549165). This document details its chemical properties, synthesis, and its role within the mTOR signaling pathway, offering valuable insights for researchers in drug discovery and development.

Core Compound Data

The key quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory use.

PropertyValue
CAS Number 221877-56-1[1]
Molecular Formula C₅₂H₈₁N₅O₁₂
Molecular Weight 968.23 g/mol

Note: The molecular formula and weight have been calculated based on the structure of rapamycin (C₅₁H₇₉NO₁₃) and the substitution of a hydroxyl group with a 2-tetrazolyl group at the 42nd position.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a one-pot reaction, which presents a more efficient alternative to traditional multi-step synthesis methods for rapamycin derivatives.[2][3]

Experimental Protocol: One-Pot Synthesis of this compound[2]

Materials:

Procedure:

  • Dissolve dried rapamycin in isopropylacetate (IPAc).

  • Cool the solution to -30°C.

  • Add 2,6-Lutidine to the cooled solution.

  • Slowly add triflic anhydride to the reaction mixture at -30°C to activate the C-42 hydroxyl group.

  • Remove the resulting salts by filtration.

  • To the filtrate containing the activated rapamycin intermediate, add 1H-Tetrazole followed by the tertiary base diisopropylethylamine (DIEA).

  • Allow the reaction mixture to incubate at room temperature.

  • Concentrate the product and purify it using silica gel column chromatography with a THF/heptane eluent.

  • Collect the fractions containing the desired product, concentrate, and re-purify using an acetone/heptane column.

  • Concentrate the product-containing fractions.

  • Dissolve the product in t-BME and precipitate with heptane.

  • Dissolve the solid product in acetone and treat with butylated-hydroxy toluene (BHT) as a stabilizer.

  • Concentrate the solution and repeat the acetone dissolution and concentration steps twice to remove residual solvents.

  • Add a final stabilizing agent, such as BHT at 0.5%, before drying the final product.

Experimental Protocol: mTOR Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the mTOR pathway in a cellular context.

Materials:

  • Cancer cell line with active mTOR signaling (e.g., Jeko, Mino, Jurkat)[4]

  • This compound

  • Rapamycin (as a positive control)

  • Cell lysis buffer

  • Antibodies for Western blotting:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-S6 Ribosomal Protein (Ser240/244)

    • Total S6 Ribosomal Protein

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Total Akt

    • β-actin (as a loading control)

Procedure:

  • Culture the selected cell line to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound and rapamycin for a specified duration (e.g., 8 hours).[4]

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and Western blot analysis using the specified antibodies to assess the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.

  • Analyze the results to determine the inhibitory effect of this compound on mTORC1 (inhibition of p70 S6K, S6, and 4E-BP1 phosphorylation) and mTORC2 (inhibition of Akt phosphorylation) signaling.[4][5][6]

Signaling Pathways and Mechanisms of Action

This compound, as a derivative of rapamycin, is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[1] The mTOR protein is a core component of two distinct complexes, mTORC1 and mTORC2, which have different sensitivities to rapamycin and its analogs.

  • mTORC1: This complex is sensitive to acute rapamycin treatment and plays a central role in regulating protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2: While relatively resistant to acute rapamycin exposure, prolonged treatment can disrupt mTORC2, which is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt.[7]

The introduction of the tetrazolyl group at the 42-OH position is a common modification for developing rapamycin analogs with potentially improved pharmacokinetic profiles.[8]

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and its interaction with the mTOR signaling pathway.

G cluster_synthesis One-Pot Synthesis Workflow Rapamycin Rapamycin Activated Rapamycin Activated Rapamycin Rapamycin->Activated Rapamycin  2,6-Lutidine, Triflic Anhydride, -30°C Crude Product Crude Product Activated Rapamycin->Crude Product  1H-Tetrazole, DIEA, Room Temp Purified Product Purified Product Crude Product->Purified Product  Silica Gel Chromatography

One-Pot Synthesis of this compound.

G cluster_pathway mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Cytoskeleton Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Rapamycin_Analog This compound Rapamycin_Analog->mTORC1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Inhibition of the mTOR Signaling Pathway.

References

42-(2-Tetrazolyl)rapamycin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent mTOR inhibitor, rapamycin. This document details its chemical properties, synthesis, and its role within the mTOR signaling pathway, offering valuable insights for researchers in drug discovery and development.

Core Compound Data

The key quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory use.

PropertyValue
CAS Number 221877-56-1[1]
Molecular Formula C₅₂H₈₁N₅O₁₂
Molecular Weight 968.23 g/mol

Note: The molecular formula and weight have been calculated based on the structure of rapamycin (C₅₁H₇₉NO₁₃) and the substitution of a hydroxyl group with a 2-tetrazolyl group at the 42nd position.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a one-pot reaction, which presents a more efficient alternative to traditional multi-step synthesis methods for rapamycin derivatives.[2][3]

Experimental Protocol: One-Pot Synthesis of this compound[2]

Materials:

  • Dried Rapamycin

  • Isopropylacetate (IPAc)

  • 2,6-Lutidine

  • Triflic anhydride

  • 1H-Tetrazole

  • Diisopropylethylamine (DIEA)

  • tert-Butyl methyl ether (t-BME)

  • Heptane

  • Acetone

  • Butylated-hydroxy toluene (BHT)

  • Silica gel for column chromatography

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve dried rapamycin in isopropylacetate (IPAc).

  • Cool the solution to -30°C.

  • Add 2,6-Lutidine to the cooled solution.

  • Slowly add triflic anhydride to the reaction mixture at -30°C to activate the C-42 hydroxyl group.

  • Remove the resulting salts by filtration.

  • To the filtrate containing the activated rapamycin intermediate, add 1H-Tetrazole followed by the tertiary base diisopropylethylamine (DIEA).

  • Allow the reaction mixture to incubate at room temperature.

  • Concentrate the product and purify it using silica gel column chromatography with a THF/heptane eluent.

  • Collect the fractions containing the desired product, concentrate, and re-purify using an acetone/heptane column.

  • Concentrate the product-containing fractions.

  • Dissolve the product in t-BME and precipitate with heptane.

  • Dissolve the solid product in acetone and treat with butylated-hydroxy toluene (BHT) as a stabilizer.

  • Concentrate the solution and repeat the acetone dissolution and concentration steps twice to remove residual solvents.

  • Add a final stabilizing agent, such as BHT at 0.5%, before drying the final product.

Experimental Protocol: mTOR Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the mTOR pathway in a cellular context.

Materials:

  • Cancer cell line with active mTOR signaling (e.g., Jeko, Mino, Jurkat)[4]

  • This compound

  • Rapamycin (as a positive control)

  • Cell lysis buffer

  • Antibodies for Western blotting:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-S6 Ribosomal Protein (Ser240/244)

    • Total S6 Ribosomal Protein

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Total Akt

    • β-actin (as a loading control)

Procedure:

  • Culture the selected cell line to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound and rapamycin for a specified duration (e.g., 8 hours).[4]

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and Western blot analysis using the specified antibodies to assess the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.

  • Analyze the results to determine the inhibitory effect of this compound on mTORC1 (inhibition of p70 S6K, S6, and 4E-BP1 phosphorylation) and mTORC2 (inhibition of Akt phosphorylation) signaling.[4][5][6]

Signaling Pathways and Mechanisms of Action

This compound, as a derivative of rapamycin, is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[1] The mTOR protein is a core component of two distinct complexes, mTORC1 and mTORC2, which have different sensitivities to rapamycin and its analogs.

  • mTORC1: This complex is sensitive to acute rapamycin treatment and plays a central role in regulating protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2: While relatively resistant to acute rapamycin exposure, prolonged treatment can disrupt mTORC2, which is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt.[7]

The introduction of the tetrazolyl group at the 42-OH position is a common modification for developing rapamycin analogs with potentially improved pharmacokinetic profiles.[8]

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and its interaction with the mTOR signaling pathway.

G cluster_synthesis One-Pot Synthesis Workflow Rapamycin Rapamycin Activated Rapamycin Activated Rapamycin Rapamycin->Activated Rapamycin  2,6-Lutidine, Triflic Anhydride, -30°C Crude Product Crude Product Activated Rapamycin->Crude Product  1H-Tetrazole, DIEA, Room Temp Purified Product Purified Product Crude Product->Purified Product  Silica Gel Chromatography

One-Pot Synthesis of this compound.

G cluster_pathway mTOR Signaling Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Cytoskeleton Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Rapamycin_Analog This compound Rapamycin_Analog->mTORC1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Inhibition of the mTOR Signaling Pathway.

References

A Technical Guide to the Preclinical Evaluation of 42-(2-Tetrazolyl)rapamycin, a Novel mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical assessment of 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog designed to inhibit the mechanistic Target of Rapamycin (mTOR). Information regarding this specific compound is limited in publicly available literature, where it is identified as a proagent compound from patent literature.[1] Therefore, this guide outlines the typical preclinical studies, experimental designs, and data expected for a novel rapamycin analog, using data from rapamycin and other rapalogues as representative examples to illustrate its potential profile.

Mechanism of Action: Targeting the mTOR Signaling Pathway

Like its parent compound rapamycin, this compound is a specific inhibitor of mTOR.[1][2] The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, functioning within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]

Rapamycin and its analogs form a complex with the intracellular protein FKBP12. This FKBP12-rapamycin complex then binds directly to the FRB domain of mTOR, acting as an allosteric inhibitor, primarily of mTORC1.[2] Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[2][3] While mTORC1 is acutely sensitive to rapamycin, mTORC2 is considered largely insensitive to acute treatment but can be inhibited by chronic exposure in certain cell types.[4][5]

mTOR_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy (Inhibition) mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth _4EBP1->Protein_Synth Rapalog This compound + FKBP12 Rapalog->mTORC1

Caption: The mTOR signaling pathway, highlighting the primary inhibitory target of this compound.

In Vitro Preclinical Studies

In vitro studies are foundational for characterizing the anti-proliferative activity of a novel compound across various cancer cell lines.

The following table presents representative IC50 (half-maximal inhibitory concentration) values for rapamycin against several human cancer cell lines, illustrating the expected potency of an active analog.

Table 1: Representative Anti-proliferative Activity of Rapamycin Analogs

Cell Line Cancer Type Assay Type IC50 (nM)
MCF-7 Breast Cancer MTT ~1-10
PC-3 Prostate Cancer SRB ~5-20
U87-MG Glioblastoma CellTiter-Glo ~2-15
A549 Lung Cancer MTT ~10-50

Note: These values are illustrative, based on published data for rapamycin and its analogs, and may vary based on specific experimental conditions.

This protocol describes a common method for determining the IC50 value of a compound.

  • Cell Culture & Seeding: Human cancer cell lines are cultured in appropriate media. Cells are harvested during the logarithmic growth phase and seeded into 96-well microtiter plates at a density of 3,000-8,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution. A series of dilutions (e.g., 0.1 nM to 10 µM) are prepared in culture medium. The medium from the cell plates is replaced with medium containing the various compound concentrations. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Drug (Serial Dilutions) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard experimental workflow for an MTT-based cell proliferation assay.

In Vivo Preclinical Studies

In vivo studies using animal models, typically mouse xenografts, are critical for evaluating the anti-tumor efficacy of a drug candidate in a physiological system.

The table below shows representative efficacy data for rapamycin in mouse xenograft models, demonstrating the expected outcome of tumor growth inhibition (TGI).

Table 2: Representative In Vivo Anti-Tumor Efficacy of Rapamycin

Xenograft Model Tumor Type Dose & Schedule Route TGI (%)
PC-3 Prostate 10 mg/kg, daily IP ~55%
U87-MG Glioblastoma 5 mg/kg, daily PO ~60%
HT-29 Colon 15 mg/kg, Q3D IP ~48%
Rh30 Rhabdomyosarcoma 20 mg/kg, daily PO ~70%

Note: TGI (Tumor Growth Inhibition) is calculated at the end of the study compared to the vehicle-treated control group. IP = Intraperitoneal, PO = Oral, Q3D = Every 3 days. Data are illustrative.

  • Cell Implantation: Athymic nude mice (4-6 weeks old) are used. 5-10 million human cancer cells (e.g., U87-MG) in a solution like Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable volume, typically 100-200 mm³. Tumor volume is measured regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization & Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups (n=8-10 mice/group). Treatment with this compound (formulated in a suitable vehicle, e.g., NMP/PEG300) or vehicle alone is initiated according to the defined dose and schedule.

  • Monitoring: Mice are monitored daily for clinical signs of toxicity. Body weight and tumor volume are recorded 2-3 times per week.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Data Analysis: The primary endpoint is the percent Tumor Growth Inhibition (%TGI), calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).

Pharmacokinetic Studies

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. These are typically performed in rodents (mice or rats) before advancing to larger animals.

The following table provides representative pharmacokinetic parameters for rapamycin administered intravenously (IV) to mice.

Table 3: Representative Pharmacokinetic Parameters of Rapamycin in Mice (IV Bolus, 1 mg/kg)

Parameter Description Representative Value
Cmax Maximum plasma concentration ~450 ng/mL
Elimination half-life ~15 hours
AUC(0-inf) Area under the curve ~3,000 ng·h/mL
CL Clearance ~0.3 L/h/kg
Vdss Volume of distribution ~5 L/kg

Note: These values are illustrative and can vary significantly based on species, dose, and formulation.

  • Animal Model: Male CD-1 mice or Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Drug Administration: this compound is formulated for intravenous (IV) or oral (PO) administration. A single dose (e.g., 1 mg/kg IV or 5 mg/kg PO) is administered.

  • Blood Sampling: Blood samples (~50-100 µL) are collected from the cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, CL, Vd, T½).

PK_Logic cluster_exp Experimental Phase cluster_analysis Analytical Phase Dose Administer Drug (IV or PO) Sample Serial Blood Sampling Dose->Sample Process Process to Plasma Sample->Process Analyze LC-MS/MS Analysis Process->Analyze Data Concentration vs. Time Data Analyze->Data Model Non-Compartmental Analysis (NCA) Data->Model Params Calculate PK Parameters (AUC, CL, T½, etc.) Model->Params

Caption: Logical relationship diagram for a typical preclinical pharmacokinetic study.

References

A Technical Guide to the Preclinical Evaluation of 42-(2-Tetrazolyl)rapamycin, a Novel mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical assessment of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog designed to inhibit the mechanistic Target of Rapamycin (mTOR). Information regarding this specific compound is limited in publicly available literature, where it is identified as a proagent compound from patent literature.[1] Therefore, this guide outlines the typical preclinical studies, experimental designs, and data expected for a novel rapamycin analog, using data from rapamycin and other rapalogues as representative examples to illustrate its potential profile.

Mechanism of Action: Targeting the mTOR Signaling Pathway

Like its parent compound rapamycin, this compound is a specific inhibitor of mTOR.[1][2] The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, functioning within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]

Rapamycin and its analogs form a complex with the intracellular protein FKBP12. This FKBP12-rapamycin complex then binds directly to the FRB domain of mTOR, acting as an allosteric inhibitor, primarily of mTORC1.[2] Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[2][3] While mTORC1 is acutely sensitive to rapamycin, mTORC2 is considered largely insensitive to acute treatment but can be inhibited by chronic exposure in certain cell types.[4][5]

mTOR_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtorc mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy (Inhibition) mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth _4EBP1->Protein_Synth Rapalog This compound + FKBP12 Rapalog->mTORC1

Caption: The mTOR signaling pathway, highlighting the primary inhibitory target of this compound.

In Vitro Preclinical Studies

In vitro studies are foundational for characterizing the anti-proliferative activity of a novel compound across various cancer cell lines.

The following table presents representative IC50 (half-maximal inhibitory concentration) values for rapamycin against several human cancer cell lines, illustrating the expected potency of an active analog.

Table 1: Representative Anti-proliferative Activity of Rapamycin Analogs

Cell Line Cancer Type Assay Type IC50 (nM)
MCF-7 Breast Cancer MTT ~1-10
PC-3 Prostate Cancer SRB ~5-20
U87-MG Glioblastoma CellTiter-Glo ~2-15
A549 Lung Cancer MTT ~10-50

Note: These values are illustrative, based on published data for rapamycin and its analogs, and may vary based on specific experimental conditions.

This protocol describes a common method for determining the IC50 value of a compound.

  • Cell Culture & Seeding: Human cancer cell lines are cultured in appropriate media. Cells are harvested during the logarithmic growth phase and seeded into 96-well microtiter plates at a density of 3,000-8,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution. A series of dilutions (e.g., 0.1 nM to 10 µM) are prepared in culture medium. The medium from the cell plates is replaced with medium containing the various compound concentrations. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Drug (Serial Dilutions) A->B C 3. Incubate (72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard experimental workflow for an MTT-based cell proliferation assay.

In Vivo Preclinical Studies

In vivo studies using animal models, typically mouse xenografts, are critical for evaluating the anti-tumor efficacy of a drug candidate in a physiological system.

The table below shows representative efficacy data for rapamycin in mouse xenograft models, demonstrating the expected outcome of tumor growth inhibition (TGI).

Table 2: Representative In Vivo Anti-Tumor Efficacy of Rapamycin

Xenograft Model Tumor Type Dose & Schedule Route TGI (%)
PC-3 Prostate 10 mg/kg, daily IP ~55%
U87-MG Glioblastoma 5 mg/kg, daily PO ~60%
HT-29 Colon 15 mg/kg, Q3D IP ~48%
Rh30 Rhabdomyosarcoma 20 mg/kg, daily PO ~70%

Note: TGI (Tumor Growth Inhibition) is calculated at the end of the study compared to the vehicle-treated control group. IP = Intraperitoneal, PO = Oral, Q3D = Every 3 days. Data are illustrative.

  • Cell Implantation: Athymic nude mice (4-6 weeks old) are used. 5-10 million human cancer cells (e.g., U87-MG) in a solution like Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable volume, typically 100-200 mm³. Tumor volume is measured regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization & Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups (n=8-10 mice/group). Treatment with this compound (formulated in a suitable vehicle, e.g., NMP/PEG300) or vehicle alone is initiated according to the defined dose and schedule.

  • Monitoring: Mice are monitored daily for clinical signs of toxicity. Body weight and tumor volume are recorded 2-3 times per week.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Data Analysis: The primary endpoint is the percent Tumor Growth Inhibition (%TGI), calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).

Pharmacokinetic Studies

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. These are typically performed in rodents (mice or rats) before advancing to larger animals.

The following table provides representative pharmacokinetic parameters for rapamycin administered intravenously (IV) to mice.

Table 3: Representative Pharmacokinetic Parameters of Rapamycin in Mice (IV Bolus, 1 mg/kg)

Parameter Description Representative Value
Cmax Maximum plasma concentration ~450 ng/mL
Elimination half-life ~15 hours
AUC(0-inf) Area under the curve ~3,000 ng·h/mL
CL Clearance ~0.3 L/h/kg
Vdss Volume of distribution ~5 L/kg

Note: These values are illustrative and can vary significantly based on species, dose, and formulation.

  • Animal Model: Male CD-1 mice or Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Drug Administration: this compound is formulated for intravenous (IV) or oral (PO) administration. A single dose (e.g., 1 mg/kg IV or 5 mg/kg PO) is administered.

  • Blood Sampling: Blood samples (~50-100 µL) are collected from the cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, CL, Vd, T½).

PK_Logic cluster_exp Experimental Phase cluster_analysis Analytical Phase Dose Administer Drug (IV or PO) Sample Serial Blood Sampling Dose->Sample Process Process to Plasma Sample->Process Analyze LC-MS/MS Analysis Process->Analyze Data Concentration vs. Time Data Analyze->Data Model Non-Compartmental Analysis (NCA) Data->Model Params Calculate PK Parameters (AUC, CL, T½, etc.) Model->Params

Caption: Logical relationship diagram for a typical preclinical pharmacokinetic study.

References

42-(2-Tetrazolyl)rapamycin (Trazolimus): A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as trazolimus, is a semi-synthetic derivative of rapamycin (B549165) (sirolimus), a potent inhibitor of the mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of this compound's core characteristics, its synthesis, and its potential applications in cancer research. The document details the compound's mechanism of action as an mTOR inhibitor, drawing from the extensive knowledge of its parent compound, rapamycin. While specific quantitative biological data for this compound is not extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for its synthesis as described in patent literature and offers representative methodologies for evaluating the anti-proliferative and mTOR-inhibitory activities of rapamycin analogs. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this and similar rapamycin derivatives.

Introduction

Rapamycin and its analogs, often referred to as "rapalogs," are a class of drugs that target the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3] this compound is a novel, semi-synthetic analog of rapamycin, characterized by the substitution of a tetrazole group at the 42-hydroxyl position. This modification is intended to create a prodrug with potentially improved pharmacokinetic properties, such as a shorter half-life, compared to the parent compound, rapamycin.[4][5]

Mechanism of Action: mTOR Inhibition

Like rapamycin, this compound is presumed to exert its biological effects by inhibiting the mTOR signaling pathway. The canonical mechanism of action for rapamycin involves the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2]

mTORC1 is a key regulator of protein synthesis and cell growth. Its inhibition leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inactivation of these effectors results in the suppression of protein translation and, consequently, cell cycle arrest and inhibition of cell proliferation.[1][6]

While rapamycin primarily targets mTORC1, prolonged treatment can also affect the assembly and function of mTOR Complex 2 (mTORC2), which is involved in cell survival and metabolism.[1] The precise selectivity of this compound for mTORC1 versus mTORC2 has not been publicly documented.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt activates Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates mTORC2 mTORC2 Akt Akt mTORC2->Akt phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits Cell Survival Cell Survival Akt->Cell Survival promotes Cell Growth Cell Growth Protein Synthesis->Cell Growth leads to PI3K/Akt->mTORC1 activates PI3K/Akt->mTORC2 activates Trazolimus This compound Trazolimus->mTORC1 inhibits Synthesis_Workflow cluster_step1 Step 1: Triflate Formation cluster_step2 Step 2: Tetrazole Displacement Rapamycin Rapamycin Reagents1 2,6-Lutidine, Tf2O, DCM, -78°C Rapamycin->Reagents1 Intermediate C-42 Triflate Intermediate Reagents1->Intermediate Reaction Purification1 Silica Gel Chromatography Intermediate->Purification1 Intermediate_Purified Intermediate_Purified Purification1->Intermediate_Purified Purified Intermediate Reagents2 1H-Tetrazole, DIEA, Isopropyl Acetate, RT Final_Product_Crude Final_Product_Crude Reagents2->Final_Product_Crude Reaction Final_Product This compound Purification2 Flash Chromatography Purification2->Final_Product Purified Product Intermediate_Purified->Reagents2 Final_Product_Crude->Purification2 Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (p-S6K, S6K, p-4E-BP1, 4E-BP1) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis

References

42-(2-Tetrazolyl)rapamycin (Trazolimus): A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as trazolimus, is a semi-synthetic derivative of rapamycin (sirolimus), a potent inhibitor of the mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of this compound's core characteristics, its synthesis, and its potential applications in cancer research. The document details the compound's mechanism of action as an mTOR inhibitor, drawing from the extensive knowledge of its parent compound, rapamycin. While specific quantitative biological data for this compound is not extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for its synthesis as described in patent literature and offers representative methodologies for evaluating the anti-proliferative and mTOR-inhibitory activities of rapamycin analogs. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this and similar rapamycin derivatives.

Introduction

Rapamycin and its analogs, often referred to as "rapalogs," are a class of drugs that target the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3] this compound is a novel, semi-synthetic analog of rapamycin, characterized by the substitution of a tetrazole group at the 42-hydroxyl position. This modification is intended to create a prodrug with potentially improved pharmacokinetic properties, such as a shorter half-life, compared to the parent compound, rapamycin.[4][5]

Mechanism of Action: mTOR Inhibition

Like rapamycin, this compound is presumed to exert its biological effects by inhibiting the mTOR signaling pathway. The canonical mechanism of action for rapamycin involves the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2]

mTORC1 is a key regulator of protein synthesis and cell growth. Its inhibition leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inactivation of these effectors results in the suppression of protein translation and, consequently, cell cycle arrest and inhibition of cell proliferation.[1][6]

While rapamycin primarily targets mTORC1, prolonged treatment can also affect the assembly and function of mTOR Complex 2 (mTORC2), which is involved in cell survival and metabolism.[1] The precise selectivity of this compound for mTORC1 versus mTORC2 has not been publicly documented.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt activates Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates mTORC2 mTORC2 Akt Akt mTORC2->Akt phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits Cell Survival Cell Survival Akt->Cell Survival promotes Cell Growth Cell Growth Protein Synthesis->Cell Growth leads to PI3K/Akt->mTORC1 activates PI3K/Akt->mTORC2 activates Trazolimus This compound Trazolimus->mTORC1 inhibits Synthesis_Workflow cluster_step1 Step 1: Triflate Formation cluster_step2 Step 2: Tetrazole Displacement Rapamycin Rapamycin Reagents1 2,6-Lutidine, Tf2O, DCM, -78°C Rapamycin->Reagents1 Intermediate C-42 Triflate Intermediate Reagents1->Intermediate Reaction Purification1 Silica Gel Chromatography Intermediate->Purification1 Intermediate_Purified Intermediate_Purified Purification1->Intermediate_Purified Purified Intermediate Reagents2 1H-Tetrazole, DIEA, Isopropyl Acetate, RT Final_Product_Crude Final_Product_Crude Reagents2->Final_Product_Crude Reaction Final_Product This compound Purification2 Flash Chromatography Purification2->Final_Product Purified Product Intermediate_Purified->Reagents2 Final_Product_Crude->Purification2 Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (p-S6K, S6K, p-4E-BP1, 4E-BP1) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis

References

The Role of 42-(2-Tetrazolyl)rapamycin in Immunosuppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (B251), is a semi-synthetic derivative of rapamycin (B549165) (sirolimus) with potent immunosuppressive and anti-proliferative properties. By forming a complex with the intracellular protein FKBP12, zotarolimus inhibits the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the arrest of the cell cycle in the G1 phase, primarily affecting lymphocyte proliferation and function. This technical guide provides an in-depth overview of the mechanism of action of zotarolimus, its effects on various immune cells, and its pharmacokinetic profile in comparison to sirolimus. Detailed experimental protocols for key immunological assays are provided, along with a summary of relevant quantitative data.

Introduction

Rapamycin and its analogues, or "rapalogs," are a class of drugs renowned for their immunosuppressive and anti-proliferative capabilities.[1] Zotarolimus (this compound) was developed as an analogue of sirolimus with a modification at the 42-hydroxyl position, where a tetrazole ring is substituted.[2][3] This structural change was designed to modulate the pharmacokinetic properties of the molecule, aiming for a shorter in vivo half-life and potentially reduced systemic immunosuppression.[2][3] While its primary clinical application has been in drug-eluting stents to prevent restenosis, its potent immunosuppressive effects make it a subject of significant interest for researchers in transplantation and immunology.[1][4][5]

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The immunosuppressive activity of zotarolimus is mediated through the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[5]

The mechanism can be summarized in the following steps:

  • Binding to FKBP12: Zotarolimus, like sirolimus, first binds to the intracellular protein FKBP12 (FK506-binding protein 12).[5]

  • Formation of an Inhibitory Complex: The zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1).[5]

  • Inhibition of mTORC1 Activity: This binding event inhibits the kinase activity of mTORC1, preventing the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[5]

  • Cell Cycle Arrest: The inhibition of S6K1 and 4E-BP1 disrupts protein synthesis and leads to cell cycle arrest in the G1 phase, thereby preventing the proliferation of immune cells, particularly T lymphocytes.[5]

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds PI3K PI3K Cytokine_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Cycle_Progression Cell_Cycle_Progression Protein_Synthesis->Cell_Cycle_Progression Enables Zotarolimus Zotarolimus FKBP12 FKBP12 Zotarolimus->FKBP12 Binds Zotarolimus_FKBP12 Zotarolimus_FKBP12 FKBP12->Zotarolimus_FKBP12 Zotarolimus_FKBP12->mTORC1 Inhibits

Quantitative Data Summary

The following tables summarize the available quantitative data for zotarolimus in comparison to sirolimus.

Table 1: In Vitro Activity

CompoundAssayTarget/Cell TypeIC50Reference
Zotarolimus Cytokine ProductionHuman Monocytes (LPS-stimulated)2.6 ± 0.2 nM (for MCP-1)[6]
Sirolimus Cytokine ProductionHuman Monocytes (LPS-stimulated)5.9 ± 1.9 nM (for MCP-1)[6]
Zotarolimus T-Cell ProliferationHuman and Rat T-CellsComparable to Sirolimus[2][3]
Sirolimus T-Cell ProliferationCMV-specific CD8+ T-Cells~10 ng/mL (~11 nM)[7]

Table 2: Pharmacokinetic Parameters in Rats

CompoundDosing RouteTerminal Elimination Half-life (T1/2)Reference
Zotarolimus Intravenous9.4 hours[2][3]
Sirolimus Intravenous14.0 hours[2][3]
Zotarolimus Oral7.9 hours[2][3]
Sirolimus Oral33.4 hours[2][3]

Table 3: In Vivo Immunosuppressive Potency

CompoundAnimal ModelOutcomeResultReference
Zotarolimus 3 Rat Disease ModelsSystemic Immunosuppression4-fold reduction in potency compared to Sirolimus[2][3]
Sirolimus Mouse Skin Allograft ModelGraft Survival18-24 mg/kg dose led to 100% graft acceptance at 200 days[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard immunological assays.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibition of T-cell division in response to stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Complete RPMI-1640 medium

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads)

  • Zotarolimus and Sirolimus stock solutions

  • 96-well round-bottom plates

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of Zotarolimus and Sirolimus in complete RPMI-1640 medium.

    • Add 50 µL of the drug dilutions to the respective wells. Include a vehicle control.

    • Add 50 µL of T-cell stimulation reagents.

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Stain with fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.

One-Way Mixed Lymphocyte Reaction (MLR)

This assay models the T-cell response to allogeneic antigens.

Materials:

  • PBMCs from two unrelated healthy donors

  • Complete RPMI-1640 medium

  • Mitomycin C or irradiation source

  • Zotarolimus and Sirolimus stock solutions

  • 96-well flat-bottom plates

  • [³H]-Thymidine or other proliferation detection reagent (e.g., BrdU)

  • Cell harvester and scintillation counter

Procedure:

  • Preparation of Stimulator and Responder Cells:

    • Isolate PBMCs from two donors.

    • Treat the stimulator cells with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation to prevent their proliferation.

  • Assay Setup:

    • Plate responder cells (1 x 10^5 cells/well) in a 96-well plate.

    • Add serial dilutions of Zotarolimus or Sirolimus.

    • Add the treated stimulator cells (1 x 10^5 cells/well).

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

    • 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

    • Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.

Cytokine Production Assay (ELISA)

This protocol quantifies the secretion of specific cytokines into the culture supernatant.

Materials:

  • Culture supernatants from the T-cell proliferation or MLR assay.

  • Commercially available ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, MCP-1).

  • ELISA plate reader.

Procedure:

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate.

    • Carefully collect the culture supernatant.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for color development.

    • Measure the absorbance using an ELISA plate reader and calculate cytokine concentrations based on the standard curve.

In Vivo Skin Allograft Model (Mouse)

This model assesses the ability of an immunosuppressive agent to prevent the rejection of transplanted tissue.

Materials:

  • Donor and recipient mouse strains with a major histocompatibility complex (MHC) mismatch (e.g., BALB/c donors and C57BL/6 recipients).

  • Surgical instruments.

  • Zotarolimus/Sirolimus formulation for injection.

  • Bandages.

Procedure:

  • Skin Grafting:

    • Harvest a full-thickness skin graft from the tail or ear of a donor mouse.

    • Prepare a graft bed on the dorsal thorax of the recipient mouse.

    • Place the skin graft onto the bed and secure it with sutures and a bandage.

  • Drug Administration:

    • Administer Zotarolimus or Sirolimus to the recipient mice daily via the desired route (e.g., intraperitoneal injection) starting on the day of transplantation.

  • Graft Survival Assessment:

    • Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis).

    • Graft rejection is typically defined as the day when more than 80% of the graft tissue becomes necrotic.

    • Plot graft survival curves (Kaplan-Meier) to compare the different treatment groups.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation Target_Binding Target Binding Assay (FKBP12) T_Cell_Proliferation T-Cell Proliferation Assay (e.g., CFSE) Target_Binding->T_Cell_Proliferation MLR Mixed Lymphocyte Reaction (MLR) T_Cell_Proliferation->MLR Cytokine_Analysis Cytokine Production Analysis (ELISA) MLR->Cytokine_Analysis IC50 IC50 Determination Cytokine_Analysis->IC50 Pharmacokinetics Pharmacokinetic Studies (e.g., Rat) PK_Parameters PK Parameters (T1/2, Clearance) Pharmacokinetics->PK_Parameters Graft_Rejection Allograft Rejection Model (e.g., Mouse Skin Graft) Graft_Survival Graft Survival Curves Graft_Rejection->Graft_Survival Potency_Comparison Potency and Efficacy Comparison vs. Sirolimus IC50->Potency_Comparison PK_Parameters->Potency_Comparison Graft_Survival->Potency_Comparison

Conclusion

This compound (zotarolimus) is a potent mTOR inhibitor with significant immunosuppressive properties. Its mechanism of action is analogous to that of sirolimus, involving the inhibition of T-cell proliferation through the mTOR signaling pathway. Preclinical data suggests that zotarolimus has a shorter in vivo half-life compared to sirolimus, which may translate to a reduced potential for systemic immunosuppression.[2][3] This characteristic, combined with its potent anti-proliferative effects, makes it a valuable tool for localized immunosuppression, as demonstrated by its use in drug-eluting stents. Further research into its systemic immunosuppressive applications could provide valuable insights for the development of novel therapeutic strategies in transplantation and autoimmune diseases.

References

The Role of 42-(2-Tetrazolyl)rapamycin in Immunosuppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

42-(2-Tetrazolyl)rapamycin, also known as zotarolimus, is a semi-synthetic derivative of rapamycin (sirolimus) with potent immunosuppressive and anti-proliferative properties. By forming a complex with the intracellular protein FKBP12, zotarolimus inhibits the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the arrest of the cell cycle in the G1 phase, primarily affecting lymphocyte proliferation and function. This technical guide provides an in-depth overview of the mechanism of action of zotarolimus, its effects on various immune cells, and its pharmacokinetic profile in comparison to sirolimus. Detailed experimental protocols for key immunological assays are provided, along with a summary of relevant quantitative data.

Introduction

Rapamycin and its analogues, or "rapalogs," are a class of drugs renowned for their immunosuppressive and anti-proliferative capabilities.[1] Zotarolimus (this compound) was developed as an analogue of sirolimus with a modification at the 42-hydroxyl position, where a tetrazole ring is substituted.[2][3] This structural change was designed to modulate the pharmacokinetic properties of the molecule, aiming for a shorter in vivo half-life and potentially reduced systemic immunosuppression.[2][3] While its primary clinical application has been in drug-eluting stents to prevent restenosis, its potent immunosuppressive effects make it a subject of significant interest for researchers in transplantation and immunology.[1][4][5]

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

The immunosuppressive activity of zotarolimus is mediated through the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[5]

The mechanism can be summarized in the following steps:

  • Binding to FKBP12: Zotarolimus, like sirolimus, first binds to the intracellular protein FKBP12 (FK506-binding protein 12).[5]

  • Formation of an Inhibitory Complex: The zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1).[5]

  • Inhibition of mTORC1 Activity: This binding event inhibits the kinase activity of mTORC1, preventing the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[5]

  • Cell Cycle Arrest: The inhibition of S6K1 and 4E-BP1 disrupts protein synthesis and leads to cell cycle arrest in the G1 phase, thereby preventing the proliferation of immune cells, particularly T lymphocytes.[5]

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds PI3K PI3K Cytokine_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4EBP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Cycle_Progression Cell_Cycle_Progression Protein_Synthesis->Cell_Cycle_Progression Enables Zotarolimus Zotarolimus FKBP12 FKBP12 Zotarolimus->FKBP12 Binds Zotarolimus_FKBP12 Zotarolimus_FKBP12 FKBP12->Zotarolimus_FKBP12 Zotarolimus_FKBP12->mTORC1 Inhibits

Quantitative Data Summary

The following tables summarize the available quantitative data for zotarolimus in comparison to sirolimus.

Table 1: In Vitro Activity

CompoundAssayTarget/Cell TypeIC50Reference
Zotarolimus Cytokine ProductionHuman Monocytes (LPS-stimulated)2.6 ± 0.2 nM (for MCP-1)[6]
Sirolimus Cytokine ProductionHuman Monocytes (LPS-stimulated)5.9 ± 1.9 nM (for MCP-1)[6]
Zotarolimus T-Cell ProliferationHuman and Rat T-CellsComparable to Sirolimus[2][3]
Sirolimus T-Cell ProliferationCMV-specific CD8+ T-Cells~10 ng/mL (~11 nM)[7]

Table 2: Pharmacokinetic Parameters in Rats

CompoundDosing RouteTerminal Elimination Half-life (T1/2)Reference
Zotarolimus Intravenous9.4 hours[2][3]
Sirolimus Intravenous14.0 hours[2][3]
Zotarolimus Oral7.9 hours[2][3]
Sirolimus Oral33.4 hours[2][3]

Table 3: In Vivo Immunosuppressive Potency

CompoundAnimal ModelOutcomeResultReference
Zotarolimus 3 Rat Disease ModelsSystemic Immunosuppression4-fold reduction in potency compared to Sirolimus[2][3]
Sirolimus Mouse Skin Allograft ModelGraft Survival18-24 mg/kg dose led to 100% graft acceptance at 200 days[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard immunological assays.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibition of T-cell division in response to stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Complete RPMI-1640 medium

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads)

  • Zotarolimus and Sirolimus stock solutions

  • 96-well round-bottom plates

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of Zotarolimus and Sirolimus in complete RPMI-1640 medium.

    • Add 50 µL of the drug dilutions to the respective wells. Include a vehicle control.

    • Add 50 µL of T-cell stimulation reagents.

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Stain with fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.

One-Way Mixed Lymphocyte Reaction (MLR)

This assay models the T-cell response to allogeneic antigens.

Materials:

  • PBMCs from two unrelated healthy donors

  • Complete RPMI-1640 medium

  • Mitomycin C or irradiation source

  • Zotarolimus and Sirolimus stock solutions

  • 96-well flat-bottom plates

  • [³H]-Thymidine or other proliferation detection reagent (e.g., BrdU)

  • Cell harvester and scintillation counter

Procedure:

  • Preparation of Stimulator and Responder Cells:

    • Isolate PBMCs from two donors.

    • Treat the stimulator cells with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation to prevent their proliferation.

  • Assay Setup:

    • Plate responder cells (1 x 10^5 cells/well) in a 96-well plate.

    • Add serial dilutions of Zotarolimus or Sirolimus.

    • Add the treated stimulator cells (1 x 10^5 cells/well).

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

    • 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

    • Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

Cytokine Production Assay (ELISA)

This protocol quantifies the secretion of specific cytokines into the culture supernatant.

Materials:

  • Culture supernatants from the T-cell proliferation or MLR assay.

  • Commercially available ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, MCP-1).

  • ELISA plate reader.

Procedure:

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate.

    • Carefully collect the culture supernatant.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for color development.

    • Measure the absorbance using an ELISA plate reader and calculate cytokine concentrations based on the standard curve.

In Vivo Skin Allograft Model (Mouse)

This model assesses the ability of an immunosuppressive agent to prevent the rejection of transplanted tissue.

Materials:

  • Donor and recipient mouse strains with a major histocompatibility complex (MHC) mismatch (e.g., BALB/c donors and C57BL/6 recipients).

  • Surgical instruments.

  • Zotarolimus/Sirolimus formulation for injection.

  • Bandages.

Procedure:

  • Skin Grafting:

    • Harvest a full-thickness skin graft from the tail or ear of a donor mouse.

    • Prepare a graft bed on the dorsal thorax of the recipient mouse.

    • Place the skin graft onto the bed and secure it with sutures and a bandage.

  • Drug Administration:

    • Administer Zotarolimus or Sirolimus to the recipient mice daily via the desired route (e.g., intraperitoneal injection) starting on the day of transplantation.

  • Graft Survival Assessment:

    • Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis).

    • Graft rejection is typically defined as the day when more than 80% of the graft tissue becomes necrotic.

    • Plot graft survival curves (Kaplan-Meier) to compare the different treatment groups.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation Target_Binding Target Binding Assay (FKBP12) T_Cell_Proliferation T-Cell Proliferation Assay (e.g., CFSE) Target_Binding->T_Cell_Proliferation MLR Mixed Lymphocyte Reaction (MLR) T_Cell_Proliferation->MLR Cytokine_Analysis Cytokine Production Analysis (ELISA) MLR->Cytokine_Analysis IC50 IC50 Determination Cytokine_Analysis->IC50 Pharmacokinetics Pharmacokinetic Studies (e.g., Rat) PK_Parameters PK Parameters (T1/2, Clearance) Pharmacokinetics->PK_Parameters Graft_Rejection Allograft Rejection Model (e.g., Mouse Skin Graft) Graft_Survival Graft Survival Curves Graft_Rejection->Graft_Survival Potency_Comparison Potency and Efficacy Comparison vs. Sirolimus IC50->Potency_Comparison PK_Parameters->Potency_Comparison Graft_Survival->Potency_Comparison

Conclusion

This compound (zotarolimus) is a potent mTOR inhibitor with significant immunosuppressive properties. Its mechanism of action is analogous to that of sirolimus, involving the inhibition of T-cell proliferation through the mTOR signaling pathway. Preclinical data suggests that zotarolimus has a shorter in vivo half-life compared to sirolimus, which may translate to a reduced potential for systemic immunosuppression.[2][3] This characteristic, combined with its potent anti-proliferative effects, makes it a valuable tool for localized immunosuppression, as demonstrated by its use in drug-eluting stents. Further research into its systemic immunosuppressive applications could provide valuable insights for the development of novel therapeutic strategies in transplantation and autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog (rapalog), in cell culture. The protocols outlined below are based on established methodologies for studying mTOR inhibitors and should be adapted and optimized for specific cell lines and experimental questions.

Introduction

This compound is a derivative of rapamycin, a macrolide antibiotic known for its potent immunosuppressive and anti-proliferative properties.[1][2] Like rapamycin, its mechanism of action is primarily through the inhibition of the mammalian target of rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][3] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][4][5] Rapalogs, including this compound, primarily act by forming a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR, leading to allosteric inhibition of mTORC1.[1][2] While mTORC1 is acutely sensitive to rapamycin, mTORC2 is considered relatively resistant to acute treatment but can be inhibited by prolonged exposure.[4][6]

The dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][7] These notes provide a framework for investigating the cellular effects of this compound.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound.[8] However, it is important to note that the IC50 value of a given compound can vary significantly between different cell lines and even between different studies using the same cell line.[9] This variability can be attributed to factors such as differences in experimental methodology, cell culture conditions, and the doubling time of the cells.[9][10]

The following table summarizes the reported IC50 values for rapamycin in various cancer cell lines to provide an expected range of effective concentrations for a rapalog like this compound.

Cell LineCancer TypeRapamycin IC50 (nM)Reference
MCF-7Breast Cancer~20[1]
MDA-MB-231Breast Cancer~20,000[1]
PPTP in vitro panel (median)Various Pediatric Cancers0.7[11]
Nara-HMalignant Fibrous Histiocytoma40,000 (used concentration)[12]
Ca9-22Oral Cancer100 - 100,000 (used concentration range)[13]

Note: These values are for rapamycin and should be considered as a starting point for determining the optimal concentration range for this compound.

Signaling Pathway

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes. This compound, as a rapalog, is expected to primarily inhibit mTORC1.

mTOR_Signaling_Pathway cluster_legend Legend Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Totoramycin This compound + FKBP12 Totoramycin->mTORC1 AKT_p AKT (S473) mTORC2->AKT_p AKT_p->AKT Activation Activation Inhibition Inhibition Activation_edge Inhibition_edge

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound on mTORC1.

Experimental Protocols

The following are generalized protocols for cell-based assays to characterize the activity of this compound.

Protocol 1: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol is designed to determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[10]

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test for rapalogs is 0.01 nM to 100 µM.[11][13]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.[8]

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[8][14]

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol is used to confirm the inhibition of the mTORC1 pathway by assessing the phosphorylation status of its downstream targets, p70S6K and 4E-BP1.[1]

Materials:

  • Selected cancer cell line(s)

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 1-24 hours).[12][15]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture seeding Cell Seeding in Multi-well Plates cell_culture->seeding treatment Treatment with This compound seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay western_blot Western Blot Analysis (p-p70S6K, p-4E-BP1) incubation->western_blot ic50 IC50 Determination viability_assay->ic50 end End ic50->end pathway_analysis Pathway Inhibition Confirmation western_blot->pathway_analysis pathway_analysis->end

Figure 2: General experimental workflow for the in vitro evaluation of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial in vitro characterization of this compound. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible data. The multifaceted nature of the mTOR signaling pathway suggests that further investigations into the effects on autophagy, apoptosis, and cell cycle progression would provide a more complete understanding of the cellular response to this compound.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog (rapalog), in cell culture. The protocols outlined below are based on established methodologies for studying mTOR inhibitors and should be adapted and optimized for specific cell lines and experimental questions.

Introduction

This compound is a derivative of rapamycin, a macrolide antibiotic known for its potent immunosuppressive and anti-proliferative properties.[1][2] Like rapamycin, its mechanism of action is primarily through the inhibition of the mammalian target of rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][3] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][4][5] Rapalogs, including this compound, primarily act by forming a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR, leading to allosteric inhibition of mTORC1.[1][2] While mTORC1 is acutely sensitive to rapamycin, mTORC2 is considered relatively resistant to acute treatment but can be inhibited by prolonged exposure.[4][6]

The dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][7] These notes provide a framework for investigating the cellular effects of this compound.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound.[8] However, it is important to note that the IC50 value of a given compound can vary significantly between different cell lines and even between different studies using the same cell line.[9] This variability can be attributed to factors such as differences in experimental methodology, cell culture conditions, and the doubling time of the cells.[9][10]

The following table summarizes the reported IC50 values for rapamycin in various cancer cell lines to provide an expected range of effective concentrations for a rapalog like this compound.

Cell LineCancer TypeRapamycin IC50 (nM)Reference
MCF-7Breast Cancer~20[1]
MDA-MB-231Breast Cancer~20,000[1]
PPTP in vitro panel (median)Various Pediatric Cancers0.7[11]
Nara-HMalignant Fibrous Histiocytoma40,000 (used concentration)[12]
Ca9-22Oral Cancer100 - 100,000 (used concentration range)[13]

Note: These values are for rapamycin and should be considered as a starting point for determining the optimal concentration range for this compound.

Signaling Pathway

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes. This compound, as a rapalog, is expected to primarily inhibit mTORC1.

mTOR_Signaling_Pathway cluster_legend Legend Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Totoramycin This compound + FKBP12 Totoramycin->mTORC1 AKT_p AKT (S473) mTORC2->AKT_p AKT_p->AKT Activation Activation Inhibition Inhibition Activation_edge Inhibition_edge

Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound on mTORC1.

Experimental Protocols

The following are generalized protocols for cell-based assays to characterize the activity of this compound.

Protocol 1: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This protocol is designed to determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[10]

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test for rapalogs is 0.01 nM to 100 µM.[11][13]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.[8]

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[8][14]

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol is used to confirm the inhibition of the mTORC1 pathway by assessing the phosphorylation status of its downstream targets, p70S6K and 4E-BP1.[1]

Materials:

  • Selected cancer cell line(s)

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 1-24 hours).[12][15]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture seeding Cell Seeding in Multi-well Plates cell_culture->seeding treatment Treatment with This compound seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay western_blot Western Blot Analysis (p-p70S6K, p-4E-BP1) incubation->western_blot ic50 IC50 Determination viability_assay->ic50 end End ic50->end pathway_analysis Pathway Inhibition Confirmation western_blot->pathway_analysis pathway_analysis->end

Figure 2: General experimental workflow for the in vitro evaluation of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial in vitro characterization of this compound. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible data. The multifaceted nature of the mTOR signaling pathway suggests that further investigations into the effects on autophagy, apoptosis, and cell cycle progression would provide a more complete understanding of the cellular response to this compound.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Tetzolimycin) in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 42-(2-Tetrazolyl)rapamycin, also known as Tetzolimycin, is a derivative of rapamycin (B549165), a macrolide compound. It functions as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] Tetzolimycin is considered a proagent compound of a rapamycin analog.[1][2][3] The mTOR protein is a central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate a multitude of cellular processes.[4][5] The dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making its inhibitors valuable tools for research and potential therapeutic agents.[4][5][6]

These application notes provide detailed protocols for the dissolution of Tetzolimycin for use in in vitro studies, along with a summary of its solubility and recommendations for stock solution preparation and storage.

Quantitative Data Summary

For effective use in in vitro assays, Tetzolimycin must be properly dissolved to ensure accurate and reproducible results. The following table summarizes the solubility of Tetzolimycin in a commonly used solvent.

Solvent Solubility Molar Concentration Notes
Dimethyl Sulfoxide (DMSO)≥ 130 mg/mL134.55 mMUse newly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.[1][2]

Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point may be higher.[1][2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of Tetzolimycin

This protocol outlines the steps to prepare a concentrated stock solution of Tetzolimycin, which can be further diluted to working concentrations for various in vitro experiments.

Materials:

  • This compound (Tetzolimycin) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing the Compound: Accurately weigh the desired amount of Tetzolimycin powder. For example, to prepare a 10 mM stock solution, you would use the following calculation:

    • Molecular Weight of Tetzolimycin: ~965.2 g/mol

    • To prepare 1 mL of a 10 mM solution, you would need 0.00965 g or 9.65 mg of Tetzolimycin.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the Tetzolimycin powder. For instance, to make a 10 mM solution with 10 mg of powder, you would add approximately 1.036 mL of DMSO.

    • Cap the vial securely.

  • Mixing:

    • Vortex the solution for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles are present. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

G A Weigh Tetzolimycin Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Visually Inspect for Complete Dissolution C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Tetzolimycin inhibits mTORC1, a key regulator of cell growth.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Tetzolimycin) in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 42-(2-Tetrazolyl)rapamycin, also known as Tetzolimycin, is a derivative of rapamycin, a macrolide compound. It functions as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] Tetzolimycin is considered a proagent compound of a rapamycin analog.[1][2][3] The mTOR protein is a central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate a multitude of cellular processes.[4][5] The dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making its inhibitors valuable tools for research and potential therapeutic agents.[4][5][6]

These application notes provide detailed protocols for the dissolution of Tetzolimycin for use in in vitro studies, along with a summary of its solubility and recommendations for stock solution preparation and storage.

Quantitative Data Summary

For effective use in in vitro assays, Tetzolimycin must be properly dissolved to ensure accurate and reproducible results. The following table summarizes the solubility of Tetzolimycin in a commonly used solvent.

Solvent Solubility Molar Concentration Notes
Dimethyl Sulfoxide (DMSO)≥ 130 mg/mL134.55 mMUse newly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.[1][2]

Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point may be higher.[1][2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of Tetzolimycin

This protocol outlines the steps to prepare a concentrated stock solution of Tetzolimycin, which can be further diluted to working concentrations for various in vitro experiments.

Materials:

  • This compound (Tetzolimycin) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, polypropylene microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing the Compound: Accurately weigh the desired amount of Tetzolimycin powder. For example, to prepare a 10 mM stock solution, you would use the following calculation:

    • Molecular Weight of Tetzolimycin: ~965.2 g/mol

    • To prepare 1 mL of a 10 mM solution, you would need 0.00965 g or 9.65 mg of Tetzolimycin.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the Tetzolimycin powder. For instance, to make a 10 mM solution with 10 mg of powder, you would add approximately 1.036 mL of DMSO.

    • Cap the vial securely.

  • Mixing:

    • Vortex the solution for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles are present. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

G A Weigh Tetzolimycin Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Visually Inspect for Complete Dissolution C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Tetzolimycin inhibits mTORC1, a key regulator of cell growth.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization, storage, and application of 42-(2-Tetrazolyl)rapamycin, a potent analog of rapamycin (B549165) and a specific inhibitor of the mammalian target of rapamycin (mTOR).

Introduction

This compound, also known as Tazarolimus, is a semi-synthetic derivative of rapamycin. Like rapamycin, it functions as a highly specific allosteric inhibitor of mTOR Complex 1 (mTORC1). The mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity. This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.

Recommended Solvent and Solution Preparation

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO) . It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability of the compound.

Table 1: Solubility of this compound

SolventConcentrationMolarityNotes
DMSO≥ 130 mg/mL134.55 mMUse of newly opened, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly reduce solubility.

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.966 mg of this compound (Molecular Weight: 965.2 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Vortex the solution gently until the solid is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution as recommended in Section 3.

Protocol 2.2: Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thaw a vial of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 nM working solution in 10 mL of medium:

    • Add 1 µL of the 10 mM stock solution to 999 µL of culture medium to make a 10 µM intermediate solution.

    • Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium.

  • Mix the working solution thoroughly by gentle inversion before adding it to the cells.

  • Always prepare fresh working solutions for each experiment.

Table 2: Example Dilutions for Cell-Based Assays

Stock ConcentrationDesired Final ConcentrationVolume of StockFinal Volume of Medium
10 mM100 nM1 µL100 mL
10 mM50 nM0.5 µL100 mL
10 mM10 nM0.1 µL100 mL

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

Table 3: Storage Conditions and Stability

FormStorage TemperatureStabilityNotes
Solid-20°C≥ 2 yearsStore desiccated and protected from light.
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
DMSO Stock Solution-20°CUp to 1 monthFor shorter-term storage. Protect from light.

Note on Aqueous Stability: Rapamycin and its analogs are known to have poor stability in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use and not to store them for more than a day.[1][2]

Application Notes: Mechanism of Action

This compound inhibits the mTORC1 signaling pathway. This pathway is a central regulator of cell metabolism, growth, and proliferation in response to growth factors, nutrients, and energy levels. Inhibition of mTORC1 by the this compound-FKBP12 complex prevents the phosphorylation of key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1). The dephosphorylation of these targets leads to a reduction in protein synthesis and arrests the cell cycle at the G1-S transition.

mTOR_Pathway GrowthFactors Growth Factors / Nutrients PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 S6K1 p70 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Tazarolimus This compound + FKBP12 Tazarolimus->mTORC1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: mTORC1 signaling and inhibition by this compound.

Experimental Protocols

Protocol 5.1: Western Blot Analysis of S6K1 and 4E-BP1 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the mTORC1 pathway by measuring the phosphorylation status of its downstream targets.

Materials:

  • Cell line of interest (e.g., MCF-7, PC3)

  • Complete cell culture medium

  • This compound (prepared as in Protocol 2.2)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 1 to 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

WB_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

Caption: Workflow for Western blot analysis.

Protocol 5.2: Cell Proliferation Assay (MTS/CCK-8)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (prepared as in Protocol 2.2)

  • MTS or CCK-8 reagent

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay:

    • Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the results and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Proliferation_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTS/CCK-8 Reagent C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for a cell proliferation assay.

Quantitative Data

Table 4: Reference IC50 Values for mTOR Inhibitors

CompoundTargetIC50 ValueCell Line/Assay
RapamycinmTORC1 (S6K1 phosphorylation)~0.1 - 20 nMVarious cancer cell lines
Everolimus (RAD001)mTOR~1.6 - 5.6 nMKinase assay
Temsirolimus (CCI-779)mTOR~0.7 - 2.6 nMKinase assay
PP242mTOR8 nMKinase assay
KU-0063794mTORC1/mTORC2~10 nMKinase assay

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and the specific downstream readout being measured.

Conclusion

This compound is a potent and specific mTORC1 inhibitor. Proper handling, including the use of anhydrous DMSO for solubilization and appropriate storage conditions, is essential for maintaining its activity. The provided protocols for Western blotting and cell proliferation assays serve as a starting point for investigating the effects of this compound in various research settings. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental system.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization, storage, and application of 42-(2-Tetrazolyl)rapamycin, a potent analog of rapamycin and a specific inhibitor of the mammalian target of rapamycin (mTOR).

Introduction

This compound, also known as Tazarolimus, is a semi-synthetic derivative of rapamycin. Like rapamycin, it functions as a highly specific allosteric inhibitor of mTOR Complex 1 (mTORC1). The mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity. This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.

Recommended Solvent and Solution Preparation

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO) . It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability of the compound.

Table 1: Solubility of this compound

SolventConcentrationMolarityNotes
DMSO≥ 130 mg/mL134.55 mMUse of newly opened, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly reduce solubility.

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.966 mg of this compound (Molecular Weight: 965.2 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Vortex the solution gently until the solid is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution as recommended in Section 3.

Protocol 2.2: Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thaw a vial of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 nM working solution in 10 mL of medium:

    • Add 1 µL of the 10 mM stock solution to 999 µL of culture medium to make a 10 µM intermediate solution.

    • Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium.

  • Mix the working solution thoroughly by gentle inversion before adding it to the cells.

  • Always prepare fresh working solutions for each experiment.

Table 2: Example Dilutions for Cell-Based Assays

Stock ConcentrationDesired Final ConcentrationVolume of StockFinal Volume of Medium
10 mM100 nM1 µL100 mL
10 mM50 nM0.5 µL100 mL
10 mM10 nM0.1 µL100 mL

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

Table 3: Storage Conditions and Stability

FormStorage TemperatureStabilityNotes
Solid-20°C≥ 2 yearsStore desiccated and protected from light.
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
DMSO Stock Solution-20°CUp to 1 monthFor shorter-term storage. Protect from light.

Note on Aqueous Stability: Rapamycin and its analogs are known to have poor stability in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use and not to store them for more than a day.[1][2]

Application Notes: Mechanism of Action

This compound inhibits the mTORC1 signaling pathway. This pathway is a central regulator of cell metabolism, growth, and proliferation in response to growth factors, nutrients, and energy levels. Inhibition of mTORC1 by the this compound-FKBP12 complex prevents the phosphorylation of key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1). The dephosphorylation of these targets leads to a reduction in protein synthesis and arrests the cell cycle at the G1-S transition.

mTOR_Pathway GrowthFactors Growth Factors / Nutrients PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 S6K1 p70 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Tazarolimus This compound + FKBP12 Tazarolimus->mTORC1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: mTORC1 signaling and inhibition by this compound.

Experimental Protocols

Protocol 5.1: Western Blot Analysis of S6K1 and 4E-BP1 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the mTORC1 pathway by measuring the phosphorylation status of its downstream targets.

Materials:

  • Cell line of interest (e.g., MCF-7, PC3)

  • Complete cell culture medium

  • This compound (prepared as in Protocol 2.2)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 1 to 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

WB_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

Caption: Workflow for Western blot analysis.

Protocol 5.2: Cell Proliferation Assay (MTS/CCK-8)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (prepared as in Protocol 2.2)

  • MTS or CCK-8 reagent

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay:

    • Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the results and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Proliferation_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTS/CCK-8 Reagent C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for a cell proliferation assay.

Quantitative Data

Table 4: Reference IC50 Values for mTOR Inhibitors

CompoundTargetIC50 ValueCell Line/Assay
RapamycinmTORC1 (S6K1 phosphorylation)~0.1 - 20 nMVarious cancer cell lines
Everolimus (RAD001)mTOR~1.6 - 5.6 nMKinase assay
Temsirolimus (CCI-779)mTOR~0.7 - 2.6 nMKinase assay
PP242mTOR8 nMKinase assay
KU-0063794mTORC1/mTORC2~10 nMKinase assay

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and the specific downstream readout being measured.

Conclusion

This compound is a potent and specific mTORC1 inhibitor. Proper handling, including the use of anhydrous DMSO for solubilization and appropriate storage conditions, is essential for maintaining its activity. The provided protocols for Western blotting and cell proliferation assays serve as a starting point for investigating the effects of this compound in various research settings. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental system.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165), a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). As a prodrug of a rapamycin analog, it is designed for research in areas such as cancer, immunology, and cell biology.[1] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival, making it a key target in drug development.[1] this compound exerts its effects by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).

This document provides detailed protocols for the preparation of stock solutions of this compound, along with methodologies for its application in cell-based assays to study mTOR signaling.

Data Presentation

Quantitative Data Summary

The following tables provide key quantitative information for the preparation and use of this compound stock solutions.

Table 1: Physicochemical Properties and Storage

ParameterValueSource
CAS Number 221877-56-1[1]
Molecular Weight 966.21 g/mol [1]
Appearance White to off-white solid[1]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[1]
Solubility in DMSO ≥ 130 mg/mL (134.55 mM)[1]
Storage of Powder -20°C for up to 3 years[1]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Table 2: Stock Solution Preparation (in DMSO)

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compoundVolume of DMSO to add to 10 mg of this compound
1 mM 1.0350 mL5.1749 mL10.3497 mL
5 mM 0.2070 mL1.0350 mL2.0699 mL
10 mM 0.1035 mL0.5175 mL1.0350 mL

Table 3: Biological Activity

Cell Line / SystemAssayIC₅₀Source
Human T-cells Mixed Lymphocyte Reaction3.3 nM[2]
Rat T-cells Mixed Lymphocyte Reaction1500 nM[2]

Signaling Pathway and Experimental Workflows

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling and the inhibitory action of this compound.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12->Complex Complex->mTORC1

Caption: mTORC1 signaling pathway and its inhibition.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the workflow for preparing a stock solution of this compound.

Stock_Solution_Workflow cluster_0 Preparation cluster_1 Storage start Start: Weigh solid This compound dissolve Add anhydrous DMSO to the solid start->dissolve vortex Vortex/sonicate until fully dissolved dissolve->vortex aliquot Aliquot into single-use sterile tubes vortex->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End: Ready for use store->end

Caption: Workflow for preparing the stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Materials:

  • This compound (MW: 966.21 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution, 9.66 mg of the compound is needed.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For 9.66 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed complete cell culture medium

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution: To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 100 nM in 10 mL of medium:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to get a 10 µM solution. Mix gently by pipetting.

    • Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed medium to achieve the final 100 nM concentration.

  • Mixing: Gently swirl the flask or invert the tube to ensure a homogenous working solution before adding it to the cells.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Protocol 3: Western Blot Analysis of mTORC1 Signaling

This protocol describes how to assess the inhibitory effect of this compound on mTORC1 signaling by measuring the phosphorylation of its downstream targets, p70S6K and 4E-BP1.

Procedure:

  • Cell Treatment: Seed cells (e.g., HEK293, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Workflow for Western Blot Analysis

Western_Blot_Workflow cell_culture Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-p70S6K, p70S6K) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Western blot analysis workflow.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). As a prodrug of a rapamycin analog, it is designed for research in areas such as cancer, immunology, and cell biology.[1] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival, making it a key target in drug development.[1] this compound exerts its effects by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).

This document provides detailed protocols for the preparation of stock solutions of this compound, along with methodologies for its application in cell-based assays to study mTOR signaling.

Data Presentation

Quantitative Data Summary

The following tables provide key quantitative information for the preparation and use of this compound stock solutions.

Table 1: Physicochemical Properties and Storage

ParameterValueSource
CAS Number 221877-56-1[1]
Molecular Weight 966.21 g/mol [1]
Appearance White to off-white solid[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]
Solubility in DMSO ≥ 130 mg/mL (134.55 mM)[1]
Storage of Powder -20°C for up to 3 years[1]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Table 2: Stock Solution Preparation (in DMSO)

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compoundVolume of DMSO to add to 10 mg of this compound
1 mM 1.0350 mL5.1749 mL10.3497 mL
5 mM 0.2070 mL1.0350 mL2.0699 mL
10 mM 0.1035 mL0.5175 mL1.0350 mL

Table 3: Biological Activity

Cell Line / SystemAssayIC₅₀Source
Human T-cells Mixed Lymphocyte Reaction3.3 nM[2]
Rat T-cells Mixed Lymphocyte Reaction1500 nM[2]

Signaling Pathway and Experimental Workflows

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling and the inhibitory action of this compound.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12->Complex Complex->mTORC1

Caption: mTORC1 signaling pathway and its inhibition.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the workflow for preparing a stock solution of this compound.

Stock_Solution_Workflow cluster_0 Preparation cluster_1 Storage start Start: Weigh solid This compound dissolve Add anhydrous DMSO to the solid start->dissolve vortex Vortex/sonicate until fully dissolved dissolve->vortex aliquot Aliquot into single-use sterile tubes vortex->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End: Ready for use store->end

Caption: Workflow for preparing the stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Materials:

  • This compound (MW: 966.21 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution, 9.66 mg of the compound is needed.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For 9.66 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed complete cell culture medium

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Dilution: To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 100 nM in 10 mL of medium:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to get a 10 µM solution. Mix gently by pipetting.

    • Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed medium to achieve the final 100 nM concentration.

  • Mixing: Gently swirl the flask or invert the tube to ensure a homogenous working solution before adding it to the cells.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Protocol 3: Western Blot Analysis of mTORC1 Signaling

This protocol describes how to assess the inhibitory effect of this compound on mTORC1 signaling by measuring the phosphorylation of its downstream targets, p70S6K and 4E-BP1.

Procedure:

  • Cell Treatment: Seed cells (e.g., HEK293, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Workflow for Western Blot Analysis

Western_Blot_Workflow cell_culture Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-p70S6K, p70S6K) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Western blot analysis workflow.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Dosage Calculation in Murine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage calculation and administration of 42-(2-Tetrazolyl)rapamycin, also known as Temsirolimus (B1684623) or CCI-779, in preclinical mouse studies. The information is compiled from various studies to aid in the design of robust and reproducible experiments.

Overview and Mechanism of Action

This compound (Temsirolimus) is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Temsirolimus, an ester of rapamycin, acts by binding to the immunophilin FKBP12, and this complex then inhibits the mTORC1 signaling pathway.[3] This inhibition leads to a decrease in the translation of mRNAs involved in cell cycle control, ultimately resulting in cell cycle arrest.[2] Preclinical studies have demonstrated its efficacy in various cancer models, including breast cancer, neuroblastoma, and leukemia.[1][4][5]

Quantitative Data Summary: Temsirolimus (CCI-779) Dosage in Mice

The following tables summarize the dosages of Temsirolimus (CCI-779) used in various mouse models. It is crucial to note that the optimal dosage can vary significantly based on the mouse strain, tumor model, and experimental endpoint.

Table 1: Temsirolimus (CCI-779) Dosage in Xenograft Models

Cancer ModelMouse StrainDosageAdministration RouteFrequencyVehicleReference
Acute Lymphoblastic Leukemia (ALL)NOD/SCID5-10 mg/kg/dayIntraperitoneal (i.p.)6 days/week5% Tween, 5% PEG 400, 4% EtOH in H₂O[4]
Breast Cancer (MDA-MB-468)Nude10 mg/kgNot specifiedSingle doseNot specified[2]
Neuroblastoma (Rh18)Not specified≥8.7 mg/kg/dayNot specifiedDailyNot specified[5]
Esophageal CancerNot specified10 mg/kgIntraperitoneal (i.p.)Once a weekPBS[6]
Prostate Cancer (CWR22)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[7]
Multiple Myeloma (8226, OPM-2)Not specifiedED50: 2-20 mg/kgNot specifiedNot specifiedNot specified[8]

Table 2: Rapamycin and Other Analogs Dosage in Mice for Longevity and Other Studies

CompoundMouse StrainDosageAdministration RouteFrequencyPurpose of StudyReference
Rapamycinp53+/-~1.5 mg/kg/dayIn drinking waterDailyLifespan extension and cancer prevention[9]
RapamycinHER-2/neu transgenic0.45 mg/kgSubcutaneous (s.c.)3 times/week for 2 weeks, followed by a 2-week breakLifespan extension and cancer prevention[10]
RapamycinGenetically heterogeneous4.7, 14, or 42 ppm in foodOral (in food)DailyLifespan extension[11]
RapamycinC57BL/6JNot specifiedNot specifiedNot specifiedmTORC1 inhibition[3][12]
DL001 (Rapamycin analog)C57BL/6JNot specifiedNot specifiedNot specifiedSelective mTORC1 inhibition[3][12]

Experimental Protocols

Preparation of Temsirolimus (CCI-779) for Injection

Temsirolimus is often supplied as a stock solution that requires dilution before administration. A common vehicle for reconstitution is a mixture of 5% Tween 80, 5% PEG 400, and 4% ethanol (B145695) in water.[4] For intraperitoneal injections in esophageal cancer models, Temsirolimus has been administered in Phosphate Buffered Saline (PBS).[6]

Protocol for Reconstitution (based on a common vehicle):

  • Prepare the vehicle solution by mixing 5% Tween 80, 5% PEG 400, and 4% ethanol in sterile water.

  • Warm the Temsirolimus stock solution to room temperature.

  • Calculate the required volume of Temsirolimus stock solution based on the desired final concentration and the total volume of the injection solution.

  • Aseptically add the calculated volume of Temsirolimus to the vehicle solution.

  • Mix thoroughly by vortexing or gentle inversion until the solution is clear and homogenous.

  • The final diluted solution should be administered to the mice shortly after preparation.

Administration to Mice

The route of administration can significantly impact the bioavailability and efficacy of the drug. Common routes for Temsirolimus and its analogs in mice include:

  • Intraperitoneal (i.p.) injection: A widely used method for systemic delivery.[4][6]

  • Oral administration (in drinking water or food): Suitable for long-term studies, such as those investigating lifespan.[9][11]

  • Subcutaneous (s.c.) injection: Another option for systemic delivery, often used for intermittent dosing schedules.[10]

Monitoring and Endpoint Analysis

Following administration, it is crucial to monitor the mice for any signs of toxicity. Pharmacodynamic markers can be assessed to confirm target engagement. Inhibition of the mTOR pathway can be verified by measuring the phosphorylation status of downstream targets like S6 ribosomal protein (phospho-S6).[4] Tumor growth can be monitored by caliper measurements for subcutaneous xenografts.[6]

Visualizing Pathways and Workflows

mTOR Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by Temsirolimus.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Temsirolimus Temsirolimus (CCI-779) Temsirolimus->mTORC1 inhibits

Caption: mTOR signaling pathway and Temsirolimus inhibition.

Experimental Workflow for a Xenograft Study

This diagram outlines a typical workflow for a preclinical mouse xenograft study using Temsirolimus.

Xenograft_Workflow A Tumor Cell Implantation (e.g., subcutaneous) B Tumor Growth Monitoring (caliper measurements) A->B C Randomization of Mice (into treatment & control groups) B->C D Treatment Initiation (Temsirolimus or Vehicle) C->D E Continued Treatment & Monitoring (dosage schedule) D->E F Endpoint Measurement (e.g., tumor volume, body weight) E->F G Tissue Collection & Analysis (e.g., Western blot for p-S6) F->G

Caption: Typical workflow for a mouse xenograft study.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Dosage Calculation in Murine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage calculation and administration of 42-(2-Tetrazolyl)rapamycin, also known as Temsirolimus or CCI-779, in preclinical mouse studies. The information is compiled from various studies to aid in the design of robust and reproducible experiments.

Overview and Mechanism of Action

This compound (Temsirolimus) is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Temsirolimus, an ester of rapamycin, acts by binding to the immunophilin FKBP12, and this complex then inhibits the mTORC1 signaling pathway.[3] This inhibition leads to a decrease in the translation of mRNAs involved in cell cycle control, ultimately resulting in cell cycle arrest.[2] Preclinical studies have demonstrated its efficacy in various cancer models, including breast cancer, neuroblastoma, and leukemia.[1][4][5]

Quantitative Data Summary: Temsirolimus (CCI-779) Dosage in Mice

The following tables summarize the dosages of Temsirolimus (CCI-779) used in various mouse models. It is crucial to note that the optimal dosage can vary significantly based on the mouse strain, tumor model, and experimental endpoint.

Table 1: Temsirolimus (CCI-779) Dosage in Xenograft Models

Cancer ModelMouse StrainDosageAdministration RouteFrequencyVehicleReference
Acute Lymphoblastic Leukemia (ALL)NOD/SCID5-10 mg/kg/dayIntraperitoneal (i.p.)6 days/week5% Tween, 5% PEG 400, 4% EtOH in H₂O[4]
Breast Cancer (MDA-MB-468)Nude10 mg/kgNot specifiedSingle doseNot specified[2]
Neuroblastoma (Rh18)Not specified≥8.7 mg/kg/dayNot specifiedDailyNot specified[5]
Esophageal CancerNot specified10 mg/kgIntraperitoneal (i.p.)Once a weekPBS[6]
Prostate Cancer (CWR22)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[7]
Multiple Myeloma (8226, OPM-2)Not specifiedED50: 2-20 mg/kgNot specifiedNot specifiedNot specified[8]

Table 2: Rapamycin and Other Analogs Dosage in Mice for Longevity and Other Studies

CompoundMouse StrainDosageAdministration RouteFrequencyPurpose of StudyReference
Rapamycinp53+/-~1.5 mg/kg/dayIn drinking waterDailyLifespan extension and cancer prevention[9]
RapamycinHER-2/neu transgenic0.45 mg/kgSubcutaneous (s.c.)3 times/week for 2 weeks, followed by a 2-week breakLifespan extension and cancer prevention[10]
RapamycinGenetically heterogeneous4.7, 14, or 42 ppm in foodOral (in food)DailyLifespan extension[11]
RapamycinC57BL/6JNot specifiedNot specifiedNot specifiedmTORC1 inhibition[3][12]
DL001 (Rapamycin analog)C57BL/6JNot specifiedNot specifiedNot specifiedSelective mTORC1 inhibition[3][12]

Experimental Protocols

Preparation of Temsirolimus (CCI-779) for Injection

Temsirolimus is often supplied as a stock solution that requires dilution before administration. A common vehicle for reconstitution is a mixture of 5% Tween 80, 5% PEG 400, and 4% ethanol in water.[4] For intraperitoneal injections in esophageal cancer models, Temsirolimus has been administered in Phosphate Buffered Saline (PBS).[6]

Protocol for Reconstitution (based on a common vehicle):

  • Prepare the vehicle solution by mixing 5% Tween 80, 5% PEG 400, and 4% ethanol in sterile water.

  • Warm the Temsirolimus stock solution to room temperature.

  • Calculate the required volume of Temsirolimus stock solution based on the desired final concentration and the total volume of the injection solution.

  • Aseptically add the calculated volume of Temsirolimus to the vehicle solution.

  • Mix thoroughly by vortexing or gentle inversion until the solution is clear and homogenous.

  • The final diluted solution should be administered to the mice shortly after preparation.

Administration to Mice

The route of administration can significantly impact the bioavailability and efficacy of the drug. Common routes for Temsirolimus and its analogs in mice include:

  • Intraperitoneal (i.p.) injection: A widely used method for systemic delivery.[4][6]

  • Oral administration (in drinking water or food): Suitable for long-term studies, such as those investigating lifespan.[9][11]

  • Subcutaneous (s.c.) injection: Another option for systemic delivery, often used for intermittent dosing schedules.[10]

Monitoring and Endpoint Analysis

Following administration, it is crucial to monitor the mice for any signs of toxicity. Pharmacodynamic markers can be assessed to confirm target engagement. Inhibition of the mTOR pathway can be verified by measuring the phosphorylation status of downstream targets like S6 ribosomal protein (phospho-S6).[4] Tumor growth can be monitored by caliper measurements for subcutaneous xenografts.[6]

Visualizing Pathways and Workflows

mTOR Signaling Pathway

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by Temsirolimus.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Temsirolimus Temsirolimus (CCI-779) Temsirolimus->mTORC1 inhibits

Caption: mTOR signaling pathway and Temsirolimus inhibition.

Experimental Workflow for a Xenograft Study

This diagram outlines a typical workflow for a preclinical mouse xenograft study using Temsirolimus.

Xenograft_Workflow A Tumor Cell Implantation (e.g., subcutaneous) B Tumor Growth Monitoring (caliper measurements) A->B C Randomization of Mice (into treatment & control groups) B->C D Treatment Initiation (Temsirolimus or Vehicle) C->D E Continued Treatment & Monitoring (dosage schedule) D->E F Endpoint Measurement (e.g., tumor volume, body weight) E->F G Tissue Collection & Analysis (e.g., Western blot for p-S6) F->G

Caption: Typical workflow for a mouse xenograft study.

References

Application Notes and Protocols for Western Blot Analysis of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165), a macrolide compound that is a well-established and specific inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin and its analogs, including this compound, primarily inhibit mTORC1. This inhibition is achieved through the formation of a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 kinase activity.

Western blot analysis is a fundamental technique to elucidate the cellular effects of this compound by monitoring the phosphorylation status of key downstream targets of the mTORC1 pathway. This document provides detailed protocols and application notes for utilizing Western blot to assess the activity of this compound.

Mechanism of Action: The mTORC1 Signaling Pathway

mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. Key downstream effectors of mTORC1 include the p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 by this compound leads to the dephosphorylation of these substrates, resulting in the inhibition of protein translation.

mTOR_Pathway cluster_input cluster_mTORC1 mTORC1 Complex cluster_downstream cluster_output cluster_drug Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4EBP1->Protein Synthesis Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth Drug This compound Drug->mTORC1 Inhibits

Caption: mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A. Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., cancer cell lines with known mTOR pathway activation such as MCF-7 or PC-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Starvation (Optional): To observe a more pronounced effect of growth factor stimulation, serum-starve the cells for 16-24 hours in a serum-free medium prior to treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Growth Factor Stimulation (Optional): Following the inhibitor treatment, stimulate the cells with a growth factor such as insulin (B600854) or EGF for a short period (e.g., 15-30 minutes) before cell lysis to assess the inhibitory effect on signaling.

B. Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

C. Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method such as the bicinchoninic acid (BCA) assay or the Bradford assay.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).

  • Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.

  • Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.

D. Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix the normalized lysates with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow cluster_prep cluster_blotting cluster_analysis A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Antibody Incubation F->G H Detection & Imaging G->H I Densitometry Analysis H->I J Normalization I->J K Data Interpretation J->K

Caption: Experimental workflow for Western blot analysis.

Data Presentation

Quantitative data from Western blot analysis should be obtained through densitometry of the protein bands. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band. Subsequently, these values should be normalized to the vehicle-treated control.

Table 1: Dose-Dependent Effect of this compound on p70S6K Phosphorylation
Treatment Concentration (nM)Phospho-p70S6K (Thr389) / Total p70S6K (Normalized to Control)
0 (Vehicle)1.00
10.65
100.25
1000.05
Table 2: Dose-Dependent Effect of this compound on 4E-BP1 Phosphorylation
Treatment Concentration (nM)Phospho-4E-BP1 (Thr37/46) / Total 4E-BP1 (Normalized to Control)
0 (Vehicle)1.00
10.70
100.30
1000.10

Note: The data presented in these tables are illustrative and represent typical results expected from such an experiment. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Inactive antibodyUse a fresh or different lot of antibody.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferOptimize transfer time and voltage. Check membrane type.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Optimize antibody dilution.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.

Conclusion

Western blot analysis is a powerful tool for characterizing the mechanism of action of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the inhibitory effect of this compound on the mTORC1 signaling pathway. The provided tables and diagrams serve as a guide for data presentation and understanding the experimental workflow and underlying biological pathways. Careful optimization of experimental parameters will ensure the generation of reliable and reproducible data.

Application Notes and Protocols for Western Blot Analysis of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound that is a well-established and specific inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin and its analogs, including this compound, primarily inhibit mTORC1. This inhibition is achieved through the formation of a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 kinase activity.

Western blot analysis is a fundamental technique to elucidate the cellular effects of this compound by monitoring the phosphorylation status of key downstream targets of the mTORC1 pathway. This document provides detailed protocols and application notes for utilizing Western blot to assess the activity of this compound.

Mechanism of Action: The mTORC1 Signaling Pathway

mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. Key downstream effectors of mTORC1 include the p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 by this compound leads to the dephosphorylation of these substrates, resulting in the inhibition of protein translation.

mTOR_Pathway cluster_input cluster_mTORC1 mTORC1 Complex cluster_downstream cluster_output cluster_drug Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4EBP1->Protein Synthesis Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth Drug This compound Drug->mTORC1 Inhibits

Caption: mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A. Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., cancer cell lines with known mTOR pathway activation such as MCF-7 or PC-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Starvation (Optional): To observe a more pronounced effect of growth factor stimulation, serum-starve the cells for 16-24 hours in a serum-free medium prior to treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Growth Factor Stimulation (Optional): Following the inhibitor treatment, stimulate the cells with a growth factor such as insulin or EGF for a short period (e.g., 15-30 minutes) before cell lysis to assess the inhibitory effect on signaling.

B. Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

C. Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method such as the bicinchoninic acid (BCA) assay or the Bradford assay.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).

  • Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.

  • Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.

D. Western Blot Analysis
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix the normalized lysates with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow cluster_prep cluster_blotting cluster_analysis A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Antibody Incubation F->G H Detection & Imaging G->H I Densitometry Analysis H->I J Normalization I->J K Data Interpretation J->K

Caption: Experimental workflow for Western blot analysis.

Data Presentation

Quantitative data from Western blot analysis should be obtained through densitometry of the protein bands. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band. Subsequently, these values should be normalized to the vehicle-treated control.

Table 1: Dose-Dependent Effect of this compound on p70S6K Phosphorylation
Treatment Concentration (nM)Phospho-p70S6K (Thr389) / Total p70S6K (Normalized to Control)
0 (Vehicle)1.00
10.65
100.25
1000.05
Table 2: Dose-Dependent Effect of this compound on 4E-BP1 Phosphorylation
Treatment Concentration (nM)Phospho-4E-BP1 (Thr37/46) / Total 4E-BP1 (Normalized to Control)
0 (Vehicle)1.00
10.70
100.30
1000.10

Note: The data presented in these tables are illustrative and represent typical results expected from such an experiment. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Inactive antibodyUse a fresh or different lot of antibody.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferOptimize transfer time and voltage. Check membrane type.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Optimize antibody dilution.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.

Conclusion

Western blot analysis is a powerful tool for characterizing the mechanism of action of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the inhibitory effect of this compound on the mTORC1 signaling pathway. The provided tables and diagrams serve as a guide for data presentation and understanding the experimental workflow and underlying biological pathways. Careful optimization of experimental parameters will ensure the generation of reliable and reproducible data.

Application Notes and Protocols for Long-Term Storage and Stability of 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, more commonly known as temsirolimus (B1684623), is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, a crucial regulator of cell proliferation, growth, and survival.[1][2] Temsirolimus binds to the intracellular protein FKBP-12, and this complex subsequently inhibits the mTOR Complex 1 (mTORC1) signaling pathway.[1][2] This inhibition disrupts protein synthesis and angiogenesis, making temsirolimus a valuable compound in cancer research and therapy, particularly for renal cell carcinoma.[1][3] Given its potent biological activity, maintaining the stability and integrity of temsirolimus solutions during long-term storage is critical for obtaining accurate and reproducible experimental results.

These application notes provide a comprehensive overview of the long-term storage and stability of temsirolimus solutions, including recommended storage conditions, stability data in various solvents, and detailed protocols for stability assessment.

Quantitative Stability Data

The stability of temsirolimus solutions is highly dependent on the solvent, storage temperature, and exposure to light.[4] The following tables summarize the available quantitative data on the stability of temsirolimus in different solution formulations.

Table 1: Stability of Temsirolimus Stock Solutions in DMSO

Storage TemperatureDurationStability Notes
-80°C6 monthsRecommended for long-term storage.[5][6][7]
-20°C1 monthSuitable for shorter-term storage.[5][6][7]

Data sourced from MedChemExpress product information sheets.[5][6][7]

Table 2: Stability of Temsirolimus Infusion Solutions (100 mg/L in 0.9% Sodium Chloride)

Storage ConditionRate of DegradationPercentage of Initial Concentration Recovered
20°C with room light exposure~0.25% per hour92.5% after 1 day[4]
4°C, protected from light1.0% per dayChemically stable for 4 days[4]
20°C, protected from light1.56% per dayChemically stable for 3 days[4]
Daylight exposure>10% loss after 1 hourSubstantial decrease in concentration[4]
UV light exposure (365 nm) at 20°C50% loss after 45 minutesRapid degradation[4]

Data from a study on ready-to-use temsirolimus infusion solutions.[4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the importance of using a stable compound, a diagram of the mTOR signaling pathway inhibited by temsirolimus is provided below. Additionally, a general experimental workflow for assessing the stability of temsirolimus solutions is illustrated.

mTOR_Signaling_Pathway Temsirolimus mTOR Signaling Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Temsirolimus Temsirolimus FKBP12 FKBP12 Temsirolimus->FKBP12 FKBP12->mTORC1 inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: Temsirolimus binds to FKBP12 to inhibit the mTORC1 pathway.

Stability_Testing_Workflow Experimental Workflow for Temsirolimus Stability Assessment Prep Prepare Temsirolimus Solution (e.g., in DMSO or 0.9% NaCl) Store Store under Defined Conditions (Temp, Light) Prep->Store Sample Sample at Time Points (t=0, t=x, ...) Store->Sample Analyze Analyze by Stability- Indicating Method (HPLC) Sample->Analyze Quantify Quantify Temsirolimus & Degradation Products Analyze->Quantify Evaluate Evaluate Data & Determine Shelf-Life Quantify->Evaluate

Caption: A typical workflow for conducting stability studies on temsirolimus solutions.

Experimental Protocols

Protocol 1: Preparation of Temsirolimus Stock Solution

Objective: To prepare a concentrated stock solution of temsirolimus in a suitable organic solvent for long-term storage.

Materials:

  • This compound (Temsirolimus) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the temsirolimus powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of temsirolimus powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired concentration (e.g., 10 mg/mL). It is noted that temsirolimus is soluble in DMSO at concentrations of at least 130 mg/mL.[5][6]

  • Cap the vial securely and vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and storage conditions.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7]

Protocol 2: Stability Assessment of Temsirolimus Solutions using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical stability of temsirolimus in a given solution over time by quantifying the parent compound and detecting any degradation products.

Materials:

  • Temsirolimus solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)

  • Temsirolimus reference standard

  • Autosampler vials

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating temsirolimus from its potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, column temperature, and UV detection wavelength. A published method for a temsirolimus infusion solution utilized a UV detector for analysis.[4]

  • Sample Preparation:

    • At each designated time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the temsirolimus solution stored under the specified conditions.

    • Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.

  • Standard Preparation: Prepare a series of calibration standards of temsirolimus reference standard at known concentrations.

  • HPLC Analysis:

    • Inject the prepared samples and calibration standards into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the temsirolimus reference standard against its concentration.

    • Determine the concentration of temsirolimus in the test samples at each time point using the calibration curve.

    • Calculate the percentage of the initial temsirolimus concentration remaining at each time point.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Recommendations for Handling and Storage

  • Protect from Light: Temsirolimus is light-sensitive.[4] All solutions should be prepared, handled, and stored in a manner that minimizes light exposure. Use amber vials or wrap containers with aluminum foil.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into smaller, single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.

  • Use Anhydrous Solvents: For stock solutions in organic solvents like DMSO, using an anhydrous grade is important as water can promote hydrolysis of similar compounds.[8]

  • pH Considerations: Temsirolimus is known to be degraded by both acids and bases.[9][10] Therefore, avoid combinations with agents that can significantly alter the pH of the solution.

  • Aqueous Solutions: Direct addition of temsirolimus concentrate to aqueous solutions will cause precipitation.[9][10][11] It should first be diluted in a suitable diluent as specified by the manufacturer's instructions for clinical formulations. For research purposes, ensure complete dissolution in an organic solvent before further dilution in aqueous media.

By adhering to these guidelines and protocols, researchers can ensure the stability and integrity of their this compound (temsirolimus) solutions, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for Long-Term Storage and Stability of 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, more commonly known as temsirolimus, is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase, a crucial regulator of cell proliferation, growth, and survival.[1][2] Temsirolimus binds to the intracellular protein FKBP-12, and this complex subsequently inhibits the mTOR Complex 1 (mTORC1) signaling pathway.[1][2] This inhibition disrupts protein synthesis and angiogenesis, making temsirolimus a valuable compound in cancer research and therapy, particularly for renal cell carcinoma.[1][3] Given its potent biological activity, maintaining the stability and integrity of temsirolimus solutions during long-term storage is critical for obtaining accurate and reproducible experimental results.

These application notes provide a comprehensive overview of the long-term storage and stability of temsirolimus solutions, including recommended storage conditions, stability data in various solvents, and detailed protocols for stability assessment.

Quantitative Stability Data

The stability of temsirolimus solutions is highly dependent on the solvent, storage temperature, and exposure to light.[4] The following tables summarize the available quantitative data on the stability of temsirolimus in different solution formulations.

Table 1: Stability of Temsirolimus Stock Solutions in DMSO

Storage TemperatureDurationStability Notes
-80°C6 monthsRecommended for long-term storage.[5][6][7]
-20°C1 monthSuitable for shorter-term storage.[5][6][7]

Data sourced from MedChemExpress product information sheets.[5][6][7]

Table 2: Stability of Temsirolimus Infusion Solutions (100 mg/L in 0.9% Sodium Chloride)

Storage ConditionRate of DegradationPercentage of Initial Concentration Recovered
20°C with room light exposure~0.25% per hour92.5% after 1 day[4]
4°C, protected from light1.0% per dayChemically stable for 4 days[4]
20°C, protected from light1.56% per dayChemically stable for 3 days[4]
Daylight exposure>10% loss after 1 hourSubstantial decrease in concentration[4]
UV light exposure (365 nm) at 20°C50% loss after 45 minutesRapid degradation[4]

Data from a study on ready-to-use temsirolimus infusion solutions.[4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the importance of using a stable compound, a diagram of the mTOR signaling pathway inhibited by temsirolimus is provided below. Additionally, a general experimental workflow for assessing the stability of temsirolimus solutions is illustrated.

mTOR_Signaling_Pathway Temsirolimus mTOR Signaling Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Temsirolimus Temsirolimus FKBP12 FKBP12 Temsirolimus->FKBP12 FKBP12->mTORC1 inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: Temsirolimus binds to FKBP12 to inhibit the mTORC1 pathway.

Stability_Testing_Workflow Experimental Workflow for Temsirolimus Stability Assessment Prep Prepare Temsirolimus Solution (e.g., in DMSO or 0.9% NaCl) Store Store under Defined Conditions (Temp, Light) Prep->Store Sample Sample at Time Points (t=0, t=x, ...) Store->Sample Analyze Analyze by Stability- Indicating Method (HPLC) Sample->Analyze Quantify Quantify Temsirolimus & Degradation Products Analyze->Quantify Evaluate Evaluate Data & Determine Shelf-Life Quantify->Evaluate

Caption: A typical workflow for conducting stability studies on temsirolimus solutions.

Experimental Protocols

Protocol 1: Preparation of Temsirolimus Stock Solution

Objective: To prepare a concentrated stock solution of temsirolimus in a suitable organic solvent for long-term storage.

Materials:

  • This compound (Temsirolimus) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the temsirolimus powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of temsirolimus powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired concentration (e.g., 10 mg/mL). It is noted that temsirolimus is soluble in DMSO at concentrations of at least 130 mg/mL.[5][6]

  • Cap the vial securely and vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and storage conditions.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7]

Protocol 2: Stability Assessment of Temsirolimus Solutions using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical stability of temsirolimus in a given solution over time by quantifying the parent compound and detecting any degradation products.

Materials:

  • Temsirolimus solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile and water)

  • Temsirolimus reference standard

  • Autosampler vials

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating temsirolimus from its potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, column temperature, and UV detection wavelength. A published method for a temsirolimus infusion solution utilized a UV detector for analysis.[4]

  • Sample Preparation:

    • At each designated time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the temsirolimus solution stored under the specified conditions.

    • Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.

  • Standard Preparation: Prepare a series of calibration standards of temsirolimus reference standard at known concentrations.

  • HPLC Analysis:

    • Inject the prepared samples and calibration standards into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the temsirolimus reference standard against its concentration.

    • Determine the concentration of temsirolimus in the test samples at each time point using the calibration curve.

    • Calculate the percentage of the initial temsirolimus concentration remaining at each time point.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Recommendations for Handling and Storage

  • Protect from Light: Temsirolimus is light-sensitive.[4] All solutions should be prepared, handled, and stored in a manner that minimizes light exposure. Use amber vials or wrap containers with aluminum foil.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into smaller, single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.

  • Use Anhydrous Solvents: For stock solutions in organic solvents like DMSO, using an anhydrous grade is important as water can promote hydrolysis of similar compounds.[8]

  • pH Considerations: Temsirolimus is known to be degraded by both acids and bases.[9][10] Therefore, avoid combinations with agents that can significantly alter the pH of the solution.

  • Aqueous Solutions: Direct addition of temsirolimus concentrate to aqueous solutions will cause precipitation.[9][10][11] It should first be diluted in a suitable diluent as specified by the manufacturer's instructions for clinical formulations. For research purposes, ensure complete dissolution in an organic solvent before further dilution in aqueous media.

By adhering to these guidelines and protocols, researchers can ensure the stability and integrity of their this compound (temsirolimus) solutions, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for Studying the mTOR Signaling Pathway with 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165), a macrolide compound renowned for its specific inhibition of the mechanistic Target of Rapamycin (mTOR).[1] As a pro-agent, or prodrug, of a rapamycin analog, this compound is designed for enhanced properties such as solubility or stability, and is intracellularly converted to its active form to target the mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a critical area of study in cancer research, immunology, and aging.[2][3]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mTOR pathway. Detailed protocols for key experiments are provided, along with illustrative data and visualizations to facilitate experimental design and data interpretation.

Mechanism of Action:

Rapamycin and its active analogs function by forming a complex with the intracellular protein FKBP12.[4][5] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[4] mTORC1 is a key protein complex that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[6] Inhibition of mTORC1 by the active form of this compound leads to the dephosphorylation of its downstream effectors, such as p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), resulting in the inhibition of protein translation and cell cycle arrest.[6][7]

Quantitative Data Summary

Due to the limited publicly available data for this compound, the following tables present illustrative data based on the known activity of rapamycin. Researchers should determine the specific activity of this compound in their experimental systems.

Table 1: Illustrative Inhibitory Activity of the Active Metabolite

ParameterIllustrative ValueCell Line/SystemReference
IC50 (mTORC1 Kinase Activity) ~1-20 nMIn vitro kinase assay[8]
IC50 (Cell Proliferation) ~10-100 nMCancer Cell Lines (e.g., MCF-7, U87MG)[8]
Binding Affinity (Kd to FKBP12) ~0.2 nMRecombinant protein[5]

Table 2: Illustrative Effects on Downstream mTORC1 Signaling

MarkerTreatment ConcentrationTime PointObserved EffectReference
Phospho-S6K (Thr389) 20 nM24 hours>80% reduction[9]
Phospho-4E-BP1 (Thr37/46) 20 nM24 hours>60% reduction[9]
LC3-II/LC3-I Ratio (Autophagy) 20 µM24 hoursSignificant increase[10]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 in cell signaling and the inhibitory action of the active rapamycin analog.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70 S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Rapa This compound (active form) Complex Active Analog-FKBP12 Complex Rapa->Complex FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1

Caption: mTORC1 signaling and inhibition by this compound's active form.

Experimental Workflow for Assessing mTORC1 Inhibition

This diagram outlines a typical workflow for evaluating the efficacy of this compound.

Experimental_Workflow Start Start: Treat cells with This compound Lysis Cell Lysis & Protein Quantification Start->Lysis Viability Cell Viability Assay (e.g., MTT) Start->Viability WB Western Blotting Lysis->WB Analysis_WB Analyze p-S6K, p-4E-BP1, LC3-II/I levels WB->Analysis_WB Analysis_Via Determine IC50 for cell growth inhibition Viability->Analysis_Via

References

Application Notes and Protocols for Studying the mTOR Signaling Pathway with 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound renowned for its specific inhibition of the mechanistic Target of Rapamycin (mTOR).[1] As a pro-agent, or prodrug, of a rapamycin analog, this compound is designed for enhanced properties such as solubility or stability, and is intracellularly converted to its active form to target the mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a critical area of study in cancer research, immunology, and aging.[2][3]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mTOR pathway. Detailed protocols for key experiments are provided, along with illustrative data and visualizations to facilitate experimental design and data interpretation.

Mechanism of Action:

Rapamycin and its active analogs function by forming a complex with the intracellular protein FKBP12.[4][5] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[4] mTORC1 is a key protein complex that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[6] Inhibition of mTORC1 by the active form of this compound leads to the dephosphorylation of its downstream effectors, such as p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), resulting in the inhibition of protein translation and cell cycle arrest.[6][7]

Quantitative Data Summary

Due to the limited publicly available data for this compound, the following tables present illustrative data based on the known activity of rapamycin. Researchers should determine the specific activity of this compound in their experimental systems.

Table 1: Illustrative Inhibitory Activity of the Active Metabolite

ParameterIllustrative ValueCell Line/SystemReference
IC50 (mTORC1 Kinase Activity) ~1-20 nMIn vitro kinase assay[8]
IC50 (Cell Proliferation) ~10-100 nMCancer Cell Lines (e.g., MCF-7, U87MG)[8]
Binding Affinity (Kd to FKBP12) ~0.2 nMRecombinant protein[5]

Table 2: Illustrative Effects on Downstream mTORC1 Signaling

MarkerTreatment ConcentrationTime PointObserved EffectReference
Phospho-S6K (Thr389) 20 nM24 hours>80% reduction[9]
Phospho-4E-BP1 (Thr37/46) 20 nM24 hours>60% reduction[9]
LC3-II/LC3-I Ratio (Autophagy) 20 µM24 hoursSignificant increase[10]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 in cell signaling and the inhibitory action of the active rapamycin analog.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70 S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Rapa This compound (active form) Complex Active Analog-FKBP12 Complex Rapa->Complex FKBP12 FKBP12 FKBP12->Complex Complex->mTORC1

Caption: mTORC1 signaling and inhibition by this compound's active form.

Experimental Workflow for Assessing mTORC1 Inhibition

This diagram outlines a typical workflow for evaluating the efficacy of this compound.

Experimental_Workflow Start Start: Treat cells with This compound Lysis Cell Lysis & Protein Quantification Start->Lysis Viability Cell Viability Assay (e.g., MTT) Start->Viability WB Western Blotting Lysis->WB Analysis_WB Analyze p-S6K, p-4E-BP1, LC3-II/I levels WB->Analysis_WB Analysis_Via Determine IC50 for cell growth inhibition Viability->Analysis_Via

References

Application of 42-(2-Tetrazolyl)rapamycin (Temsirolimus) in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, more commonly known as Temsirolimus (B1684623) (CCI-779), is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2][3] Its potent anti-proliferative and anti-angiogenic effects have established it as a valuable tool in cancer research, particularly in preclinical xenograft models.[2][4] Temsirolimus binds to the intracellular protein FKBP-12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival.[1] Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest, primarily in the G1 phase, and apoptosis.[2][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of Temsirolimus in various xenograft models.

Mechanism of Action: The mTOR Signaling Pathway

Temsirolimus exerts its anti-tumor effects by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Upon activation by growth factors, this pathway promotes cell growth, proliferation, and survival. Temsirolimus, by inhibiting mTORC1, effectively blocks these downstream processes.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Cell_Cycle_Arrest G1 Cell Cycle Arrest mTORC1->Cell_Cycle_Arrest Apoptosis Apoptosis mTORC1->Apoptosis Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) p70S6K->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits when unphosphorylated Temsirolimus Temsirolimus (CCI-779) Temsirolimus->mTORC1 inhibits

Caption: Temsirolimus inhibits the mTORC1 signaling pathway.

Data Presentation: Efficacy of Temsirolimus in Xenograft Models

The following tables summarize the quantitative data from various preclinical studies on the efficacy of Temsirolimus in different cancer xenograft models.

Table 1: In Vivo Efficacy of Temsirolimus in Various Xenograft Models

Cancer TypeCell LineAnimal ModelTemsirolimus Dose and ScheduleOutcomeReference
Prostate CancerPC-3Nude mice20 mg/kg, i.p.Dose-dependent tumor growth inhibition.[1]
Acute Lymphoblastic Leukemia (ALL)Patient-derivedNOD/SCID mice5-10 mg/kg/day, i.p.Decrease in peripheral blood blasts and splenomegaly.[7]
Multiple MyelomaOPM-2N/A20 mg/kg, i.p. (10 injections)Significant reduction in tumor volume, complete tumor disappearance by day 12.[8]
Breast CancerMDA-MB-468nu/nu miceNot specifiedInhibition of tumor growth.[9]
Non-Small Cell Lung Cancer (NSCLC)A549Athymic mice5 mg/kg/week, i.v.Significant suppression of tumor growth.[10][11]
Pancreatic CancerPatient-derivedXenograft miceNot specifiedCorrelated with inhibition of S6-RP phosphorylation.[12]
Primitive Neuroectodermal TumorDAOYXenograft modelNot specifiedDelayed tumor growth by 160% after 1 week and 240% after 2 weeks.[13]

Table 2: In Vitro Potency of Temsirolimus in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
SKBr3Breast Cancer1.6 nM[2]
BT474Breast Cancer4.3 nM[2]
Multiple Breast Cancer LinesBreast Cancer< 50 nM (sensitive lines)[9]
MDA-MB-435, MDA-MB-231Breast Cancer> 1.0 µM (resistant lines)[9]

Experimental Protocols

Detailed methodologies for key experiments involving the use of Temsirolimus in xenograft models are provided below.

Xenograft Model Establishment and Temsirolimus Treatment Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Cell_Injection 2. Subcutaneous Injection of Cells into Mice Cell_Culture->Cell_Injection Tumor_Growth 3. Tumor Growth to Palpable Size Cell_Injection->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Temsirolimus_Prep 5. Preparation of Temsirolimus Solution Randomization->Temsirolimus_Prep Administration 6. Administration of Temsirolimus (i.p. or i.v.) Temsirolimus_Prep->Administration Monitoring 7. Monitor Tumor Volume and Body Weight Administration->Monitoring Euthanasia 8. Euthanasia and Tumor Excision Monitoring->Euthanasia Western_Blot 9. Western Blot for mTOR Pathway Analysis Euthanasia->Western_Blot IHC 10. Immunohistochemistry (e.g., Ki-67, CD31) Euthanasia->IHC

Caption: General workflow for a xenograft study using Temsirolimus.

Protocol 1: Preparation of Temsirolimus for Injection

Temsirolimus for injection is typically supplied as a two-vial system: one vial containing the Temsirolimus concentrate and another with a diluent.

Materials:

  • Temsirolimus (Torisel®) injection kit (25 mg/mL concentrate and diluent)

  • Sterile syringes and needles

  • 0.9% Sodium Chloride Injection, USP

  • Infusion bags or bottles (glass, polyolefin, or polyethylene)[14][15]

Procedure:

  • Aseptically withdraw 1.8 mL of the provided diluent.[14][15]

  • Inject the 1.8 mL of diluent into the vial containing 25 mg/mL of Temsirolimus. The final concentration will be 10 mg/mL.[14][15]

  • Gently invert the vial to mix until the solution is clear to slightly turbid and colorless to light-yellow.[14][15] Avoid vigorous shaking.

  • Withdraw the required volume of the 10 mg/mL Temsirolimus solution for the desired dose.

  • For intravenous (i.v.) administration, further dilute the Temsirolimus solution in an infusion bag containing 250 mL of 0.9% Sodium Chloride Injection.[14][16] For intraperitoneal (i.p.) injection in mice, the 10 mg/mL solution may be used directly or further diluted with sterile saline to a suitable injection volume (e.g., 100-200 µL).

  • The final diluted solution for infusion should be administered within six hours of preparation.[14][17]

Protocol 2: Xenograft Tumor Establishment and Treatment

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, athymic nude mice)

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Prepared Temsirolimus solution

Procedure:

  • Cell Preparation: Culture the desired cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 4 x 10^6 cells in 100-200 µL).[18] For some cell lines, mixing with Matrigel can improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.[4]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[4][19]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Temsirolimus or vehicle control according to the planned dose and schedule (e.g., daily i.p. injections or weekly i.v. infusions).[7][10]

  • Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Excise the tumors for further analysis.

Protocol 3: Western Blot Analysis of mTOR Pathway Proteins

Materials:

  • Excised tumor tissue

  • Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Homogenize the excised tumor tissue in ice-cold RIPA buffer.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle shaking.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[20]

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

Temsirolimus is a well-characterized mTOR inhibitor with proven efficacy in a variety of preclinical xenograft models. Its ability to modulate the mTOR signaling pathway makes it an invaluable tool for studying cancer biology and evaluating novel therapeutic strategies. The protocols and data presented here provide a comprehensive resource for researchers utilizing Temsirolimus in their in vivo cancer studies. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the advancement of cancer research and drug development.

References

Application of 42-(2-Tetrazolyl)rapamycin (Temsirolimus) in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, more commonly known as Temsirolimus (CCI-779), is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] Its potent anti-proliferative and anti-angiogenic effects have established it as a valuable tool in cancer research, particularly in preclinical xenograft models.[2][4] Temsirolimus binds to the intracellular protein FKBP-12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival.[1] Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest, primarily in the G1 phase, and apoptosis.[2][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of Temsirolimus in various xenograft models.

Mechanism of Action: The mTOR Signaling Pathway

Temsirolimus exerts its anti-tumor effects by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Upon activation by growth factors, this pathway promotes cell growth, proliferation, and survival. Temsirolimus, by inhibiting mTORC1, effectively blocks these downstream processes.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Cell_Cycle_Arrest G1 Cell Cycle Arrest mTORC1->Cell_Cycle_Arrest Apoptosis Apoptosis mTORC1->Apoptosis Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) p70S6K->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits when unphosphorylated Temsirolimus Temsirolimus (CCI-779) Temsirolimus->mTORC1 inhibits

Caption: Temsirolimus inhibits the mTORC1 signaling pathway.

Data Presentation: Efficacy of Temsirolimus in Xenograft Models

The following tables summarize the quantitative data from various preclinical studies on the efficacy of Temsirolimus in different cancer xenograft models.

Table 1: In Vivo Efficacy of Temsirolimus in Various Xenograft Models

Cancer TypeCell LineAnimal ModelTemsirolimus Dose and ScheduleOutcomeReference
Prostate CancerPC-3Nude mice20 mg/kg, i.p.Dose-dependent tumor growth inhibition.[1]
Acute Lymphoblastic Leukemia (ALL)Patient-derivedNOD/SCID mice5-10 mg/kg/day, i.p.Decrease in peripheral blood blasts and splenomegaly.[7]
Multiple MyelomaOPM-2N/A20 mg/kg, i.p. (10 injections)Significant reduction in tumor volume, complete tumor disappearance by day 12.[8]
Breast CancerMDA-MB-468nu/nu miceNot specifiedInhibition of tumor growth.[9]
Non-Small Cell Lung Cancer (NSCLC)A549Athymic mice5 mg/kg/week, i.v.Significant suppression of tumor growth.[10][11]
Pancreatic CancerPatient-derivedXenograft miceNot specifiedCorrelated with inhibition of S6-RP phosphorylation.[12]
Primitive Neuroectodermal TumorDAOYXenograft modelNot specifiedDelayed tumor growth by 160% after 1 week and 240% after 2 weeks.[13]

Table 2: In Vitro Potency of Temsirolimus in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
SKBr3Breast Cancer1.6 nM[2]
BT474Breast Cancer4.3 nM[2]
Multiple Breast Cancer LinesBreast Cancer< 50 nM (sensitive lines)[9]
MDA-MB-435, MDA-MB-231Breast Cancer> 1.0 µM (resistant lines)[9]

Experimental Protocols

Detailed methodologies for key experiments involving the use of Temsirolimus in xenograft models are provided below.

Xenograft Model Establishment and Temsirolimus Treatment Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Cell_Injection 2. Subcutaneous Injection of Cells into Mice Cell_Culture->Cell_Injection Tumor_Growth 3. Tumor Growth to Palpable Size Cell_Injection->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Temsirolimus_Prep 5. Preparation of Temsirolimus Solution Randomization->Temsirolimus_Prep Administration 6. Administration of Temsirolimus (i.p. or i.v.) Temsirolimus_Prep->Administration Monitoring 7. Monitor Tumor Volume and Body Weight Administration->Monitoring Euthanasia 8. Euthanasia and Tumor Excision Monitoring->Euthanasia Western_Blot 9. Western Blot for mTOR Pathway Analysis Euthanasia->Western_Blot IHC 10. Immunohistochemistry (e.g., Ki-67, CD31) Euthanasia->IHC

Caption: General workflow for a xenograft study using Temsirolimus.

Protocol 1: Preparation of Temsirolimus for Injection

Temsirolimus for injection is typically supplied as a two-vial system: one vial containing the Temsirolimus concentrate and another with a diluent.

Materials:

  • Temsirolimus (Torisel®) injection kit (25 mg/mL concentrate and diluent)

  • Sterile syringes and needles

  • 0.9% Sodium Chloride Injection, USP

  • Infusion bags or bottles (glass, polyolefin, or polyethylene)[14][15]

Procedure:

  • Aseptically withdraw 1.8 mL of the provided diluent.[14][15]

  • Inject the 1.8 mL of diluent into the vial containing 25 mg/mL of Temsirolimus. The final concentration will be 10 mg/mL.[14][15]

  • Gently invert the vial to mix until the solution is clear to slightly turbid and colorless to light-yellow.[14][15] Avoid vigorous shaking.

  • Withdraw the required volume of the 10 mg/mL Temsirolimus solution for the desired dose.

  • For intravenous (i.v.) administration, further dilute the Temsirolimus solution in an infusion bag containing 250 mL of 0.9% Sodium Chloride Injection.[14][16] For intraperitoneal (i.p.) injection in mice, the 10 mg/mL solution may be used directly or further diluted with sterile saline to a suitable injection volume (e.g., 100-200 µL).

  • The final diluted solution for infusion should be administered within six hours of preparation.[14][17]

Protocol 2: Xenograft Tumor Establishment and Treatment

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, athymic nude mice)

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Prepared Temsirolimus solution

Procedure:

  • Cell Preparation: Culture the desired cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 4 x 10^6 cells in 100-200 µL).[18] For some cell lines, mixing with Matrigel can improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.[4]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[4][19]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Temsirolimus or vehicle control according to the planned dose and schedule (e.g., daily i.p. injections or weekly i.v. infusions).[7][10]

  • Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Excise the tumors for further analysis.

Protocol 3: Western Blot Analysis of mTOR Pathway Proteins

Materials:

  • Excised tumor tissue

  • Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Homogenize the excised tumor tissue in ice-cold RIPA buffer.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[20]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle shaking.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[20]

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Conclusion

Temsirolimus is a well-characterized mTOR inhibitor with proven efficacy in a variety of preclinical xenograft models. Its ability to modulate the mTOR signaling pathway makes it an invaluable tool for studying cancer biology and evaluating novel therapeutic strategies. The protocols and data presented here provide a comprehensive resource for researchers utilizing Temsirolimus in their in vivo cancer studies. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the advancement of cancer research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of its aqueous solubility. Given that this compound is an analog of rapamycin (B549165) (sirolimus), the following information is based on established methods for enhancing the solubility of rapamycin and other poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in dissolving this compound in aqueous solutions?

A1: Like its parent compound rapamycin, this compound is expected to be a highly lipophilic molecule with poor aqueous solubility. Rapamycin itself has an extremely low aqueous solubility of about 2.6 µg/mL.[1] This poor solubility can lead to challenges in developing formulations for both in vitro and in vivo studies, potentially causing inaccurate experimental results and poor bioavailability.[2][3]

Q2: What are the most common strategies to improve the aqueous solubility of lipophilic compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][5][6] These can be broadly categorized as:

  • Physicochemical Approaches:

    • Co-solvency: Using a mixture of water and a water-miscible solvent.[7][8][9]

    • pH Modification: Adjusting the pH of the solution to ionize the drug, though this is not effective for neutral compounds like rapamycin which lack ionizable groups in the physiological pH range.[1][8]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes.[3][8]

  • Particle Size Reduction:

    • Micronization and Nanonization: Reducing particle size to increase the surface area for dissolution.[3][10]

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[3][5]

    • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or emulsions (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[3][11]

    • Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles or creating nanocrystals.[12][13][14]

Q3: Can I use a salt form of this compound to improve its solubility?

A3: While salt formation is a common strategy for ionizable drugs, rapamycin and its analogs are generally neutral molecules and do not readily form salts.[1][11] However, specific chemical modifications to introduce an ionizable group could theoretically allow for salt formation. For instance, a seco-rapamycin analog has been prepared as a sodium salt.[15][16]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.

Cause: This is a common issue when a drug is dissolved in a high concentration of an organic solvent (like DMSO or ethanol) and then diluted into an aqueous medium where its solubility is much lower. The organic solvent disperses in the aqueous phase, leading to the drug precipitating out.

Solutions:

  • Optimize Co-solvent System: Instead of a single organic solvent, use a co-solvent system that has a higher capacity to maintain the drug's solubility upon dilution.

  • Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) in the aqueous dilution buffer to help maintain the drug in a solubilized state through micelle formation.

  • Complexation with Cyclodextrins: Pre-complexing the drug with a cyclodextrin (B1172386) before dilution can significantly enhance its aqueous solubility.

Experimental Protocols & Data

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines the steps to determine the optimal co-solvent mixture for solubilizing this compound.

Methodology:

  • Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400).

  • Create a series of co-solvent mixtures by combining the organic solvent with water at different ratios (e.g., 10:90, 20:80, 30:70, etc.).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved drug.

  • Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

Quantitative Data for Rapamycin Solubility in Various Solvents:

Solvent SystemRapamycin SolubilityReference
Water~2.6 µg/mL[1]
Ethanol>50 mg/mL[17]
Propylene GlycolSoluble[9]
DMSO>200 mg/mL[17]
Transcutol® PHigh[18]
Benzyl Alcohol~400 mg/mL[19]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation and evaluation of a this compound-cyclodextrin inclusion complex.

Methodology:

  • Select a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD), which is known to be effective and has a good safety profile.[8]

  • Prepare aqueous solutions of the cyclodextrin at various concentrations.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the mixtures by shaking at a constant temperature for 48-72 hours.

  • Filter the samples through a 0.22 µm filter to remove undissolved drug.

  • Determine the concentration of the solubilized drug in the filtrate by a suitable analytical method.

  • The solid complex can be isolated by lyophilization (freeze-drying) of the saturated solution.

Quantitative Data for Rapamycin Solubility with Cyclodextrins:

CyclodextrinSolubility EnhancementRemarksReference
β-cyclodextrin (β-CD)~154-fold increaseForms inclusion complexes, improving solubility and stability.[20][21]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significant increaseOften used for parenteral formulations due to lower toxicity.[8][20]
γ-cyclodextrin (GCD)Stabilized in solution for >26 daysForms water-soluble complexes suitable for various applications.[20]
Protocol 3: Preparation of Nanoparticle Formulations

This protocol provides a general method for preparing polymeric nanoparticles of this compound using an emulsion-evaporation method.[14]

Methodology:

  • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Evaporate the organic solvent from the emulsion under continuous stirring. This leads to the precipitation of the polymer, encapsulating the drug to form nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.

Quantitative Data for Rapamycin Nanoparticle Formulations:

Nanocarrier SystemDrug Loading / Encapsulation EfficiencyKey FindingsReference
PLGA Nanoparticles11.6% loading, 69.1% EEProvided sustained drug release.[13]
Nanocrystals (Rapamune®)N/AFDA-approved formulation to improve oral bioavailability.[13]
Polymeric MicellesN/AEnhanced solubility and oral absorption.[22]

Visual Guides

Signaling Pathways & Experimental Workflows

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_protocol Experimental Protocol cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound Cosolvents Co-solvency Problem->Cosolvents Investigate Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Investigate Nanoparticles Nanoparticle Formulation Problem->Nanoparticles Investigate Preparation Sample Preparation Cosolvents->Preparation Cyclodextrins->Preparation Nanoparticles->Preparation Equilibration Equilibration Preparation->Equilibration Analysis Analysis (e.g., HPLC) Equilibration->Analysis Outcome Enhanced Aqueous Solubility & Bioavailability Analysis->Outcome Achieve

Caption: General workflow for addressing poor aqueous solubility.

cyclodextrin_complexation cluster_components Components cluster_process Complexation Process cluster_result Result Drug This compound (Hydrophobic) Mixing Mixing in Aqueous Solution Drug->Mixing CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Mixing Complex Inclusion Complex Formation Mixing->Complex Self-Assembly SolubleComplex Water-Soluble Complex Complex->SolubleComplex Leads to mTOR_pathway mTORC1 mTORC1 S6K1 p70S6K mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth RapamycinAnalog This compound RapamycinAnalog->mTORC1 Inhibits

References

Technical Support Center: Enhancing Aqueous Solubility of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of its aqueous solubility. Given that this compound is an analog of rapamycin (sirolimus), the following information is based on established methods for enhancing the solubility of rapamycin and other poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in dissolving this compound in aqueous solutions?

A1: Like its parent compound rapamycin, this compound is expected to be a highly lipophilic molecule with poor aqueous solubility. Rapamycin itself has an extremely low aqueous solubility of about 2.6 µg/mL.[1] This poor solubility can lead to challenges in developing formulations for both in vitro and in vivo studies, potentially causing inaccurate experimental results and poor bioavailability.[2][3]

Q2: What are the most common strategies to improve the aqueous solubility of lipophilic compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][5][6] These can be broadly categorized as:

  • Physicochemical Approaches:

    • Co-solvency: Using a mixture of water and a water-miscible solvent.[7][8][9]

    • pH Modification: Adjusting the pH of the solution to ionize the drug, though this is not effective for neutral compounds like rapamycin which lack ionizable groups in the physiological pH range.[1][8]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes.[3][8]

  • Particle Size Reduction:

    • Micronization and Nanonization: Reducing particle size to increase the surface area for dissolution.[3][10]

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[3][5]

    • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or emulsions (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[3][11]

    • Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles or creating nanocrystals.[12][13][14]

Q3: Can I use a salt form of this compound to improve its solubility?

A3: While salt formation is a common strategy for ionizable drugs, rapamycin and its analogs are generally neutral molecules and do not readily form salts.[1][11] However, specific chemical modifications to introduce an ionizable group could theoretically allow for salt formation. For instance, a seco-rapamycin analog has been prepared as a sodium salt.[15][16]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.

Cause: This is a common issue when a drug is dissolved in a high concentration of an organic solvent (like DMSO or ethanol) and then diluted into an aqueous medium where its solubility is much lower. The organic solvent disperses in the aqueous phase, leading to the drug precipitating out.

Solutions:

  • Optimize Co-solvent System: Instead of a single organic solvent, use a co-solvent system that has a higher capacity to maintain the drug's solubility upon dilution.

  • Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) in the aqueous dilution buffer to help maintain the drug in a solubilized state through micelle formation.

  • Complexation with Cyclodextrins: Pre-complexing the drug with a cyclodextrin before dilution can significantly enhance its aqueous solubility.

Experimental Protocols & Data

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines the steps to determine the optimal co-solvent mixture for solubilizing this compound.

Methodology:

  • Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400).

  • Create a series of co-solvent mixtures by combining the organic solvent with water at different ratios (e.g., 10:90, 20:80, 30:70, etc.).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved drug.

  • Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

Quantitative Data for Rapamycin Solubility in Various Solvents:

Solvent SystemRapamycin SolubilityReference
Water~2.6 µg/mL[1]
Ethanol>50 mg/mL[17]
Propylene GlycolSoluble[9]
DMSO>200 mg/mL[17]
Transcutol® PHigh[18]
Benzyl Alcohol~400 mg/mL[19]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation and evaluation of a this compound-cyclodextrin inclusion complex.

Methodology:

  • Select a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD), which is known to be effective and has a good safety profile.[8]

  • Prepare aqueous solutions of the cyclodextrin at various concentrations.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the mixtures by shaking at a constant temperature for 48-72 hours.

  • Filter the samples through a 0.22 µm filter to remove undissolved drug.

  • Determine the concentration of the solubilized drug in the filtrate by a suitable analytical method.

  • The solid complex can be isolated by lyophilization (freeze-drying) of the saturated solution.

Quantitative Data for Rapamycin Solubility with Cyclodextrins:

CyclodextrinSolubility EnhancementRemarksReference
β-cyclodextrin (β-CD)~154-fold increaseForms inclusion complexes, improving solubility and stability.[20][21]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significant increaseOften used for parenteral formulations due to lower toxicity.[8][20]
γ-cyclodextrin (GCD)Stabilized in solution for >26 daysForms water-soluble complexes suitable for various applications.[20]
Protocol 3: Preparation of Nanoparticle Formulations

This protocol provides a general method for preparing polymeric nanoparticles of this compound using an emulsion-evaporation method.[14]

Methodology:

  • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Evaporate the organic solvent from the emulsion under continuous stirring. This leads to the precipitation of the polymer, encapsulating the drug to form nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.

Quantitative Data for Rapamycin Nanoparticle Formulations:

Nanocarrier SystemDrug Loading / Encapsulation EfficiencyKey FindingsReference
PLGA Nanoparticles11.6% loading, 69.1% EEProvided sustained drug release.[13]
Nanocrystals (Rapamune®)N/AFDA-approved formulation to improve oral bioavailability.[13]
Polymeric MicellesN/AEnhanced solubility and oral absorption.[22]

Visual Guides

Signaling Pathways & Experimental Workflows

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_protocol Experimental Protocol cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound Cosolvents Co-solvency Problem->Cosolvents Investigate Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Investigate Nanoparticles Nanoparticle Formulation Problem->Nanoparticles Investigate Preparation Sample Preparation Cosolvents->Preparation Cyclodextrins->Preparation Nanoparticles->Preparation Equilibration Equilibration Preparation->Equilibration Analysis Analysis (e.g., HPLC) Equilibration->Analysis Outcome Enhanced Aqueous Solubility & Bioavailability Analysis->Outcome Achieve

Caption: General workflow for addressing poor aqueous solubility.

cyclodextrin_complexation cluster_components Components cluster_process Complexation Process cluster_result Result Drug This compound (Hydrophobic) Mixing Mixing in Aqueous Solution Drug->Mixing CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Mixing Complex Inclusion Complex Formation Mixing->Complex Self-Assembly SolubleComplex Water-Soluble Complex Complex->SolubleComplex Leads to mTOR_pathway mTORC1 mTORC1 S6K1 p70S6K mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth RapamycinAnalog This compound RapamycinAnalog->mTORC1 Inhibits

References

preventing degradation of 42-(2-Tetrazolyl)rapamycin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the handling and experimentation with this compound.

Issue 1: Inconsistent or lower than expected bioactivity in cell-based assays.

  • Potential Cause: Degradation of the compound in your stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Was the compound stored correctly? (See Storage Conditions Table below).

      • Was the stock solution prepared with a suitable solvent? Anhydrous DMSO is recommended. Note that hygroscopic DMSO can impact the solubility and stability of the product.[1][2]

      • How old is the stock solution? For optimal results, use freshly prepared solutions. If using a stored solution, ensure it has been stored at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1][2][3]

      • Avoid multiple freeze-thaw cycles, which can accelerate degradation. Aliquot stock solutions into single-use vials.[4]

    • Assess Experimental Conditions:

      • What is the pH of your culture medium? Rapamycin (B549165) and its analogs are susceptible to hydrolysis, particularly under basic conditions.[5][6] While specific data for the tetrazolyl derivative is unavailable, it is prudent to maintain a physiological pH (around 7.2-7.4) during your experiments.

      • Are your experimental conditions exposing the compound to strong light for extended periods? Protect solutions from light.[7]

      • What is the duration of your experiment? For long-term experiments, consider replenishing the compound in the medium.

Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).

  • Potential Cause: Degradation of this compound into one or more byproducts.

  • Troubleshooting Steps:

    • Review Sample Preparation:

      • Was the sample prepared in an appropriate solvent? Using aqueous buffers with non-neutral pH for extended periods can lead to hydrolysis.

      • Was the sample exposed to high temperatures? Avoid heating solutions containing the compound.

    • Consider Potential Degradation Pathways:

      • Hydrolysis: The macrolide lactone ring of rapamycin is prone to hydrolysis, which can be catalyzed by both acids and bases.[5][6] This is a likely degradation pathway for this compound.

      • Oxidation: Rapamycin can undergo autoxidation, especially in solution.[8] While the tetrazole moiety is generally stable, the rapamycin core is susceptible. Consider de-gassing solvents to minimize dissolved oxygen.

      • Tetrazole Ring Instability: While generally stable, the tetrazole ring can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a suitable solvent such as anhydrous DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Q2: What is the best solvent to use for preparing stock solutions of this compound?

A2: DMSO is a commonly used solvent for rapamycin and its analogs, with a solubility of at least 130 mg/mL.[1] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can contribute to hydrolysis of the compound.[1][2]

Q3: How does the tetrazole group affect the stability of the molecule compared to rapamycin?

Q4: Can I use aqueous buffers to prepare working solutions?

A4: While aqueous buffers are necessary for most biological experiments, prolonged incubation in these solutions can lead to hydrolysis. It is advisable to prepare working solutions fresh from a DMSO stock solution just before use. Minimize the time the compound spends in aqueous media before being added to the experimental system.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products of this compound have not been detailed in the available literature. However, based on the degradation of rapamycin, likely products would result from the hydrolysis of the lactone ring and oxidation of the macrolide core.[5][6][8]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Powder-20°C3 years[1][2]
In Solvent-80°C6 months[1][2][3]
In Solvent-20°C1 month[1][2][3]

Experimental Protocols

General Protocol for a Cell-Based mTOR Inhibition Assay

This protocol provides a general framework. Specific parameters such as cell type, seeding density, and treatment concentrations should be optimized for your particular experimental setup.

  • Preparation of Stock Solution:

    • Dissolve this compound powder in anhydrous DMSO to a concentration of 10 mM.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Cell Seeding:

    • Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for western blotting) at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and resume growth overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • On the day of the experiment, thaw a single-use aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls, and ideally does not exceed 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Perform your desired assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or protein extraction for western blot analysis of mTOR pathway proteins (e.g., phospho-S6K, phospho-4E-BP1).

Mandatory Visualization

mTOR_Signaling_Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 Rheb Rheb TSC1/TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Autophagy Autophagy mTORC1->Autophagy eIF4E eIF4E 4E-BP1->eIF4E Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis S6 S6 S6K1->S6 S6->Protein Synthesis This compound This compound This compound->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep Prepare fresh working solutions from -80°C DMSO stock start->prep treat Treat cells with compound and vehicle control prep->treat incubate Incubate for desired duration (e.g., 24-72h) treat->incubate assay Perform downstream assay (Viability, Western Blot, etc.) incubate->assay analyze Analyze and compare results to vehicle control assay->analyze end End analyze->end

Caption: A generalized experimental workflow for cell-based assays.

References

preventing degradation of 42-(2-Tetrazolyl)rapamycin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the handling and experimentation with this compound.

Issue 1: Inconsistent or lower than expected bioactivity in cell-based assays.

  • Potential Cause: Degradation of the compound in your stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Was the compound stored correctly? (See Storage Conditions Table below).

      • Was the stock solution prepared with a suitable solvent? Anhydrous DMSO is recommended. Note that hygroscopic DMSO can impact the solubility and stability of the product.[1][2]

      • How old is the stock solution? For optimal results, use freshly prepared solutions. If using a stored solution, ensure it has been stored at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1][2][3]

      • Avoid multiple freeze-thaw cycles, which can accelerate degradation. Aliquot stock solutions into single-use vials.[4]

    • Assess Experimental Conditions:

      • What is the pH of your culture medium? Rapamycin and its analogs are susceptible to hydrolysis, particularly under basic conditions.[5][6] While specific data for the tetrazolyl derivative is unavailable, it is prudent to maintain a physiological pH (around 7.2-7.4) during your experiments.

      • Are your experimental conditions exposing the compound to strong light for extended periods? Protect solutions from light.[7]

      • What is the duration of your experiment? For long-term experiments, consider replenishing the compound in the medium.

Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).

  • Potential Cause: Degradation of this compound into one or more byproducts.

  • Troubleshooting Steps:

    • Review Sample Preparation:

      • Was the sample prepared in an appropriate solvent? Using aqueous buffers with non-neutral pH for extended periods can lead to hydrolysis.

      • Was the sample exposed to high temperatures? Avoid heating solutions containing the compound.

    • Consider Potential Degradation Pathways:

      • Hydrolysis: The macrolide lactone ring of rapamycin is prone to hydrolysis, which can be catalyzed by both acids and bases.[5][6] This is a likely degradation pathway for this compound.

      • Oxidation: Rapamycin can undergo autoxidation, especially in solution.[8] While the tetrazole moiety is generally stable, the rapamycin core is susceptible. Consider de-gassing solvents to minimize dissolved oxygen.

      • Tetrazole Ring Instability: While generally stable, the tetrazole ring can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a suitable solvent such as anhydrous DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Q2: What is the best solvent to use for preparing stock solutions of this compound?

A2: DMSO is a commonly used solvent for rapamycin and its analogs, with a solubility of at least 130 mg/mL.[1] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can contribute to hydrolysis of the compound.[1][2]

Q3: How does the tetrazole group affect the stability of the molecule compared to rapamycin?

Q4: Can I use aqueous buffers to prepare working solutions?

A4: While aqueous buffers are necessary for most biological experiments, prolonged incubation in these solutions can lead to hydrolysis. It is advisable to prepare working solutions fresh from a DMSO stock solution just before use. Minimize the time the compound spends in aqueous media before being added to the experimental system.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products of this compound have not been detailed in the available literature. However, based on the degradation of rapamycin, likely products would result from the hydrolysis of the lactone ring and oxidation of the macrolide core.[5][6][8]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Powder-20°C3 years[1][2]
In Solvent-80°C6 months[1][2][3]
In Solvent-20°C1 month[1][2][3]

Experimental Protocols

General Protocol for a Cell-Based mTOR Inhibition Assay

This protocol provides a general framework. Specific parameters such as cell type, seeding density, and treatment concentrations should be optimized for your particular experimental setup.

  • Preparation of Stock Solution:

    • Dissolve this compound powder in anhydrous DMSO to a concentration of 10 mM.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Cell Seeding:

    • Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for western blotting) at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and resume growth overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • On the day of the experiment, thaw a single-use aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls, and ideally does not exceed 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Perform your desired assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or protein extraction for western blot analysis of mTOR pathway proteins (e.g., phospho-S6K, phospho-4E-BP1).

Mandatory Visualization

mTOR_Signaling_Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 Rheb Rheb TSC1/TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Autophagy Autophagy mTORC1->Autophagy eIF4E eIF4E 4E-BP1->eIF4E Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis S6 S6 S6K1->S6 S6->Protein Synthesis This compound This compound This compound->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep Prepare fresh working solutions from -80°C DMSO stock start->prep treat Treat cells with compound and vehicle control prep->treat incubate Incubate for desired duration (e.g., 24-72h) treat->incubate assay Perform downstream assay (Viability, Western Blot, etc.) incubate->assay analyze Analyze and compare results to vehicle control assay->analyze end End analyze->end

Caption: A generalized experimental workflow for cell-based assays.

References

troubleshooting inconsistent results with 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as trazolimus, is a synthetic analog of rapamycin (B549165) (sirolimus).[1] Like rapamycin, it functions as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2][3][4][5][6] It is considered a proagent compound of a rapamycin analog.[1] The primary mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[4][7]

Q2: How should this compound be stored to ensure stability?

A2: Proper storage is critical for maintaining the potency and stability of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Frequent freeze-thaw cycles should be avoided. For long-term storage, it is recommended to aliquot the stock solution into single-use vials.

Q3: I am observing lower than expected potency in my cell-based assays. What could be the cause?

A3: Lower than expected potency can stem from several factors:

  • Compound Degradation: Rapamycin and its analogs are susceptible to degradation, particularly hydrolysis of the lactone ring, which can be catalyzed by acidic or basic conditions.[8][9][10] Ensure that the pH of your media and buffers is within a neutral range.

  • Improper Storage: Verify that the compound has been stored correctly as per the recommended conditions (-80°C for long-term).

  • Solvent Effects: The choice of solvent can influence the stability and isomerization of the compound.[11] It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to mTOR inhibitors. Confirm the expected IC50 for your specific cell line from literature or internal validation experiments.

Q4: What are the primary degradation products of rapamycin and its analogs?

A4: The primary degradation products of rapamycin are isomers of secorapamycin, which is the ring-opened form, and a hydroxy acid formed via lactone hydrolysis.[8][9][10] In highly basic solutions, further fragmentation and water addition reactions can occur.[8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Across Experiments

Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge. This guide will help you identify and address potential sources of variability.

Step 1: Verify Compound Integrity

  • Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.

  • Fresh Dilutions: Always prepare fresh serial dilutions from a stock solution for each experiment. Avoid using previously prepared dilutions.

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.

Step 2: Standardize Experimental Protocol

  • Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments, as this can influence the apparent potency.

  • Incubation Time: Use a consistent incubation time with the compound.

  • Assay Reagents: Check the expiration dates and proper storage of all assay reagents, such as viability dyes or lysis buffers.

Step 3: Assess Compound Stability in Assay Media

  • pH of Media: The pH of the cell culture media can affect the stability of rapamycin analogs. Degradation is accelerated in both acidic and basic conditions.[8][9][10]

  • Media Components: Some media components may interact with the compound. If possible, perform a stability study of the compound in your specific assay media over the time course of the experiment.

Issue 2: High Variability in Replicate Wells

High variability between replicate wells can obscure real biological effects. Follow these steps to minimize this issue.

Step 1: Pipetting Technique

  • Ensure accurate and consistent pipetting, especially for serial dilutions and additions to microplates.

  • Use calibrated pipettes and fresh tips for each replicate.

Step 2: Cell Plating and Distribution

  • Thoroughly resuspend cells before plating to ensure a uniform cell suspension.

  • Avoid edge effects in microplates by not using the outer wells or by filling them with sterile media or PBS.

Step 3: Compound Solubility

  • Ensure the compound is fully dissolved in the vehicle solvent before adding it to the assay media.

  • Observe for any precipitation of the compound in the media, which can lead to inconsistent concentrations in the wells.

Data Presentation

Table 1: Stability of Rapamycin in Aqueous Solutions

pHBuffer/SolventConcentrationHalf-life (t½)Reference
7.3 (apparent)23.7 mM MeCOONH4 in 30/70 (v/v) acetonitrile-waterNot specified890 hours[8][9][10]
7.3 (apparent)237 mM MeCOONH4 in 30/70 (v/v) acetonitrile-waterNot specified200 hours[8][9][10]
12.2 (apparent)NaOH in 30/70 (v/v) acetonitrile-waterNot specifiedSignificantly reduced (by 3 orders of magnitude compared to pH 7.3)[8][9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO (or other suitable solvent), sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C.

Protocol 2: General Cell-Based Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

  • Cell Plating: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density. c. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a fresh serial dilution of this compound from a frozen stock. b. Add the compound dilutions to the respective wells. Include vehicle-only controls. c. Incubate for the desired treatment period (e.g., 72 hours).

  • Viability Assessment: a. Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance).

  • Data Analysis: a. Normalize the data to the vehicle-treated controls. b. Plot the dose-response curve and calculate the IC50 value using appropriate software.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex | Inhibition Rheb Rheb TSC_Complex->Rheb | Inhibition mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 | Inhibition Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition FKBP12_Trazolimus Trazolimus-FKBP12 Complex FKBP12_Trazolimus->mTORC1 | Allosteric Inhibition Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition (when active)

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of the Trazolimus-FKBP12 complex.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Fresh Stock Solution (-80°C) Serial_Dilution Perform Serial Dilution in Assay Medium Stock_Solution->Serial_Dilution Compound_Addition Add Compound (and Vehicle Control) Serial_Dilution->Compound_Addition Critical_Point1 Critical_Point1 Serial_Dilution->Critical_Point1 Cell_Seeding Seed Cells in Microplate Cell_Seeding->Compound_Addition Incubation Incubate for Defined Period Compound_Addition->Incubation Critical_Point2 Critical Point: Cell Density & Pipetting Compound_Addition->Critical_Point2 Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Critical_Point3 Critical Point: Consistent Timing Incubation->Critical_Point3 Data_Acquisition Acquire Data (e.g., Absorbance) Viability_Assay->Data_Acquisition Data_Analysis Normalize Data & Calculate IC50 Data_Acquisition->Data_Analysis

Caption: Standard experimental workflow for cell-based assays with critical points for consistency.

Troubleshooting_Flowchart Start Inconsistent Results Observed Check_Compound Is the compound preparation and storage correct? Start->Check_Compound Check_Protocol Is the experimental protocol standardized? Check_Compound->Check_Protocol Yes Sol_Storage Action: Review storage conditions. Prepare fresh stock solution. Check_Compound->Sol_Storage No Check_Cells Are the cells healthy and in a consistent state? Check_Protocol->Check_Cells Yes Proto_Pipetting Action: Verify pipette calibration. Standardize pipetting technique. Check_Protocol->Proto_Pipetting No Cells_Passage Action: Use cells within a consistent passage number range. Check_Cells->Cells_Passage No End Re-run Experiment Check_Cells->End Yes Sol_Dilution Action: Use fresh dilutions for each experiment. Verify solvent purity. Sol_Storage->Sol_Dilution Sol_Stability Action: Assess compound stability in your specific assay medium. Sol_Dilution->Sol_Stability Sol_Stability->End Proto_Timing Action: Ensure consistent incubation times and cell seeding densities. Proto_Pipetting->Proto_Timing Proto_Timing->End Cells_Contamination Action: Check for mycoplasma contamination. Cells_Passage->Cells_Contamination Cells_Contamination->End

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

troubleshooting inconsistent results with 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as trazolimus, is a synthetic analog of rapamycin (sirolimus).[1] Like rapamycin, it functions as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2][3][4][5][6] It is considered a proagent compound of a rapamycin analog.[1] The primary mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[4][7]

Q2: How should this compound be stored to ensure stability?

A2: Proper storage is critical for maintaining the potency and stability of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Frequent freeze-thaw cycles should be avoided. For long-term storage, it is recommended to aliquot the stock solution into single-use vials.

Q3: I am observing lower than expected potency in my cell-based assays. What could be the cause?

A3: Lower than expected potency can stem from several factors:

  • Compound Degradation: Rapamycin and its analogs are susceptible to degradation, particularly hydrolysis of the lactone ring, which can be catalyzed by acidic or basic conditions.[8][9][10] Ensure that the pH of your media and buffers is within a neutral range.

  • Improper Storage: Verify that the compound has been stored correctly as per the recommended conditions (-80°C for long-term).

  • Solvent Effects: The choice of solvent can influence the stability and isomerization of the compound.[11] It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to mTOR inhibitors. Confirm the expected IC50 for your specific cell line from literature or internal validation experiments.

Q4: What are the primary degradation products of rapamycin and its analogs?

A4: The primary degradation products of rapamycin are isomers of secorapamycin, which is the ring-opened form, and a hydroxy acid formed via lactone hydrolysis.[8][9][10] In highly basic solutions, further fragmentation and water addition reactions can occur.[8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Across Experiments

Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge. This guide will help you identify and address potential sources of variability.

Step 1: Verify Compound Integrity

  • Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.

  • Fresh Dilutions: Always prepare fresh serial dilutions from a stock solution for each experiment. Avoid using previously prepared dilutions.

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.

Step 2: Standardize Experimental Protocol

  • Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments, as this can influence the apparent potency.

  • Incubation Time: Use a consistent incubation time with the compound.

  • Assay Reagents: Check the expiration dates and proper storage of all assay reagents, such as viability dyes or lysis buffers.

Step 3: Assess Compound Stability in Assay Media

  • pH of Media: The pH of the cell culture media can affect the stability of rapamycin analogs. Degradation is accelerated in both acidic and basic conditions.[8][9][10]

  • Media Components: Some media components may interact with the compound. If possible, perform a stability study of the compound in your specific assay media over the time course of the experiment.

Issue 2: High Variability in Replicate Wells

High variability between replicate wells can obscure real biological effects. Follow these steps to minimize this issue.

Step 1: Pipetting Technique

  • Ensure accurate and consistent pipetting, especially for serial dilutions and additions to microplates.

  • Use calibrated pipettes and fresh tips for each replicate.

Step 2: Cell Plating and Distribution

  • Thoroughly resuspend cells before plating to ensure a uniform cell suspension.

  • Avoid edge effects in microplates by not using the outer wells or by filling them with sterile media or PBS.

Step 3: Compound Solubility

  • Ensure the compound is fully dissolved in the vehicle solvent before adding it to the assay media.

  • Observe for any precipitation of the compound in the media, which can lead to inconsistent concentrations in the wells.

Data Presentation

Table 1: Stability of Rapamycin in Aqueous Solutions

pHBuffer/SolventConcentrationHalf-life (t½)Reference
7.3 (apparent)23.7 mM MeCOONH4 in 30/70 (v/v) acetonitrile-waterNot specified890 hours[8][9][10]
7.3 (apparent)237 mM MeCOONH4 in 30/70 (v/v) acetonitrile-waterNot specified200 hours[8][9][10]
12.2 (apparent)NaOH in 30/70 (v/v) acetonitrile-waterNot specifiedSignificantly reduced (by 3 orders of magnitude compared to pH 7.3)[8][9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO (or other suitable solvent), sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C.

Protocol 2: General Cell-Based Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

  • Cell Plating: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density. c. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a fresh serial dilution of this compound from a frozen stock. b. Add the compound dilutions to the respective wells. Include vehicle-only controls. c. Incubate for the desired treatment period (e.g., 72 hours).

  • Viability Assessment: a. Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).

  • Data Analysis: a. Normalize the data to the vehicle-treated controls. b. Plot the dose-response curve and calculate the IC50 value using appropriate software.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex | Inhibition Rheb Rheb TSC_Complex->Rheb | Inhibition mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 | Inhibition Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition FKBP12_Trazolimus Trazolimus-FKBP12 Complex FKBP12_Trazolimus->mTORC1 | Allosteric Inhibition Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition (when active)

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of the Trazolimus-FKBP12 complex.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Fresh Stock Solution (-80°C) Serial_Dilution Perform Serial Dilution in Assay Medium Stock_Solution->Serial_Dilution Compound_Addition Add Compound (and Vehicle Control) Serial_Dilution->Compound_Addition Critical_Point1 Critical_Point1 Serial_Dilution->Critical_Point1 Cell_Seeding Seed Cells in Microplate Cell_Seeding->Compound_Addition Incubation Incubate for Defined Period Compound_Addition->Incubation Critical_Point2 Critical Point: Cell Density & Pipetting Compound_Addition->Critical_Point2 Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Critical_Point3 Critical Point: Consistent Timing Incubation->Critical_Point3 Data_Acquisition Acquire Data (e.g., Absorbance) Viability_Assay->Data_Acquisition Data_Analysis Normalize Data & Calculate IC50 Data_Acquisition->Data_Analysis

Caption: Standard experimental workflow for cell-based assays with critical points for consistency.

Troubleshooting_Flowchart Start Inconsistent Results Observed Check_Compound Is the compound preparation and storage correct? Start->Check_Compound Check_Protocol Is the experimental protocol standardized? Check_Compound->Check_Protocol Yes Sol_Storage Action: Review storage conditions. Prepare fresh stock solution. Check_Compound->Sol_Storage No Check_Cells Are the cells healthy and in a consistent state? Check_Protocol->Check_Cells Yes Proto_Pipetting Action: Verify pipette calibration. Standardize pipetting technique. Check_Protocol->Proto_Pipetting No Cells_Passage Action: Use cells within a consistent passage number range. Check_Cells->Cells_Passage No End Re-run Experiment Check_Cells->End Yes Sol_Dilution Action: Use fresh dilutions for each experiment. Verify solvent purity. Sol_Storage->Sol_Dilution Sol_Stability Action: Assess compound stability in your specific assay medium. Sol_Dilution->Sol_Stability Sol_Stability->End Proto_Timing Action: Ensure consistent incubation times and cell seeding densities. Proto_Pipetting->Proto_Timing Proto_Timing->End Cells_Contamination Action: Check for mycoplasma contamination. Cells_Passage->Cells_Contamination Cells_Contamination->End

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin Concentration for Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 42-(2-Tetrazolyl)rapamycin in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a semi-synthetic derivative of rapamycin (B549165), also known as a "rapalog." Like rapamycin, it is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2][3][4] It functions by forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and metabolism.[5] Inhibition of mTORC1 leads to a G1/S phase cell cycle arrest, activation of autophagy, and potent anti-proliferative effects.[5]

2. What is the recommended starting concentration for this compound in a new cell line?

For a novel cell line, it is advisable to perform a broad dose-response experiment to ascertain the optimal concentration range. A common starting point involves testing a wide array of concentrations, for instance, from 0.1 nM to 10 µM, often utilizing 3- to 10-fold serial dilutions.[6] This preliminary screening will aid in identifying a more defined and effective range for subsequent, more detailed investigations.

3. How long should I incubate my cells with this compound?

The duration of incubation is contingent upon the specific cell line's doubling time and the biological question under investigation. For initial dose-response assays, a 48 to 72-hour incubation period is a conventional starting point to allow sufficient time to observe effects on cell viability or proliferation.[6][7] However, for rapidly dividing cells, a shorter incubation of 24 hours might be adequate, whereas for slower-growing cells, extended incubation times may be required.[6]

4. What is the best method to determine the effect of this compound on cell viability?

Several assays are available to assess cell viability and proliferation, each with its own set of advantages and limitations.[6] Commonly employed methods include:

  • MTT/XTT Assays: These are colorimetric assays that measure metabolic activity, which is often correlated with cell viability.[6]

  • Resazurin (alamarBlue®) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered more sensitive and less toxic than MTT.[8]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. It provides a direct count of living cells.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells and is a simple method for quantifying cell number.[9]

The choice of assay should be tailored to the specific experimental goals and cell type.

5. How should I prepare and store this compound?

Rapamycin and its analogs are highly hydrophobic.[5] Therefore, it is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO) or 100% ethanol.[5] To minimize precipitation when diluting into aqueous media, add the media to the drug stock solution, not the other way around.[5] The stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light and moisture to prevent degradation.[5] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Challenge Potential Cause(s) Recommended Solution(s)
No or Low Cytotoxicity Observed 1. Sub-optimal Concentration Range: The concentrations tested may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may be insufficient to induce a response. 3. Compound Inactivity: The compound may have degraded due to improper storage or handling. 4. Cell Line Resistance: The cell line may be intrinsically resistant to mTOR inhibitors.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM).[8] 2. Increase the incubation time (e.g., up to 96 hours).[8] 3. Prepare fresh dilutions of the compound from a new stock aliquot for each experiment. Verify the activity in a known sensitive cell line.[6] 4. Verify the expression and activity of mTOR pathway components in your cell line via Western blot (e.g., check phosphorylation status of S6K or 4E-BP1).
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. "Edge Effects" in Microplates: Evaporation from the outer wells can concentrate the drug. 3. Inaccurate Pipetting: Errors in drug dilution or addition to wells.1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.[8] 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.[8] 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[8]
Precipitation of the Compound in Culture Medium 1. Poor Solubility: this compound, like other rapalogs, is hydrophobic. 2. Interaction with Media Components: The compound may interact with components in the serum or media.1. Prepare a high-concentration stock in DMSO. When making working solutions, dilute the stock in pre-warmed media and vortex immediately. Avoid high final concentrations of the compound if possible. 2. Test the solubility of the compound in the basal medium before adding serum. Consider using a serum-free medium if appropriate for the cell line.[6]
Cells Detaching from the Plate After Treatment 1. Cytotoxicity: The compound is causing cell death and detachment. 2. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. This may be the intended effect. Quantify the detached cells or use an assay that measures both adherent and floating cells.[6] 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control to check for toxicity.[6]

Quantitative Data Summary

The optimal concentration of this compound is highly cell-type dependent. The following table provides typical concentration ranges for rapamycin and its analogs reported in the literature, which can serve as a starting point for optimization.

Cell Line Type Rapalog Concentration Range Observed Effect Reference
Human Venous Malformation Endothelial CellsRapamycin1 - 1000 ng/mLInhibition of proliferation[7]
Human Hepatocellular Carcinoma (HCC) CellsOSI-027 (mTORC1/2 inhibitor)0.5 - 10 µMInhibition of proliferation, cell cycle arrest[10]
T-cell Acute Lymphoblastic Leukemia (T-ALL)RAD-001 (Everolimus)1 - 1000 nMReduction in cell viability[11]
Melanoma CellsEverolimus20 nMDecrease in proliferation[9]
Oral Carcinoma CellsRapamycin1 - 20 µMInhibition of cell growth and migration[12]

Experimental Protocols

Protocol 1: Dose-Response Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cells in culture

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Complete culture medium

  • Cell viability assay reagent (e.g., Resazurin, MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8]

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.[8]

  • Drug Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to prepare 2X the final concentrations.

    • Remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only) wells.[8]

    • Incubate the plate for the desired exposure time (e.g., 48-72 hours).[8]

  • Cytotoxicity Measurement (Example with Resazurin):

    • Add 20 µL of the Resazurin-based reagent to each well.

    • Incubate for 1-4 hours, or as recommended by the manufacturer, protected from light.[8]

    • Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.[8]

  • Data Analysis:

    • Subtract the background reading from the no-cell control wells.[8]

    • Normalize the data to the vehicle control (set to 100% viability).[8]

    • Plot the percentage of cell viability versus the log of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[8]

Visualizations

Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis phosphorylates S6K, 4E-BP1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy inhibits Rapamycin_FKBP12 This compound -FKBP12 Complex Rapamycin_FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex on mTORC1.

Experimental Workflow

experimental_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Drug Prepare Serial Dilutions of This compound Incubate_24h->Prepare_Drug Treat_Cells Treat Cells with Drug and Vehicle Control Incubate_24h->Treat_Cells Prepare_Drug->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_Viability_Reagent Add Cell Viability Reagent Incubate_48_72h->Add_Viability_Reagent Measure_Signal Measure Absorbance/ Fluorescence Add_Viability_Reagent->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for determining the IC50 value of this compound.

Troubleshooting Logic

troubleshooting_logic Start Inconsistent or No Cellular Response Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Widen_Range Widen the concentration range (e.g., 0.1 nM - 100 µM) Check_Concentration->Widen_Range No Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Widen_Range->Check_Incubation Increase_Time Increase incubation time (e.g., up to 96h) Check_Incubation->Increase_Time No Check_Compound Is the compound active? Check_Incubation->Check_Compound Yes Increase_Time->Check_Compound Fresh_Stock Use a fresh stock aliquot and test on a sensitive cell line Check_Compound->Fresh_Stock No Check_Resistance Is the cell line resistant? Check_Compound->Check_Resistance Yes Fresh_Stock->Check_Resistance Western_Blot Perform Western blot for mTOR pathway activation Check_Resistance->Western_Blot Possibly End Problem Resolved Western_Blot->End

Caption: A troubleshooting decision tree for addressing a lack of cellular response to this compound.

References

Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin Concentration for Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 42-(2-Tetrazolyl)rapamycin in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a semi-synthetic derivative of rapamycin, also known as a "rapalog." Like rapamycin, it is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2][3][4] It functions by forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and metabolism.[5] Inhibition of mTORC1 leads to a G1/S phase cell cycle arrest, activation of autophagy, and potent anti-proliferative effects.[5]

2. What is the recommended starting concentration for this compound in a new cell line?

For a novel cell line, it is advisable to perform a broad dose-response experiment to ascertain the optimal concentration range. A common starting point involves testing a wide array of concentrations, for instance, from 0.1 nM to 10 µM, often utilizing 3- to 10-fold serial dilutions.[6] This preliminary screening will aid in identifying a more defined and effective range for subsequent, more detailed investigations.

3. How long should I incubate my cells with this compound?

The duration of incubation is contingent upon the specific cell line's doubling time and the biological question under investigation. For initial dose-response assays, a 48 to 72-hour incubation period is a conventional starting point to allow sufficient time to observe effects on cell viability or proliferation.[6][7] However, for rapidly dividing cells, a shorter incubation of 24 hours might be adequate, whereas for slower-growing cells, extended incubation times may be required.[6]

4. What is the best method to determine the effect of this compound on cell viability?

Several assays are available to assess cell viability and proliferation, each with its own set of advantages and limitations.[6] Commonly employed methods include:

  • MTT/XTT Assays: These are colorimetric assays that measure metabolic activity, which is often correlated with cell viability.[6]

  • Resazurin (alamarBlue®) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered more sensitive and less toxic than MTT.[8]

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. It provides a direct count of living cells.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells and is a simple method for quantifying cell number.[9]

The choice of assay should be tailored to the specific experimental goals and cell type.

5. How should I prepare and store this compound?

Rapamycin and its analogs are highly hydrophobic.[5] Therefore, it is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a non-polar solvent like dimethyl sulfoxide (DMSO) or 100% ethanol.[5] To minimize precipitation when diluting into aqueous media, add the media to the drug stock solution, not the other way around.[5] The stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light and moisture to prevent degradation.[5] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Challenge Potential Cause(s) Recommended Solution(s)
No or Low Cytotoxicity Observed 1. Sub-optimal Concentration Range: The concentrations tested may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may be insufficient to induce a response. 3. Compound Inactivity: The compound may have degraded due to improper storage or handling. 4. Cell Line Resistance: The cell line may be intrinsically resistant to mTOR inhibitors.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM).[8] 2. Increase the incubation time (e.g., up to 96 hours).[8] 3. Prepare fresh dilutions of the compound from a new stock aliquot for each experiment. Verify the activity in a known sensitive cell line.[6] 4. Verify the expression and activity of mTOR pathway components in your cell line via Western blot (e.g., check phosphorylation status of S6K or 4E-BP1).
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. "Edge Effects" in Microplates: Evaporation from the outer wells can concentrate the drug. 3. Inaccurate Pipetting: Errors in drug dilution or addition to wells.1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.[8] 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.[8] 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[8]
Precipitation of the Compound in Culture Medium 1. Poor Solubility: this compound, like other rapalogs, is hydrophobic. 2. Interaction with Media Components: The compound may interact with components in the serum or media.1. Prepare a high-concentration stock in DMSO. When making working solutions, dilute the stock in pre-warmed media and vortex immediately. Avoid high final concentrations of the compound if possible. 2. Test the solubility of the compound in the basal medium before adding serum. Consider using a serum-free medium if appropriate for the cell line.[6]
Cells Detaching from the Plate After Treatment 1. Cytotoxicity: The compound is causing cell death and detachment. 2. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.1. This may be the intended effect. Quantify the detached cells or use an assay that measures both adherent and floating cells.[6] 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control to check for toxicity.[6]

Quantitative Data Summary

The optimal concentration of this compound is highly cell-type dependent. The following table provides typical concentration ranges for rapamycin and its analogs reported in the literature, which can serve as a starting point for optimization.

Cell Line Type Rapalog Concentration Range Observed Effect Reference
Human Venous Malformation Endothelial CellsRapamycin1 - 1000 ng/mLInhibition of proliferation[7]
Human Hepatocellular Carcinoma (HCC) CellsOSI-027 (mTORC1/2 inhibitor)0.5 - 10 µMInhibition of proliferation, cell cycle arrest[10]
T-cell Acute Lymphoblastic Leukemia (T-ALL)RAD-001 (Everolimus)1 - 1000 nMReduction in cell viability[11]
Melanoma CellsEverolimus20 nMDecrease in proliferation[9]
Oral Carcinoma CellsRapamycin1 - 20 µMInhibition of cell growth and migration[12]

Experimental Protocols

Protocol 1: Dose-Response Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cells in culture

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Complete culture medium

  • Cell viability assay reagent (e.g., Resazurin, MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8]

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.[8]

  • Drug Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to prepare 2X the final concentrations.

    • Remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only) wells.[8]

    • Incubate the plate for the desired exposure time (e.g., 48-72 hours).[8]

  • Cytotoxicity Measurement (Example with Resazurin):

    • Add 20 µL of the Resazurin-based reagent to each well.

    • Incubate for 1-4 hours, or as recommended by the manufacturer, protected from light.[8]

    • Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.[8]

  • Data Analysis:

    • Subtract the background reading from the no-cell control wells.[8]

    • Normalize the data to the vehicle control (set to 100% viability).[8]

    • Plot the percentage of cell viability versus the log of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[8]

Visualizations

Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis phosphorylates S6K, 4E-BP1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy inhibits Rapamycin_FKBP12 This compound -FKBP12 Complex Rapamycin_FKBP12->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex on mTORC1.

Experimental Workflow

experimental_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Drug Prepare Serial Dilutions of This compound Incubate_24h->Prepare_Drug Treat_Cells Treat Cells with Drug and Vehicle Control Incubate_24h->Treat_Cells Prepare_Drug->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_Viability_Reagent Add Cell Viability Reagent Incubate_48_72h->Add_Viability_Reagent Measure_Signal Measure Absorbance/ Fluorescence Add_Viability_Reagent->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for determining the IC50 value of this compound.

Troubleshooting Logic

troubleshooting_logic Start Inconsistent or No Cellular Response Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Widen_Range Widen the concentration range (e.g., 0.1 nM - 100 µM) Check_Concentration->Widen_Range No Check_Incubation Is the incubation time sufficient? Check_Concentration->Check_Incubation Yes Widen_Range->Check_Incubation Increase_Time Increase incubation time (e.g., up to 96h) Check_Incubation->Increase_Time No Check_Compound Is the compound active? Check_Incubation->Check_Compound Yes Increase_Time->Check_Compound Fresh_Stock Use a fresh stock aliquot and test on a sensitive cell line Check_Compound->Fresh_Stock No Check_Resistance Is the cell line resistant? Check_Compound->Check_Resistance Yes Fresh_Stock->Check_Resistance Western_Blot Perform Western blot for mTOR pathway activation Check_Resistance->Western_Blot Possibly End Problem Resolved Western_Blot->End

Caption: A troubleshooting decision tree for addressing a lack of cellular response to this compound.

References

minimizing off-target effects of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 42-(2-Tetrazolyl)rapamycin and other rapamycin (B549165) analogs (rapalogs).

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: The primary on-target effect of this compound, like other rapalogs, is the allosteric inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[1] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[2] However, a significant off-target effect, particularly with chronic or high-dose treatment, is the inhibition of mTOR Complex 2 (mTORC2).[3][4][5] Many of the undesirable side effects, such as metabolic dysregulation (e.g., glucose intolerance, insulin (B600854) resistance, and hyperlipidemia), are attributed to the inhibition of mTORC2.[3][6]

Q2: How can I minimize the off-target inhibition of mTORC2 in my experiments?

A2: Minimizing mTORC2 inhibition is crucial for reducing confounding off-target effects. Several strategies can be employed:

  • Intermittent Dosing: Treating cells or animal models with this compound on an intermittent schedule (e.g., a few days on, a few days off) may be sufficient to inhibit mTORC1 while allowing for the recovery of any transiently inhibited mTORC2 signaling.[5][6]

  • Dose Optimization: Using the lowest effective concentration of the compound can help in selectively targeting mTORC1.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for mTORC1 inhibition with minimal impact on mTORC2.

  • Acute vs. Chronic Treatment: Acute or short-term treatment is less likely to cause significant mTORC2 inhibition compared to chronic, long-term exposure.[4][7]

Q3: My experimental results with this compound are inconsistent. What are the common causes of variability?

A3: Inconsistent results are a common challenge when working with rapalogs. Key factors to consider are:

  • Compound Stability and Handling: Ensure proper storage of this compound, protecting it from light and temperature fluctuations. Prepare fresh dilutions for each experiment from a stock solution.

  • Solvent Effects: Rapalogs are often dissolved in solvents like DMSO.[8] High concentrations of the solvent can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of the solvent alone) to differentiate between the effects of the compound and the solvent.[8]

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to rapalogs.[9] This can be due to differences in the expression of mTOR pathway components or other cellular factors. It is essential to determine the optimal concentration for each cell line.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to the compound. Maintaining consistent experimental conditions is crucial.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Lack of Efficacy
Potential Cause Troubleshooting Step
Incorrect Drug Concentration Perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 value for your specific cell line. Start with a broad range of concentrations.
Solvent Toxicity Include a vehicle-only control group in your experiment. If toxicity is observed in the vehicle control, consider using a lower solvent concentration or a different solvent.[8]
Compound Degradation Prepare fresh dilutions of this compound for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to rapalogs. Confirm the expression and activity of key mTOR pathway components in your cell line.
Issue 2: Difficulty in Confirming mTORC1 Inhibition
Potential Cause Troubleshooting Step
Suboptimal Treatment Duration The inhibition of downstream mTORC1 targets can be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal inhibition.
Antibody Issues in Western Blot Ensure your primary antibodies for phosphorylated and total proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) are validated and working correctly. Use appropriate positive and negative controls.
Insufficient Protein Lysis Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Signaling

This protocol is designed to assess the phosphorylation status of key downstream targets of mTORC1 (S6K and 4E-BP1) and mTORC2 (Akt).

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, p-Akt (S473), and Akt. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Quantitative Data Summary

The following table summarizes representative data for rapamycin's effects, which can be used as a benchmark when designing experiments with this compound.

Parameter Organism/Cell Line Treatment Details Observed Effect Reference
Lifespan Extension MiceRapamycin in dietUp to 21.9% increase in lifespan[10]
IC50 (Colony Formation) Oral Cancer Cells72h treatment~10-20 µM[11]
Immune Response Older Humans6 weeks everolimus>1.25-fold boost in response to influenza vaccine[5]
Metabolic Changes (Chronic) HumansContinuous 1 mg/dayIncreased triglycerides and HbA1C[12][13]

Visualizations

Signaling Pathways

mTOR_Signaling_Pathway cluster_inputs Inputs cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth_Factors Growth Factors mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Raptor Raptor mLST8_1 mLST8 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Rictor Rictor mLST8_2 mLST8 Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Survival Cell Survival & Metabolism Akt->Cell_Survival Rapamycin This compound (Rapalog) Rapamycin->mTORC1 On-Target (High Affinity) Rapamycin->mTORC2 Off-Target (Chronic/High Dose)

Caption: mTOR signaling pathway showing on- and off-target effects of rapalogs.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Formulation dose_response 1. Dose-Response Assay (e.g., MTT) start->dose_response time_course 2. Time-Course Experiment (Western Blot) dose_response->time_course select_conditions 3. Select Optimal Dose & Time time_course->select_conditions main_exp 4. Main Experiment (Vehicle vs. Treatment) select_conditions->main_exp data_collection 5. Data Collection (e.g., Western Blot, Phenotypic Assays) main_exp->data_collection analysis 6. Data Analysis & Interpretation data_collection->analysis end End: Conclusion analysis->end

Caption: Workflow for optimizing rapalog treatment conditions in vitro.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent Results? check_reagents Check Reagent Stability (Fresh Aliquots?) start->check_reagents Yes check_solvent Verify Solvent Control (Toxicity?) check_reagents->check_solvent check_cells Assess Cell Health (Passage Number, Density) check_solvent->check_cells re_optimize Re-run Dose-Response Experiment check_cells->re_optimize consistent_protocol Ensure Consistent Protocol Execution re_optimize->consistent_protocol

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

minimizing off-target effects of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 42-(2-Tetrazolyl)rapamycin and other rapamycin analogs (rapalogs).

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: The primary on-target effect of this compound, like other rapalogs, is the allosteric inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[1] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[2] However, a significant off-target effect, particularly with chronic or high-dose treatment, is the inhibition of mTOR Complex 2 (mTORC2).[3][4][5] Many of the undesirable side effects, such as metabolic dysregulation (e.g., glucose intolerance, insulin resistance, and hyperlipidemia), are attributed to the inhibition of mTORC2.[3][6]

Q2: How can I minimize the off-target inhibition of mTORC2 in my experiments?

A2: Minimizing mTORC2 inhibition is crucial for reducing confounding off-target effects. Several strategies can be employed:

  • Intermittent Dosing: Treating cells or animal models with this compound on an intermittent schedule (e.g., a few days on, a few days off) may be sufficient to inhibit mTORC1 while allowing for the recovery of any transiently inhibited mTORC2 signaling.[5][6]

  • Dose Optimization: Using the lowest effective concentration of the compound can help in selectively targeting mTORC1.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for mTORC1 inhibition with minimal impact on mTORC2.

  • Acute vs. Chronic Treatment: Acute or short-term treatment is less likely to cause significant mTORC2 inhibition compared to chronic, long-term exposure.[4][7]

Q3: My experimental results with this compound are inconsistent. What are the common causes of variability?

A3: Inconsistent results are a common challenge when working with rapalogs. Key factors to consider are:

  • Compound Stability and Handling: Ensure proper storage of this compound, protecting it from light and temperature fluctuations. Prepare fresh dilutions for each experiment from a stock solution.

  • Solvent Effects: Rapalogs are often dissolved in solvents like DMSO.[8] High concentrations of the solvent can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of the solvent alone) to differentiate between the effects of the compound and the solvent.[8]

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to rapalogs.[9] This can be due to differences in the expression of mTOR pathway components or other cellular factors. It is essential to determine the optimal concentration for each cell line.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to the compound. Maintaining consistent experimental conditions is crucial.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Lack of Efficacy
Potential Cause Troubleshooting Step
Incorrect Drug Concentration Perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 value for your specific cell line. Start with a broad range of concentrations.
Solvent Toxicity Include a vehicle-only control group in your experiment. If toxicity is observed in the vehicle control, consider using a lower solvent concentration or a different solvent.[8]
Compound Degradation Prepare fresh dilutions of this compound for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to rapalogs. Confirm the expression and activity of key mTOR pathway components in your cell line.
Issue 2: Difficulty in Confirming mTORC1 Inhibition
Potential Cause Troubleshooting Step
Suboptimal Treatment Duration The inhibition of downstream mTORC1 targets can be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal inhibition.
Antibody Issues in Western Blot Ensure your primary antibodies for phosphorylated and total proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) are validated and working correctly. Use appropriate positive and negative controls.
Insufficient Protein Lysis Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Signaling

This protocol is designed to assess the phosphorylation status of key downstream targets of mTORC1 (S6K and 4E-BP1) and mTORC2 (Akt).

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, p-Akt (S473), and Akt. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Quantitative Data Summary

The following table summarizes representative data for rapamycin's effects, which can be used as a benchmark when designing experiments with this compound.

Parameter Organism/Cell Line Treatment Details Observed Effect Reference
Lifespan Extension MiceRapamycin in dietUp to 21.9% increase in lifespan[10]
IC50 (Colony Formation) Oral Cancer Cells72h treatment~10-20 µM[11]
Immune Response Older Humans6 weeks everolimus>1.25-fold boost in response to influenza vaccine[5]
Metabolic Changes (Chronic) HumansContinuous 1 mg/dayIncreased triglycerides and HbA1C[12][13]

Visualizations

Signaling Pathways

mTOR_Signaling_Pathway cluster_inputs Inputs cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth_Factors Growth Factors mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Raptor Raptor mLST8_1 mLST8 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Rictor Rictor mLST8_2 mLST8 Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Survival Cell Survival & Metabolism Akt->Cell_Survival Rapamycin This compound (Rapalog) Rapamycin->mTORC1 On-Target (High Affinity) Rapamycin->mTORC2 Off-Target (Chronic/High Dose)

Caption: mTOR signaling pathway showing on- and off-target effects of rapalogs.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Formulation dose_response 1. Dose-Response Assay (e.g., MTT) start->dose_response time_course 2. Time-Course Experiment (Western Blot) dose_response->time_course select_conditions 3. Select Optimal Dose & Time time_course->select_conditions main_exp 4. Main Experiment (Vehicle vs. Treatment) select_conditions->main_exp data_collection 5. Data Collection (e.g., Western Blot, Phenotypic Assays) main_exp->data_collection analysis 6. Data Analysis & Interpretation data_collection->analysis end End: Conclusion analysis->end

Caption: Workflow for optimizing rapalog treatment conditions in vitro.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent Results? check_reagents Check Reagent Stability (Fresh Aliquots?) start->check_reagents Yes check_solvent Verify Solvent Control (Toxicity?) check_reagents->check_solvent check_cells Assess Cell Health (Passage Number, Density) check_solvent->check_cells re_optimize Re-run Dose-Response Experiment check_cells->re_optimize consistent_protocol Ensure Consistent Protocol Execution re_optimize->consistent_protocol

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Synthesis of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 42-(2-Tetrazolyl)rapamycin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful synthesis and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question Possible Cause(s) Troubleshooting Steps
Low or no yield of the desired product Incomplete activation of the C42 hydroxyl group: The formation of the C42-sulfonate intermediate (e.g., triflate) is crucial for the subsequent nucleophilic substitution by the tetrazole. Incomplete activation will result in unreacted rapamycin (B549165).- Ensure all reagents, especially the activating agent (e.g., triflic anhydride) and the base (e.g., 2,6-lutidine), are fresh and of high purity. - Strictly maintain anhydrous reaction conditions, as moisture can quench the activating agent. - Optimize the reaction temperature and time for the activation step. Low temperatures (e.g., -30°C to -78°C) are often required to prevent side reactions.[1] - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of rapamycin and the formation of the intermediate.
Instability of the C42-sulfonate intermediate: Rapamycin sulfonates, particularly triflates, can be unstable and may decompose or revert to the starting material if not handled properly or if the subsequent reaction is delayed.- Proceed to the next step (addition of the tetrazole) immediately after the formation and isolation (if necessary) of the C42-sulfonate intermediate. - Avoid aqueous workups for the intermediate. If filtration of salts is required, perform it quickly under an inert atmosphere.[1]
Inefficient nucleophilic substitution: The displacement of the sulfonate group by the tetrazole anion may be incomplete.- Use a suitable base (e.g., diisopropylethylamine - DIEA) to deprotonate the tetrazole and enhance its nucleophilicity.[1] - Ensure the tetrazole reagent is of good quality and is used in a sufficient molar excess. - The choice of solvent can influence the reaction rate. Aprotic polar solvents are generally preferred.
Presence of multiple spots on TLC or peaks in HPLC, indicating a mixture of products Lack of regioselectivity: Both the C42 and C31 hydroxyl groups of rapamycin can be activated, leading to a mixture of C42 and C31 substituted products. The C42-OH is generally more reactive due to less steric hindrance.[2]- Employ reaction conditions that favor C42 selectivity, such as using a bulky activating group or carefully controlling the stoichiometry of the reagents. - The use of specific protecting group strategies, although more complex, can ensure complete regioselectivity.
Formation of byproducts: Side reactions such as elimination or rearrangement of the rapamycin macrocycle can occur under harsh reaction conditions. The presence of water can lead to the formation of epi-sirolimus.[1]- Maintain the recommended low temperatures throughout the reaction. - Use a non-nucleophilic base to minimize side reactions. - Ensure all glassware and solvents are thoroughly dried.
Degradation of rapamycin or the product: The rapamycin macrocycle is susceptible to degradation, especially under acidic or basic conditions and at elevated temperatures.[3]- Perform reactions at low temperatures and under an inert atmosphere. - Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases.
Difficulty in purifying the final product Co-elution of the product with starting material or byproducts: The polarity of this compound may be similar to that of unreacted rapamycin or certain byproducts, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. A common system is a mixture of heptane (B126788) and a more polar solvent like THF or acetone (B3395972).[1] - Consider using a different stationary phase for chromatography if silica (B1680970) gel does not provide adequate separation. - Recrystallization from a suitable solvent system can be an effective final purification step.[1]
Product instability during purification: The product may degrade on the chromatography column.- Minimize the time the product spends on the column. - Consider using a less acidic grade of silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically involves a two-step, one-pot procedure:

  • Activation of the C42 hydroxyl group: The C42 hydroxyl group of rapamycin is selectively activated by converting it into a good leaving group, commonly a sulfonate ester such as a triflate. This is achieved by reacting rapamycin with an activating agent like triflic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) at low temperatures.

  • Nucleophilic substitution: The activated C42 position is then reacted with a tetrazole salt, where the tetrazolate anion acts as a nucleophile, displacing the sulfonate group to form the desired this compound. A tertiary amine base like DIEA is often used to facilitate this step.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a suitable mobile phase (e.g., a mixture of heptane and acetone or ethyl acetate). The product, this compound, should have a different Rf value compared to the starting material, rapamycin. Staining with an appropriate reagent (e.g., phosphomolybdic acid) may be required for visualization.

  • HPLC: A reverse-phase C18 column with a gradient of acetonitrile (B52724) and water is commonly used. The retention times of rapamycin, the intermediate, and the final product will be distinct, allowing for quantitative monitoring of the reaction.

Q3: What are the critical parameters for ensuring regioselectivity at the C42 position?

A3: The C42 hydroxyl group of rapamycin is sterically less hindered and more reactive than the C31 hydroxyl group.[2] To favor substitution at the C42 position:

  • Stoichiometry: Use a controlled amount of the activating agent (close to 1 equivalent).

  • Temperature: Perform the activation reaction at very low temperatures (e.g., -78°C) to enhance selectivity.

  • Bulky Reagents: While not always necessary, the use of bulkier activating groups can further improve selectivity for the less hindered C42 position.

Q4: What are the storage and stability considerations for this compound?

A4: Like rapamycin, this compound is a macrocycle that can be sensitive to heat, light, and pH. For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. Solutions of the compound, particularly in protic solvents, may be less stable and should be prepared fresh or stored at low temperatures for short periods.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, adapted from protocols for analogous compounds like zotarolimus (B251).

Parameter Activation Step (Triflate Formation) Substitution Step (Tetrazole Addition) Purification
Key Reagents Rapamycin, Triflic Anhydride, 2,6-LutidineTetrazole, Diisopropylethylamine (DIEA)Silica Gel, Heptane, THF/Acetone
Solvent Dichloromethane (B109758) or Isopropyl Acetate[1]Dichloromethane or Isopropyl Acetate[1]Heptane/THF or Heptane/Acetone[1]
Temperature -30°C to -78°C[1]Room TemperatureRoom Temperature
Reaction Time 30 - 60 minutes2 - 12 hours-
Typical Yield -> 70% (crude)40-60% (after purification)
Purity (Post-Purification) --> 95% (by HPLC)

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from the synthesis of zotarolimus and should be performed by qualified personnel in a laboratory setting.

Materials:

  • Rapamycin

  • Trifluoromethanesulfonic anhydride (Triflic anhydride)

  • 2,6-Lutidine

  • 1H-Tetrazole

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM) or Isopropyl Acetate (IPAc)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Heptane, Tetrahydrofuran (THF), Acetone)

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve rapamycin (1 equivalent) in anhydrous DCM or IPAc in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Activation: Cool the solution to -30°C. Add 2,6-lutidine (1.5 equivalents). Slowly add triflic anhydride (1.2 equivalents) dropwise, ensuring the temperature does not rise above -25°C.

  • Reaction Monitoring: Stir the reaction mixture at -30°C for 30-60 minutes. Monitor the reaction by TLC or HPLC to confirm the consumption of rapamycin.

  • Tetrazole Addition: To the cold reaction mixture, add 1H-Tetrazole (2.0 equivalents) followed by the dropwise addition of DIEA (3.0 equivalents).

  • Substitution Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Continue to monitor the reaction by TLC or HPLC until the intermediate is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of heptane/acetone or heptane/THF to isolate the desired this compound.[1]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Analytical Characterization
  • ¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra should be consistent with the structure of this compound. Key shifts to note would be the disappearance of the C42-OH proton signal and the appearance of signals corresponding to the tetrazole ring.

  • Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the product, which should correspond to the calculated molecular weight of C₅₂H₇₉N₅O₁₂.

  • HPLC: Assess the purity of the final compound using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water). The product should appear as a single major peak.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_activation Activation cluster_substitution Substitution cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Rapamycin in Anhydrous Solvent cool Cool to -30°C start->cool add_base1 Add 2,6-Lutidine cool->add_base1 add_triflate Add Triflic Anhydride add_base1->add_triflate react1 Stir at -30°C (30-60 min) add_triflate->react1 add_tetrazole Add 1H-Tetrazole react1->add_tetrazole add_base2 Add DIEA add_tetrazole->add_base2 react2 Warm to RT (2-12 h) add_base2->react2 quench Quench Reaction react2->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Characterize Product (NMR, MS, HPLC) purify->end

Caption: Workflow for the one-pot synthesis of this compound.

mtor_pathway Simplified mTOR Signaling Pathway and Inhibition by Rapamycin Analogs cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtor mTOR Complex 1 (mTORC1) cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k activate nutrients Nutrients mtorc1 mTORC1 nutrients->mtorc1 activate akt Akt pi3k->akt activate akt->mtorc1 activate protein_synthesis Protein Synthesis mtorc1->protein_synthesis promotes cell_growth Cell Growth & Proliferation mtorc1->cell_growth promotes autophagy Autophagy Inhibition mtorc1->autophagy inhibits rapamycin_analog This compound fkbp12 FKBP12 rapamycin_analog->fkbp12 binds fkbp12->mtorc1 inhibits

Caption: Inhibition of the mTOR signaling pathway by this compound.

References

Technical Support Center: Synthesis of 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 42-(2-Tetrazolyl)rapamycin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful synthesis and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question Possible Cause(s) Troubleshooting Steps
Low or no yield of the desired product Incomplete activation of the C42 hydroxyl group: The formation of the C42-sulfonate intermediate (e.g., triflate) is crucial for the subsequent nucleophilic substitution by the tetrazole. Incomplete activation will result in unreacted rapamycin.- Ensure all reagents, especially the activating agent (e.g., triflic anhydride) and the base (e.g., 2,6-lutidine), are fresh and of high purity. - Strictly maintain anhydrous reaction conditions, as moisture can quench the activating agent. - Optimize the reaction temperature and time for the activation step. Low temperatures (e.g., -30°C to -78°C) are often required to prevent side reactions.[1] - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of rapamycin and the formation of the intermediate.
Instability of the C42-sulfonate intermediate: Rapamycin sulfonates, particularly triflates, can be unstable and may decompose or revert to the starting material if not handled properly or if the subsequent reaction is delayed.- Proceed to the next step (addition of the tetrazole) immediately after the formation and isolation (if necessary) of the C42-sulfonate intermediate. - Avoid aqueous workups for the intermediate. If filtration of salts is required, perform it quickly under an inert atmosphere.[1]
Inefficient nucleophilic substitution: The displacement of the sulfonate group by the tetrazole anion may be incomplete.- Use a suitable base (e.g., diisopropylethylamine - DIEA) to deprotonate the tetrazole and enhance its nucleophilicity.[1] - Ensure the tetrazole reagent is of good quality and is used in a sufficient molar excess. - The choice of solvent can influence the reaction rate. Aprotic polar solvents are generally preferred.
Presence of multiple spots on TLC or peaks in HPLC, indicating a mixture of products Lack of regioselectivity: Both the C42 and C31 hydroxyl groups of rapamycin can be activated, leading to a mixture of C42 and C31 substituted products. The C42-OH is generally more reactive due to less steric hindrance.[2]- Employ reaction conditions that favor C42 selectivity, such as using a bulky activating group or carefully controlling the stoichiometry of the reagents. - The use of specific protecting group strategies, although more complex, can ensure complete regioselectivity.
Formation of byproducts: Side reactions such as elimination or rearrangement of the rapamycin macrocycle can occur under harsh reaction conditions. The presence of water can lead to the formation of epi-sirolimus.[1]- Maintain the recommended low temperatures throughout the reaction. - Use a non-nucleophilic base to minimize side reactions. - Ensure all glassware and solvents are thoroughly dried.
Degradation of rapamycin or the product: The rapamycin macrocycle is susceptible to degradation, especially under acidic or basic conditions and at elevated temperatures.[3]- Perform reactions at low temperatures and under an inert atmosphere. - Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases.
Difficulty in purifying the final product Co-elution of the product with starting material or byproducts: The polarity of this compound may be similar to that of unreacted rapamycin or certain byproducts, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. A common system is a mixture of heptane and a more polar solvent like THF or acetone.[1] - Consider using a different stationary phase for chromatography if silica gel does not provide adequate separation. - Recrystallization from a suitable solvent system can be an effective final purification step.[1]
Product instability during purification: The product may degrade on the chromatography column.- Minimize the time the product spends on the column. - Consider using a less acidic grade of silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically involves a two-step, one-pot procedure:

  • Activation of the C42 hydroxyl group: The C42 hydroxyl group of rapamycin is selectively activated by converting it into a good leaving group, commonly a sulfonate ester such as a triflate. This is achieved by reacting rapamycin with an activating agent like triflic anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) at low temperatures.

  • Nucleophilic substitution: The activated C42 position is then reacted with a tetrazole salt, where the tetrazolate anion acts as a nucleophile, displacing the sulfonate group to form the desired this compound. A tertiary amine base like DIEA is often used to facilitate this step.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a suitable mobile phase (e.g., a mixture of heptane and acetone or ethyl acetate). The product, this compound, should have a different Rf value compared to the starting material, rapamycin. Staining with an appropriate reagent (e.g., phosphomolybdic acid) may be required for visualization.

  • HPLC: A reverse-phase C18 column with a gradient of acetonitrile and water is commonly used. The retention times of rapamycin, the intermediate, and the final product will be distinct, allowing for quantitative monitoring of the reaction.

Q3: What are the critical parameters for ensuring regioselectivity at the C42 position?

A3: The C42 hydroxyl group of rapamycin is sterically less hindered and more reactive than the C31 hydroxyl group.[2] To favor substitution at the C42 position:

  • Stoichiometry: Use a controlled amount of the activating agent (close to 1 equivalent).

  • Temperature: Perform the activation reaction at very low temperatures (e.g., -78°C) to enhance selectivity.

  • Bulky Reagents: While not always necessary, the use of bulkier activating groups can further improve selectivity for the less hindered C42 position.

Q4: What are the storage and stability considerations for this compound?

A4: Like rapamycin, this compound is a macrocycle that can be sensitive to heat, light, and pH. For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. Solutions of the compound, particularly in protic solvents, may be less stable and should be prepared fresh or stored at low temperatures for short periods.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, adapted from protocols for analogous compounds like zotarolimus.

Parameter Activation Step (Triflate Formation) Substitution Step (Tetrazole Addition) Purification
Key Reagents Rapamycin, Triflic Anhydride, 2,6-LutidineTetrazole, Diisopropylethylamine (DIEA)Silica Gel, Heptane, THF/Acetone
Solvent Dichloromethane or Isopropyl Acetate[1]Dichloromethane or Isopropyl Acetate[1]Heptane/THF or Heptane/Acetone[1]
Temperature -30°C to -78°C[1]Room TemperatureRoom Temperature
Reaction Time 30 - 60 minutes2 - 12 hours-
Typical Yield -> 70% (crude)40-60% (after purification)
Purity (Post-Purification) --> 95% (by HPLC)

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from the synthesis of zotarolimus and should be performed by qualified personnel in a laboratory setting.

Materials:

  • Rapamycin

  • Trifluoromethanesulfonic anhydride (Triflic anhydride)

  • 2,6-Lutidine

  • 1H-Tetrazole

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM) or Isopropyl Acetate (IPAc)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Heptane, Tetrahydrofuran (THF), Acetone)

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve rapamycin (1 equivalent) in anhydrous DCM or IPAc in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Activation: Cool the solution to -30°C. Add 2,6-lutidine (1.5 equivalents). Slowly add triflic anhydride (1.2 equivalents) dropwise, ensuring the temperature does not rise above -25°C.

  • Reaction Monitoring: Stir the reaction mixture at -30°C for 30-60 minutes. Monitor the reaction by TLC or HPLC to confirm the consumption of rapamycin.

  • Tetrazole Addition: To the cold reaction mixture, add 1H-Tetrazole (2.0 equivalents) followed by the dropwise addition of DIEA (3.0 equivalents).

  • Substitution Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Continue to monitor the reaction by TLC or HPLC until the intermediate is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of heptane/acetone or heptane/THF to isolate the desired this compound.[1]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Analytical Characterization
  • ¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra should be consistent with the structure of this compound. Key shifts to note would be the disappearance of the C42-OH proton signal and the appearance of signals corresponding to the tetrazole ring.

  • Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the product, which should correspond to the calculated molecular weight of C₅₂H₇₉N₅O₁₂.

  • HPLC: Assess the purity of the final compound using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water). The product should appear as a single major peak.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_activation Activation cluster_substitution Substitution cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Rapamycin in Anhydrous Solvent cool Cool to -30°C start->cool add_base1 Add 2,6-Lutidine cool->add_base1 add_triflate Add Triflic Anhydride add_base1->add_triflate react1 Stir at -30°C (30-60 min) add_triflate->react1 add_tetrazole Add 1H-Tetrazole react1->add_tetrazole add_base2 Add DIEA add_tetrazole->add_base2 react2 Warm to RT (2-12 h) add_base2->react2 quench Quench Reaction react2->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Characterize Product (NMR, MS, HPLC) purify->end

Caption: Workflow for the one-pot synthesis of this compound.

mtor_pathway Simplified mTOR Signaling Pathway and Inhibition by Rapamycin Analogs cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtor mTOR Complex 1 (mTORC1) cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k activate nutrients Nutrients mtorc1 mTORC1 nutrients->mtorc1 activate akt Akt pi3k->akt activate akt->mtorc1 activate protein_synthesis Protein Synthesis mtorc1->protein_synthesis promotes cell_growth Cell Growth & Proliferation mtorc1->cell_growth promotes autophagy Autophagy Inhibition mtorc1->autophagy inhibits rapamycin_analog This compound fkbp12 FKBP12 rapamycin_analog->fkbp12 binds fkbp12->mtorc1 inhibits

Caption: Inhibition of the mTOR signaling pathway by this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of rapamycin (B549165) and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving the bioavailability of rapamycin analogs.

IssuePotential CauseSuggested Solution
Low Oral Bioavailability Despite Advanced Formulation (e.g., Nanoparticles) Poor in vivo stability of the formulation: The formulation may be degrading in the gastrointestinal (GI) tract before the drug can be absorbed.- Incorporate protective coatings or use more robust polymers in your nanoparticle formulation. - Evaluate the formulation's stability in simulated gastric and intestinal fluids.
P-glycoprotein (P-gp) mediated efflux: Rapamycin is a known substrate of the P-gp efflux pump, which actively transports the drug out of intestinal cells and back into the GI lumen.[1]- Co-administer a P-gp inhibitor. Note: This should be done cautiously, starting with preclinical models to assess the impact on overall exposure and potential toxicity. - Perform a Caco-2 permeability assay with and without a P-gp inhibitor like verapamil (B1683045) to confirm P-gp mediated efflux of your specific analog.[2][3][4][5]
First-pass metabolism: Significant metabolism of the drug in the liver (and gut wall) by enzymes like CYP3A4 before it reaches systemic circulation.[1]- Co-administer a CYP3A4 inhibitor such as ketoconazole (B1673606). This has been shown to significantly increase the Cmax and AUC of rapamycin.[6] - Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of your analog.
High Inter-Individual Variability in Pharmacokinetic (PK) Studies Genetic polymorphisms: Variations in genes encoding for metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-gp) among study subjects.- Genotype the study animals (if applicable and feasible) for relevant genes. - Increase the number of subjects in each group to improve statistical power and identify outliers.
Food effect: The presence and composition of food in the GI tract can significantly alter drug absorption.- Standardize feeding protocols for animal studies. For clinical studies, administer the drug under fasted or fed conditions consistently.[7][8] - Conduct a food-effect study to characterize the impact of a high-fat or low-fat meal on your drug's bioavailability.
Inconsistent formulation properties: Batch-to-batch variability in particle size, drug loading, or encapsulation efficiency of your formulation.- Implement stringent quality control measures for your formulation process. - Characterize each batch of your formulation thoroughly before in vivo administration.
Poor Correlation Between in vitro Dissolution and in vivo Bioavailability Inadequate dissolution method: The in vitro dissolution medium and conditions may not accurately reflect the in vivo environment of the GI tract.- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine. - Consider using a more dynamic dissolution apparatus that better simulates GI motility.
Permeability-limited absorption: Even if the drug dissolves, its ability to permeate the intestinal membrane may be the rate-limiting step.- Determine the Biopharmaceutics Classification System (BCS) class of your rapamycin analog. Poorly soluble and poorly permeable (BCS Class IV) drugs are particularly challenging. - Perform Caco-2 permeability assays to assess the intrinsic permeability of your compound.[2][4][5]

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most common nanoparticle formulation strategies for rapamycin analogs, and what are their key advantages?

A1: Common nanoparticle strategies include:

  • Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) or chitosan. These can protect the drug from degradation, provide controlled release, and can be surface-modified for targeted delivery.[9][10]

  • Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer good biocompatibility and the potential for improved oral absorption.

  • Nanocrystals: Reducing the drug's particle size to the nanometer range increases the surface area for dissolution, which can enhance the dissolution rate and subsequent absorption.

Q2: I'm developing a solid dispersion for a rapamycin analog. What are the critical parameters to consider?

A2: Key parameters for solid dispersion development include:

  • Polymer selection: The choice of a hydrophilic polymer carrier (e.g., PVP, Poloxamer) is crucial for stabilizing the amorphous form of the drug and enhancing its dissolution.[11]

  • Drug-polymer ratio: Optimizing this ratio is essential to ensure the drug is molecularly dispersed and to prevent recrystallization.

  • Manufacturing method: Techniques like solvent evaporation and spray drying are commonly used. The chosen method can influence the physical properties and stability of the solid dispersion.[12][13]

  • Physical stability: Amorphous solid dispersions can be prone to recrystallization over time. It is crucial to assess their physical stability under different storage conditions.

Co-administration Strategies

Q3: How significantly can grapefruit juice increase the bioavailability of rapamycin?

A3: Grapefruit juice is a potent inhibitor of intestinal CYP3A4 enzymes. Studies have shown that co-administration of grapefruit juice with rapamycin can increase the drug's blood levels by three to five times.[14][15][16] However, the effect can be variable depending on the type of grapefruit juice and the individual's metabolism.[17]

Q4: Is ketoconazole a more reliable option than grapefruit juice for increasing rapamycin's bioavailability?

A4: Yes, ketoconazole, a strong CYP3A4 inhibitor, generally provides a more predictable and consistent increase in rapamycin's bioavailability compared to grapefruit juice.[6] Clinical studies have demonstrated that co-administration of ketoconazole significantly increases the Cmax and AUC of rapamycin.[6][18]

Preclinical and In Vitro Assays

Q5: What is a Caco-2 permeability assay and what information does it provide?

A5: A Caco-2 permeability assay is an in vitro model that uses a human colon adenocarcinoma cell line (Caco-2) to predict the intestinal absorption of a drug.[5] When cultured, these cells form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters like P-gp.[2][4][19] This assay can determine:

  • The apparent permeability coefficient (Papp), which indicates how well a drug can pass through the intestinal barrier.

  • The efflux ratio, by measuring transport in both directions across the cell monolayer (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests that the drug is actively transported out of the cells, likely by P-gp.[2][5]

Q6: What are the key steps in a typical in vivo pharmacokinetic study in mice to assess the oral bioavailability of a rapamycin analog?

A6: A typical protocol involves:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least a week.

  • Dosing: The rapamycin analog formulation is administered orally via gavage. A parallel group receives an intravenous (IV) dose of the drug (if a suitable formulation is available) to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via techniques like tail vein or retro-orbital sampling.

  • Sample Processing: Plasma or whole blood is processed and stored frozen until analysis.

  • Bioanalysis: Drug concentrations in the samples are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability (F%).

Quantitative Data Summary

Table 1: Effect of Co-administered CYP3A4 Inhibitors on Rapamycin Pharmacokinetics

Co-administered AgentRapamycin DoseChange in CmaxChange in AUCReference
Ketoconazole 1 mg (weekly)22.5 (±11.7) ng/mL408.9 (±225.4) ngh/mL[6]
2 mg (weekly)27.4 (±7.9) ng/mL663.8 (±201.8) ngh/mL[6]
Grapefruit Juice Varies3 to 5-fold increase3 to 5-fold increase[14][15][16]

Table 2: Relative Bioavailability of Compounded vs. Commercial Rapamycin Formulations

FormulationRelative BioavailabilityReference
Compounded Rapamycin 28.7% of commercial formulation[20]

Detailed Experimental Protocols

Protocol 1: Preparation of Rapamycin-Loaded PLGA Nanoparticles by Nanoprecipitation

Materials:

  • Rapamycin analog

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972) (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve a specific amount of the rapamycin analog and PLGA in acetone to form the organic phase.

  • Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Remove the remaining organic solvent using a rotary evaporator under reduced pressure.

  • Centrifuge the nanoparticle suspension to collect the nanoparticles.

  • Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a suitable aqueous medium or freeze-dry for long-term storage.

  • Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: Caco-2 Permeability Assay for P-gp Substrate Identification

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound (rapamycin analog)

  • P-gp inhibitor (e.g., Verapamil)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the test compound solution (with and without the P-gp inhibitor in separate wells) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 suggests the compound is a P-gp substrate. A significant reduction in the ER in the presence of the P-gp inhibitor confirms this.[2][5]

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Bind PI3K PI3K RTK->PI3K Activate PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activate TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibit Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP GTP Hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP GTP Loading mTORC1 mTORC1 Rheb_GTP->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Activate _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibit Autophagy Autophagy mTORC1->Autophagy Inhibit Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis Promote _4EBP1->Protein_Synthesis Inhibit Rapamycin Rapamycin Analogs Rapamycin->mTORC1 Inhibit

Caption: The mTOR signaling pathway and the inhibitory action of rapamycin analogs.

Bioavailability_Workflow Start Start: Poorly Bioavailable Rapamycin Analog Formulation Formulation Development (e.g., Nanoparticles, Solid Dispersion) Start->Formulation In_Vitro_Char In Vitro Characterization (Size, Drug Load, Dissolution) Formulation->In_Vitro_Char Caco2_Assay In Vitro Permeability (Caco-2 Assay) In_Vitro_Char->Caco2_Assay In_Vivo_PK In Vivo Pharmacokinetic Study (e.g., in Rats) Caco2_Assay->In_Vivo_PK Data_Analysis Data Analysis (Cmax, AUC, F%) In_Vivo_PK->Data_Analysis Decision Bioavailability Goal Met? Data_Analysis->Decision End End: Optimized Formulation Decision->End Yes Troubleshoot Troubleshoot/ Re-formulate Decision->Troubleshoot No Troubleshoot->Formulation

References

Technical Support Center: Overcoming Poor Bioavailability of Rapamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of rapamycin and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving the bioavailability of rapamycin analogs.

IssuePotential CauseSuggested Solution
Low Oral Bioavailability Despite Advanced Formulation (e.g., Nanoparticles) Poor in vivo stability of the formulation: The formulation may be degrading in the gastrointestinal (GI) tract before the drug can be absorbed.- Incorporate protective coatings or use more robust polymers in your nanoparticle formulation. - Evaluate the formulation's stability in simulated gastric and intestinal fluids.
P-glycoprotein (P-gp) mediated efflux: Rapamycin is a known substrate of the P-gp efflux pump, which actively transports the drug out of intestinal cells and back into the GI lumen.[1]- Co-administer a P-gp inhibitor. Note: This should be done cautiously, starting with preclinical models to assess the impact on overall exposure and potential toxicity. - Perform a Caco-2 permeability assay with and without a P-gp inhibitor like verapamil to confirm P-gp mediated efflux of your specific analog.[2][3][4][5]
First-pass metabolism: Significant metabolism of the drug in the liver (and gut wall) by enzymes like CYP3A4 before it reaches systemic circulation.[1]- Co-administer a CYP3A4 inhibitor such as ketoconazole. This has been shown to significantly increase the Cmax and AUC of rapamycin.[6] - Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of your analog.
High Inter-Individual Variability in Pharmacokinetic (PK) Studies Genetic polymorphisms: Variations in genes encoding for metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-gp) among study subjects.- Genotype the study animals (if applicable and feasible) for relevant genes. - Increase the number of subjects in each group to improve statistical power and identify outliers.
Food effect: The presence and composition of food in the GI tract can significantly alter drug absorption.- Standardize feeding protocols for animal studies. For clinical studies, administer the drug under fasted or fed conditions consistently.[7][8] - Conduct a food-effect study to characterize the impact of a high-fat or low-fat meal on your drug's bioavailability.
Inconsistent formulation properties: Batch-to-batch variability in particle size, drug loading, or encapsulation efficiency of your formulation.- Implement stringent quality control measures for your formulation process. - Characterize each batch of your formulation thoroughly before in vivo administration.
Poor Correlation Between in vitro Dissolution and in vivo Bioavailability Inadequate dissolution method: The in vitro dissolution medium and conditions may not accurately reflect the in vivo environment of the GI tract.- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine. - Consider using a more dynamic dissolution apparatus that better simulates GI motility.
Permeability-limited absorption: Even if the drug dissolves, its ability to permeate the intestinal membrane may be the rate-limiting step.- Determine the Biopharmaceutics Classification System (BCS) class of your rapamycin analog. Poorly soluble and poorly permeable (BCS Class IV) drugs are particularly challenging. - Perform Caco-2 permeability assays to assess the intrinsic permeability of your compound.[2][4][5]

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most common nanoparticle formulation strategies for rapamycin analogs, and what are their key advantages?

A1: Common nanoparticle strategies include:

  • Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) or chitosan. These can protect the drug from degradation, provide controlled release, and can be surface-modified for targeted delivery.[9][10]

  • Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer good biocompatibility and the potential for improved oral absorption.

  • Nanocrystals: Reducing the drug's particle size to the nanometer range increases the surface area for dissolution, which can enhance the dissolution rate and subsequent absorption.

Q2: I'm developing a solid dispersion for a rapamycin analog. What are the critical parameters to consider?

A2: Key parameters for solid dispersion development include:

  • Polymer selection: The choice of a hydrophilic polymer carrier (e.g., PVP, Poloxamer) is crucial for stabilizing the amorphous form of the drug and enhancing its dissolution.[11]

  • Drug-polymer ratio: Optimizing this ratio is essential to ensure the drug is molecularly dispersed and to prevent recrystallization.

  • Manufacturing method: Techniques like solvent evaporation and spray drying are commonly used. The chosen method can influence the physical properties and stability of the solid dispersion.[12][13]

  • Physical stability: Amorphous solid dispersions can be prone to recrystallization over time. It is crucial to assess their physical stability under different storage conditions.

Co-administration Strategies

Q3: How significantly can grapefruit juice increase the bioavailability of rapamycin?

A3: Grapefruit juice is a potent inhibitor of intestinal CYP3A4 enzymes. Studies have shown that co-administration of grapefruit juice with rapamycin can increase the drug's blood levels by three to five times.[14][15][16] However, the effect can be variable depending on the type of grapefruit juice and the individual's metabolism.[17]

Q4: Is ketoconazole a more reliable option than grapefruit juice for increasing rapamycin's bioavailability?

A4: Yes, ketoconazole, a strong CYP3A4 inhibitor, generally provides a more predictable and consistent increase in rapamycin's bioavailability compared to grapefruit juice.[6] Clinical studies have demonstrated that co-administration of ketoconazole significantly increases the Cmax and AUC of rapamycin.[6][18]

Preclinical and In Vitro Assays

Q5: What is a Caco-2 permeability assay and what information does it provide?

A5: A Caco-2 permeability assay is an in vitro model that uses a human colon adenocarcinoma cell line (Caco-2) to predict the intestinal absorption of a drug.[5] When cultured, these cells form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters like P-gp.[2][4][19] This assay can determine:

  • The apparent permeability coefficient (Papp), which indicates how well a drug can pass through the intestinal barrier.

  • The efflux ratio, by measuring transport in both directions across the cell monolayer (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests that the drug is actively transported out of the cells, likely by P-gp.[2][5]

Q6: What are the key steps in a typical in vivo pharmacokinetic study in mice to assess the oral bioavailability of a rapamycin analog?

A6: A typical protocol involves:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least a week.

  • Dosing: The rapamycin analog formulation is administered orally via gavage. A parallel group receives an intravenous (IV) dose of the drug (if a suitable formulation is available) to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via techniques like tail vein or retro-orbital sampling.

  • Sample Processing: Plasma or whole blood is processed and stored frozen until analysis.

  • Bioanalysis: Drug concentrations in the samples are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability (F%).

Quantitative Data Summary

Table 1: Effect of Co-administered CYP3A4 Inhibitors on Rapamycin Pharmacokinetics

Co-administered AgentRapamycin DoseChange in CmaxChange in AUCReference
Ketoconazole 1 mg (weekly)22.5 (±11.7) ng/mL408.9 (±225.4) ngh/mL[6]
2 mg (weekly)27.4 (±7.9) ng/mL663.8 (±201.8) ngh/mL[6]
Grapefruit Juice Varies3 to 5-fold increase3 to 5-fold increase[14][15][16]

Table 2: Relative Bioavailability of Compounded vs. Commercial Rapamycin Formulations

FormulationRelative BioavailabilityReference
Compounded Rapamycin 28.7% of commercial formulation[20]

Detailed Experimental Protocols

Protocol 1: Preparation of Rapamycin-Loaded PLGA Nanoparticles by Nanoprecipitation

Materials:

  • Rapamycin analog

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve a specific amount of the rapamycin analog and PLGA in acetone to form the organic phase.

  • Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Remove the remaining organic solvent using a rotary evaporator under reduced pressure.

  • Centrifuge the nanoparticle suspension to collect the nanoparticles.

  • Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a suitable aqueous medium or freeze-dry for long-term storage.

  • Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: Caco-2 Permeability Assay for P-gp Substrate Identification

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound (rapamycin analog)

  • P-gp inhibitor (e.g., Verapamil)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the test compound solution (with and without the P-gp inhibitor in separate wells) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 suggests the compound is a P-gp substrate. A significant reduction in the ER in the presence of the P-gp inhibitor confirms this.[2][5]

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Bind PI3K PI3K RTK->PI3K Activate PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activate TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibit Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP GTP Hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP GTP Loading mTORC1 mTORC1 Rheb_GTP->mTORC1 Activate S6K1 S6K1 mTORC1->S6K1 Activate _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibit Autophagy Autophagy mTORC1->Autophagy Inhibit Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis Promote _4EBP1->Protein_Synthesis Inhibit Rapamycin Rapamycin Analogs Rapamycin->mTORC1 Inhibit

Caption: The mTOR signaling pathway and the inhibitory action of rapamycin analogs.

Bioavailability_Workflow Start Start: Poorly Bioavailable Rapamycin Analog Formulation Formulation Development (e.g., Nanoparticles, Solid Dispersion) Start->Formulation In_Vitro_Char In Vitro Characterization (Size, Drug Load, Dissolution) Formulation->In_Vitro_Char Caco2_Assay In Vitro Permeability (Caco-2 Assay) In_Vitro_Char->Caco2_Assay In_Vivo_PK In Vivo Pharmacokinetic Study (e.g., in Rats) Caco2_Assay->In_Vivo_PK Data_Analysis Data Analysis (Cmax, AUC, F%) In_Vivo_PK->Data_Analysis Decision Bioavailability Goal Met? Data_Analysis->Decision End End: Optimized Formulation Decision->End Yes Troubleshoot Troubleshoot/ Re-formulate Decision->Troubleshoot No Troubleshoot->Formulation

References

42-(2-Tetrazolyl)rapamycin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the success of your experiments.

Troubleshooting Guide: Inconsistent Experimental Results

Encountering variability in your results when using this compound? This guide will help you troubleshoot common issues related to compound stability.

Problem Possible Cause Recommended Solution
Reduced or no observable effect of the compound over time. Degradation in Cell Culture Media: this compound, like its parent compound rapamycin (B549165), is susceptible to hydrolysis, especially at physiological pH and 37°C.Prepare fresh working solutions of the compound in your cell culture medium immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly prepared compound at regular intervals (e.g., every 24-48 hours).
High variability between replicate wells or plates. Inconsistent Compound Concentration: This can be due to incomplete dissolution of the stock solution or precipitation of the compound upon dilution into aqueous media.Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved. When preparing working solutions, add the cell culture medium to the stock solution slowly while vortexing to facilitate mixing and prevent precipitation.[1]
Unexpected off-target effects or cellular stress. Presence of Degradation Products: The hydrolysis products of this compound may have different biological activities or could be cytotoxic.Minimize degradation by following best practices for handling and storage. If off-target effects are suspected, consider analyzing the purity of your working solution over the time course of your experiment using HPLC.
Inconsistent results in different cell lines. Cell Line-Specific Sensitivity and Metabolism: Different cell lines can have varying sensitivities to mTOR inhibitors and may metabolize the compound at different rates.It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for each specific cell line.[2]
Precipitate formation in the cell culture medium. Poor Aqueous Solubility: this compound has low aqueous solubility.Do not exceed the solubility limit of the compound in your final working solution. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5% to avoid solvent-induced toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored as a powder at -20°C for up to 3 years. Stock solutions in anhydrous DMSO or ethanol (B145695) should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use vials.[1]

Q2: How stable is this compound in cell culture media?

A2: While specific quantitative data for this compound is limited, its stability is expected to be similar to rapamycin. Rapamycin is known to be unstable in aqueous solutions, with its degradation being dependent on pH and temperature.[1] Studies on rapamycin have shown significant degradation at 37°C in buffers such as PBS.[1] Therefore, it is crucial to prepare working solutions in cell culture media fresh for each experiment. For long-term experiments, replenishing the media with a fresh solution of the compound is advisable.

Q3: What are the primary degradation pathways for this compound in cell culture media?

A3: The primary degradation pathway for rapamycin in aqueous solutions is hydrolysis of the macrocyclic lactone ring.[4] It is presumed that this compound undergoes a similar degradation process. The tetrazole ring itself is generally considered to be metabolically stable.[5][6] Autoxidation is another potential degradation pathway for rapamycin, leading to the formation of epoxides and ketones.[7][8]

Q4: Can I pre-mix this compound in my cell culture media and store it?

A4: This is not recommended. Due to the instability of the compound in aqueous solutions at physiological pH and temperature, pre-mixing and storing it in cell culture media will likely lead to significant degradation and inconsistent experimental results. Always prepare working solutions fresh immediately before use.

Q5: How can I check the stability of this compound in my specific cell culture medium?

A5: You can perform a stability study by incubating this compound in your cell culture medium of choice at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the remaining compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Compound Solution Temperature (°C) pH Half-life (t½)
RapamycinAcetonitrile-water (30/70 v/v) with 23.7 mM Ammonium AcetateRoom Temperature7.3 (apparent)~890 hours
RapamycinAcetonitrile-water (30/70 v/v) with 237 mM Ammonium AcetateRoom Temperature7.3 (apparent)~200 hours
RapamycinAcetonitrile-water (30/70 v/v) with NaOHRoom Temperature12.2 (apparent)Significantly reduced (3 orders of magnitude)

Data extrapolated from studies on rapamycin degradation.[4][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the correct procedure for preparing solutions of this compound to minimize degradation and ensure consistent concentrations.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in anhydrous DMSO or ethanol. Ensure complete dissolution by vortexing. c. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. d. Store the aliquots at -80°C for long-term storage (up to 6 months).

  • Working Solution Preparation (e.g., 100 nM): a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution to achieve the final desired concentration. For example, to make a 100 nM working solution in 10 mL of media: i. First, prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium. ii. Then, add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed cell culture medium. c. Crucial Step: When making dilutions in aqueous media, add the medium to the compound solution (not the other way around) while gently vortexing to prevent precipitation.[1] d. Use the final working solution immediately in your cell culture experiments.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Incubator at 37°C with 5% CO2

  • Sterile tubes

  • HPLC system with a UV or MS detector

  • Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

  • Sample Preparation: a. Prepare a working solution of this compound in your cell culture medium at the desired concentration (e.g., 1 µM). b. Dispense equal volumes of this solution into sterile tubes, one for each time point. c. Incubate the tubes at 37°C in a CO2 incubator.

  • Time-Point Collection: a. At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube from the incubator. b. Immediately process the sample for HPLC analysis or store it at -80°C until analysis. The "time 0" sample should be processed immediately after preparation.

  • HPLC Analysis: a. Develop an HPLC method to separate this compound from potential degradation products and media components. A reverse-phase C18 column is a common starting point. b. Inject the samples from each time point into the HPLC system. c. Quantify the peak area of the this compound at each time point.

  • Data Analysis: a. Plot the percentage of the remaining this compound (relative to the time 0 sample) against time. b. From this plot, you can determine the degradation rate and the half-life of the compound in your specific cell culture medium.

Visualizations

mTOR_Signaling_Pathway mTOR Signaling Pathway Inhibition by this compound GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibition Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12->Complex Complex->mTORC1 Inhibition

Caption: Inhibition of the mTORC1 signaling pathway by this compound.

Experimental_Workflow Workflow for Assessing Compound Stability in Cell Culture Media Prep Prepare Compound Working Solution in Media Incubate Incubate at 37°C Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC or LC-MS/MS Sample->Analyze Data Quantify Remaining Compound Analyze->Data Plot Plot % Remaining vs. Time Data->Plot Result Determine Half-life (t½) Plot->Result

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Verify Compound Storage Conditions Start->Check_Storage Check_Time Is Media with Compound Prepared Fresh? Check_Prep->Check_Time Check_Storage->Check_Time Replenish Replenish Media During Experiment Check_Time->Replenish No Run_Stability Perform Stability Assay (Protocol 2) Check_Time->Run_Stability Yes Optimize_Dose Optimize Dose and Time for Cell Line Replenish->Optimize_Dose Run_Stability->Optimize_Dose End Consistent Results Optimize_Dose->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

42-(2-Tetrazolyl)rapamycin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the success of your experiments.

Troubleshooting Guide: Inconsistent Experimental Results

Encountering variability in your results when using this compound? This guide will help you troubleshoot common issues related to compound stability.

Problem Possible Cause Recommended Solution
Reduced or no observable effect of the compound over time. Degradation in Cell Culture Media: this compound, like its parent compound rapamycin, is susceptible to hydrolysis, especially at physiological pH and 37°C.Prepare fresh working solutions of the compound in your cell culture medium immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly prepared compound at regular intervals (e.g., every 24-48 hours).
High variability between replicate wells or plates. Inconsistent Compound Concentration: This can be due to incomplete dissolution of the stock solution or precipitation of the compound upon dilution into aqueous media.Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved. When preparing working solutions, add the cell culture medium to the stock solution slowly while vortexing to facilitate mixing and prevent precipitation.[1]
Unexpected off-target effects or cellular stress. Presence of Degradation Products: The hydrolysis products of this compound may have different biological activities or could be cytotoxic.Minimize degradation by following best practices for handling and storage. If off-target effects are suspected, consider analyzing the purity of your working solution over the time course of your experiment using HPLC.
Inconsistent results in different cell lines. Cell Line-Specific Sensitivity and Metabolism: Different cell lines can have varying sensitivities to mTOR inhibitors and may metabolize the compound at different rates.It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for each specific cell line.[2]
Precipitate formation in the cell culture medium. Poor Aqueous Solubility: this compound has low aqueous solubility.Do not exceed the solubility limit of the compound in your final working solution. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5% to avoid solvent-induced toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored as a powder at -20°C for up to 3 years. Stock solutions in anhydrous DMSO or ethanol should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use vials.[1]

Q2: How stable is this compound in cell culture media?

A2: While specific quantitative data for this compound is limited, its stability is expected to be similar to rapamycin. Rapamycin is known to be unstable in aqueous solutions, with its degradation being dependent on pH and temperature.[1] Studies on rapamycin have shown significant degradation at 37°C in buffers such as PBS.[1] Therefore, it is crucial to prepare working solutions in cell culture media fresh for each experiment. For long-term experiments, replenishing the media with a fresh solution of the compound is advisable.

Q3: What are the primary degradation pathways for this compound in cell culture media?

A3: The primary degradation pathway for rapamycin in aqueous solutions is hydrolysis of the macrocyclic lactone ring.[4] It is presumed that this compound undergoes a similar degradation process. The tetrazole ring itself is generally considered to be metabolically stable.[5][6] Autoxidation is another potential degradation pathway for rapamycin, leading to the formation of epoxides and ketones.[7][8]

Q4: Can I pre-mix this compound in my cell culture media and store it?

A4: This is not recommended. Due to the instability of the compound in aqueous solutions at physiological pH and temperature, pre-mixing and storing it in cell culture media will likely lead to significant degradation and inconsistent experimental results. Always prepare working solutions fresh immediately before use.

Q5: How can I check the stability of this compound in my specific cell culture medium?

A5: You can perform a stability study by incubating this compound in your cell culture medium of choice at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the remaining compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Compound Solution Temperature (°C) pH Half-life (t½)
RapamycinAcetonitrile-water (30/70 v/v) with 23.7 mM Ammonium AcetateRoom Temperature7.3 (apparent)~890 hours
RapamycinAcetonitrile-water (30/70 v/v) with 237 mM Ammonium AcetateRoom Temperature7.3 (apparent)~200 hours
RapamycinAcetonitrile-water (30/70 v/v) with NaOHRoom Temperature12.2 (apparent)Significantly reduced (3 orders of magnitude)

Data extrapolated from studies on rapamycin degradation.[4][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the correct procedure for preparing solutions of this compound to minimize degradation and ensure consistent concentrations.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in anhydrous DMSO or ethanol. Ensure complete dissolution by vortexing. c. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. d. Store the aliquots at -80°C for long-term storage (up to 6 months).

  • Working Solution Preparation (e.g., 100 nM): a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution to achieve the final desired concentration. For example, to make a 100 nM working solution in 10 mL of media: i. First, prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium. ii. Then, add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed cell culture medium. c. Crucial Step: When making dilutions in aqueous media, add the medium to the compound solution (not the other way around) while gently vortexing to prevent precipitation.[1] d. Use the final working solution immediately in your cell culture experiments.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Incubator at 37°C with 5% CO2

  • Sterile tubes

  • HPLC system with a UV or MS detector

  • Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

  • Sample Preparation: a. Prepare a working solution of this compound in your cell culture medium at the desired concentration (e.g., 1 µM). b. Dispense equal volumes of this solution into sterile tubes, one for each time point. c. Incubate the tubes at 37°C in a CO2 incubator.

  • Time-Point Collection: a. At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube from the incubator. b. Immediately process the sample for HPLC analysis or store it at -80°C until analysis. The "time 0" sample should be processed immediately after preparation.

  • HPLC Analysis: a. Develop an HPLC method to separate this compound from potential degradation products and media components. A reverse-phase C18 column is a common starting point. b. Inject the samples from each time point into the HPLC system. c. Quantify the peak area of the this compound at each time point.

  • Data Analysis: a. Plot the percentage of the remaining this compound (relative to the time 0 sample) against time. b. From this plot, you can determine the degradation rate and the half-life of the compound in your specific cell culture medium.

Visualizations

mTOR_Signaling_Pathway mTOR Signaling Pathway Inhibition by this compound GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibition Rapamycin This compound FKBP12 FKBP12 Rapamycin->FKBP12 Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12->Complex Complex->mTORC1 Inhibition

Caption: Inhibition of the mTORC1 signaling pathway by this compound.

Experimental_Workflow Workflow for Assessing Compound Stability in Cell Culture Media Prep Prepare Compound Working Solution in Media Incubate Incubate at 37°C Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC or LC-MS/MS Sample->Analyze Data Quantify Remaining Compound Analyze->Data Plot Plot % Remaining vs. Time Data->Plot Result Determine Half-life (t½) Plot->Result

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Verify Compound Storage Conditions Start->Check_Storage Check_Time Is Media with Compound Prepared Fresh? Check_Prep->Check_Time Check_Storage->Check_Time Replenish Replenish Media During Experiment Check_Time->Replenish No Run_Stability Perform Stability Assay (Protocol 2) Check_Time->Run_Stability Yes Optimize_Dose Optimize Dose and Time for Cell Line Replenish->Optimize_Dose Run_Stability->Optimize_Dose End Consistent Results Optimize_Dose->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Torkinib (42-(2-Tetrazolyl)rapamycin) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Torkinib (also known as PP242 or 42-(2-Tetrazolyl)rapamycin) in in vivo experiments, with a focus on strategies to adjust dosage and mitigate toxicity.

Frequently Asked Questions (FAQs)

Q1: What is Torkinib and what is its mechanism of action?

A1: Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1), Torkinib is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling pathways that regulate cell growth, proliferation, and survival.

Q2: What are the reported effective doses of Torkinib in preclinical models?

A2: In a mouse model of p190-transformed BCR-ABL leukemia, oral administration of Torkinib at doses of 30 and 60 mg/kg significantly delayed the onset of leukemia.[3] Another study in a colon cancer xenograft mouse model reported a reduction in tumor size and weight after three weeks of treatment, although the specific dose was not mentioned.[4] It is crucial to perform dose-response studies in your specific animal model to determine the optimal therapeutic dose.

Q3: What are the known toxicities associated with Torkinib in vivo?

Q4: How should I formulate Torkinib for in vivo administration?

A4: The formulation of Torkinib will depend on the route of administration. For oral gavage in mice, a common vehicle is a suspension in 20% DMSO, 40% PEG-400, and 40% saline.[6] Another suggested vehicle for oral administration is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] For intraperitoneal (IP) injection, a solution can be prepared in a vehicle containing 20% DMSO, 40% PEG-400, and 40% saline.[6] It is recommended to prepare fresh solutions for in vivo experiments.

Troubleshooting Guide: Managing In Vivo Toxicity

This guide provides troubleshooting strategies for common issues encountered during in vivo studies with Torkinib, with a focus on adjusting dosage to mitigate adverse effects.

Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Significant Weight Loss (>15-20%) or Reduced Food/Water Intake Drug-related toxicity, potentially affecting metabolism or causing gastrointestinal distress.- Dose Reduction: Reduce the dosage of Torkinib by 25-50% and monitor the animals closely. - Dosing Holiday: Implement a "drug holiday" of 1-2 days to allow for recovery before resuming treatment at a lower dose or less frequent schedule. - Supportive Care: Provide nutritional support with palatable, high-calorie food and hydration. - Vehicle Control: Ensure that the vehicle alone is not causing adverse effects by treating a cohort of animals with the vehicle only.
Skin Rash, Dermatitis, or Hair Loss A known class-effect of mTOR inhibitors.[1][2][5]- Topical Treatment: Consult with a veterinarian about the use of topical corticosteroids to manage skin inflammation.[2] - Dose Adjustment: Consider a dose reduction or intermittent dosing schedule.
Lethargy, Hunched Posture, or other signs of Distress General malaise due to systemic toxicity.- Immediate Dose Interruption: Temporarily halt dosing and provide supportive care. - Comprehensive Health Monitoring: Perform regular health checks, including monitoring of body temperature and behavior. - Re-evaluate Dosing Regimen: If signs of distress persist, a significant dose reduction or termination of the experiment for the affected animals may be necessary.
Elevated Blood Glucose Levels (Hyperglycemia) Inhibition of the PI3K/Akt/mTOR pathway can lead to insulin (B600854) resistance, a known side effect of mTOR inhibitors.[7]- Blood Glucose Monitoring: Regularly monitor blood glucose levels. - Dose Titration: Start with a lower dose of Torkinib and gradually escalate while monitoring blood glucose. - Dietary Management: Consider providing a standard, controlled diet to all animals.

Quantitative Data Summary

Table 1: In Vitro Potency of Torkinib (PP242)

Target/AssayCell Line/SystemIC50 / GI50Reference
mTOR (cell-free)-8 nM[8]
mTORC1 (cell-free)-30 nM[3]
mTORC2 (cell-free)-58 nM[3]
p190-transformed murine BM cells-12 nM (GI50)[9]
SUP-B15 cells-90 nM (GI50)[9]
K562 cells-85 nM (GI50)[9]
SKOV3 cells-0.49 µM (GI50)[9]
PC3 cells-0.19 µM (GI50)[9]
786-O cells-2.13 µM (GI50)[9]
U87 cells-1.57 µM (GI50)[9]

Table 2: Potential In Vivo Adverse Events Associated with the mTOR Inhibitor Class

Adverse EventPotential Clinical Signs in AnimalsManagement ConsiderationsReference
Metabolic Hyperglycemia, hyperlipidemiaMonitor blood glucose and lipids. Adjust diet. Dose reduction.[1][5][7]
Dermatologic Rash, stomatitis, poor wound healingTopical treatments. Dose reduction or interruption.[1][2][5]
Gastrointestinal Diarrhea, decreased appetiteSupportive care. Dose reduction.[1][5]
Hematologic Anemia, thrombocytopeniaMonitor complete blood counts. Dose adjustment.[1][5]
Pulmonary Non-infectious pneumonitisMonitor for respiratory distress. Requires immediate veterinary attention and cessation of treatment.[10]

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding Study for Torkinib

  • Animal Model: Select a relevant rodent model (e.g., mice or rats) for your study.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical starting dose could be based on effective doses reported in the literature (e.g., starting around 10-30 mg/kg for oral administration in mice).

  • Formulation: Prepare Torkinib in a suitable vehicle (e.g., 20% DMSO, 40% PEG-400, and 40% saline for oral gavage).[6] Prepare fresh formulations regularly.

  • Administration: Administer Torkinib at the designated doses and route (e.g., daily oral gavage) for a defined period (e.g., 14-28 days).

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, fur condition). Record body weights and food/water consumption.

    • Weekly: Collect blood samples for hematology and clinical chemistry analysis.

  • Endpoint: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.

  • Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

Protocol 2: Monitoring mTOR Pathway Inhibition In Vivo

  • Treatment: Treat animals with Torkinib at the desired dose and for the specified duration.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly collect tissues of interest (e.g., tumor, liver, muscle).

  • Protein Extraction: Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key mTOR pathway proteins, including:

      • Phospho-S6 Ribosomal Protein (Ser235/236) - a marker of mTORC1 activity.

      • Phospho-4E-BP1 (Thr37/46) - another marker of mTORC1 activity.

      • Phospho-Akt (Ser473) - a marker of mTORC2 activity.

    • Use antibodies against the total forms of these proteins as loading controls.

  • Data Quantification: Quantify the band intensities to determine the extent of mTOR pathway inhibition in different tissues.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt p-Ser473 Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Torkinib Torkinib (PP242) Torkinib->mTORC2 Torkinib->mTORC1

Caption: Torkinib (PP242) inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental_Workflow cluster_0 Pre-Dosing cluster_1 Dosing & Monitoring cluster_2 Endpoint Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Vehicle, Doses) Animal_Acclimatization->Group_Allocation Dose_Administration Torkinib Administration Group_Allocation->Dose_Administration Daily_Monitoring Daily Monitoring (Weight, Clinical Signs) Dose_Administration->Daily_Monitoring Weekly_Sampling Weekly Sampling (Blood) Daily_Monitoring->Weekly_Sampling Necropsy Necropsy Weekly_Sampling->Necropsy Tissue_Collection Tissue Collection (Tumor, Organs) Necropsy->Tissue_Collection Histopathology Histopathology Tissue_Collection->Histopathology Biomarker_Analysis Biomarker Analysis (Western Blot) Tissue_Collection->Biomarker_Analysis

Caption: A general workflow for in vivo studies with Torkinib.

References

Technical Support Center: Torkinib (42-(2-Tetrazolyl)rapamycin) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Torkinib (also known as PP242 or 42-(2-Tetrazolyl)rapamycin) in in vivo experiments, with a focus on strategies to adjust dosage and mitigate toxicity.

Frequently Asked Questions (FAQs)

Q1: What is Torkinib and what is its mechanism of action?

A1: Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1), Torkinib is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling pathways that regulate cell growth, proliferation, and survival.

Q2: What are the reported effective doses of Torkinib in preclinical models?

A2: In a mouse model of p190-transformed BCR-ABL leukemia, oral administration of Torkinib at doses of 30 and 60 mg/kg significantly delayed the onset of leukemia.[3] Another study in a colon cancer xenograft mouse model reported a reduction in tumor size and weight after three weeks of treatment, although the specific dose was not mentioned.[4] It is crucial to perform dose-response studies in your specific animal model to determine the optimal therapeutic dose.

Q3: What are the known toxicities associated with Torkinib in vivo?

Q4: How should I formulate Torkinib for in vivo administration?

A4: The formulation of Torkinib will depend on the route of administration. For oral gavage in mice, a common vehicle is a suspension in 20% DMSO, 40% PEG-400, and 40% saline.[6] Another suggested vehicle for oral administration is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] For intraperitoneal (IP) injection, a solution can be prepared in a vehicle containing 20% DMSO, 40% PEG-400, and 40% saline.[6] It is recommended to prepare fresh solutions for in vivo experiments.

Troubleshooting Guide: Managing In Vivo Toxicity

This guide provides troubleshooting strategies for common issues encountered during in vivo studies with Torkinib, with a focus on adjusting dosage to mitigate adverse effects.

Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Significant Weight Loss (>15-20%) or Reduced Food/Water Intake Drug-related toxicity, potentially affecting metabolism or causing gastrointestinal distress.- Dose Reduction: Reduce the dosage of Torkinib by 25-50% and monitor the animals closely. - Dosing Holiday: Implement a "drug holiday" of 1-2 days to allow for recovery before resuming treatment at a lower dose or less frequent schedule. - Supportive Care: Provide nutritional support with palatable, high-calorie food and hydration. - Vehicle Control: Ensure that the vehicle alone is not causing adverse effects by treating a cohort of animals with the vehicle only.
Skin Rash, Dermatitis, or Hair Loss A known class-effect of mTOR inhibitors.[1][2][5]- Topical Treatment: Consult with a veterinarian about the use of topical corticosteroids to manage skin inflammation.[2] - Dose Adjustment: Consider a dose reduction or intermittent dosing schedule.
Lethargy, Hunched Posture, or other signs of Distress General malaise due to systemic toxicity.- Immediate Dose Interruption: Temporarily halt dosing and provide supportive care. - Comprehensive Health Monitoring: Perform regular health checks, including monitoring of body temperature and behavior. - Re-evaluate Dosing Regimen: If signs of distress persist, a significant dose reduction or termination of the experiment for the affected animals may be necessary.
Elevated Blood Glucose Levels (Hyperglycemia) Inhibition of the PI3K/Akt/mTOR pathway can lead to insulin resistance, a known side effect of mTOR inhibitors.[7]- Blood Glucose Monitoring: Regularly monitor blood glucose levels. - Dose Titration: Start with a lower dose of Torkinib and gradually escalate while monitoring blood glucose. - Dietary Management: Consider providing a standard, controlled diet to all animals.

Quantitative Data Summary

Table 1: In Vitro Potency of Torkinib (PP242)

Target/AssayCell Line/SystemIC50 / GI50Reference
mTOR (cell-free)-8 nM[8]
mTORC1 (cell-free)-30 nM[3]
mTORC2 (cell-free)-58 nM[3]
p190-transformed murine BM cells-12 nM (GI50)[9]
SUP-B15 cells-90 nM (GI50)[9]
K562 cells-85 nM (GI50)[9]
SKOV3 cells-0.49 µM (GI50)[9]
PC3 cells-0.19 µM (GI50)[9]
786-O cells-2.13 µM (GI50)[9]
U87 cells-1.57 µM (GI50)[9]

Table 2: Potential In Vivo Adverse Events Associated with the mTOR Inhibitor Class

Adverse EventPotential Clinical Signs in AnimalsManagement ConsiderationsReference
Metabolic Hyperglycemia, hyperlipidemiaMonitor blood glucose and lipids. Adjust diet. Dose reduction.[1][5][7]
Dermatologic Rash, stomatitis, poor wound healingTopical treatments. Dose reduction or interruption.[1][2][5]
Gastrointestinal Diarrhea, decreased appetiteSupportive care. Dose reduction.[1][5]
Hematologic Anemia, thrombocytopeniaMonitor complete blood counts. Dose adjustment.[1][5]
Pulmonary Non-infectious pneumonitisMonitor for respiratory distress. Requires immediate veterinary attention and cessation of treatment.[10]

Experimental Protocols

Protocol 1: In Vivo Dose-Range Finding Study for Torkinib

  • Animal Model: Select a relevant rodent model (e.g., mice or rats) for your study.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical starting dose could be based on effective doses reported in the literature (e.g., starting around 10-30 mg/kg for oral administration in mice).

  • Formulation: Prepare Torkinib in a suitable vehicle (e.g., 20% DMSO, 40% PEG-400, and 40% saline for oral gavage).[6] Prepare fresh formulations regularly.

  • Administration: Administer Torkinib at the designated doses and route (e.g., daily oral gavage) for a defined period (e.g., 14-28 days).

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, fur condition). Record body weights and food/water consumption.

    • Weekly: Collect blood samples for hematology and clinical chemistry analysis.

  • Endpoint: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.

  • Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

Protocol 2: Monitoring mTOR Pathway Inhibition In Vivo

  • Treatment: Treat animals with Torkinib at the desired dose and for the specified duration.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly collect tissues of interest (e.g., tumor, liver, muscle).

  • Protein Extraction: Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key mTOR pathway proteins, including:

      • Phospho-S6 Ribosomal Protein (Ser235/236) - a marker of mTORC1 activity.

      • Phospho-4E-BP1 (Thr37/46) - another marker of mTORC1 activity.

      • Phospho-Akt (Ser473) - a marker of mTORC2 activity.

    • Use antibodies against the total forms of these proteins as loading controls.

  • Data Quantification: Quantify the band intensities to determine the extent of mTOR pathway inhibition in different tissues.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt p-Ser473 Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Torkinib Torkinib (PP242) Torkinib->mTORC2 Torkinib->mTORC1

Caption: Torkinib (PP242) inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental_Workflow cluster_0 Pre-Dosing cluster_1 Dosing & Monitoring cluster_2 Endpoint Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Vehicle, Doses) Animal_Acclimatization->Group_Allocation Dose_Administration Torkinib Administration Group_Allocation->Dose_Administration Daily_Monitoring Daily Monitoring (Weight, Clinical Signs) Dose_Administration->Daily_Monitoring Weekly_Sampling Weekly Sampling (Blood) Daily_Monitoring->Weekly_Sampling Necropsy Necropsy Weekly_Sampling->Necropsy Tissue_Collection Tissue Collection (Tumor, Organs) Necropsy->Tissue_Collection Histopathology Histopathology Tissue_Collection->Histopathology Biomarker_Analysis Biomarker Analysis (Western Blot) Tissue_Collection->Biomarker_Analysis

Caption: A general workflow for in vivo studies with Torkinib.

References

dealing with precipitation of 42-(2-Tetrazolyl)rapamycin in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling 42-(2-Tetrazolyl)rapamycin (temsirolimus), with a specific focus on preventing and troubleshooting precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as temsirolimus (B1684623), is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It is a derivative of rapamycin with improved solubility and stability.[3] Temsirolimus binds to the intracellular protein FKBP-12, and the resulting complex inhibits the activity of mTORC1, a key regulator of cell growth, proliferation, and survival.[4][5]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with a solubility of at least 130 mg/mL.[1][2][6] It is also soluble in ethanol, and dimethylformamide (DMF).[7] For in vivo experiments, further dilution in aqueous solutions is necessary, but direct dilution of the concentrate in aqueous solutions will cause precipitation.[8][9][10][11]

Q3: My this compound has precipitated out of my stock solution. What should I do?

A3: If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the solid is completely redissolved. To prevent re-precipitation, it is crucial to ensure the solution is clear before storage and to adhere to recommended storage conditions. If the precipitate does not redissolve, it may indicate that the compound has degraded or that the initial concentration was too high for the storage conditions. In such cases, it is advisable to prepare a fresh stock solution.

Q4: How should I store my this compound stock solutions to prevent precipitation and degradation?

A4: For optimal stability and to prevent precipitation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][6] It is also important to protect the compound and its solutions from light, as it is light-sensitive.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound stock solutions.

Issue 1: Precipitation observed in stock solution upon storage.
  • Possible Cause 1: The storage temperature is not low enough.

    • Solution: Store aliquots at -80°C for long-term storage.[1][2][6]

  • Possible Cause 2: The stock solution was not fully dissolved before storage.

    • Solution: Ensure the compound is completely dissolved by gentle warming and vortexing before the initial storage.

  • Possible Cause 3: The stock solution has undergone multiple freeze-thaw cycles.

    • Solution: Prepare single-use aliquots to minimize temperature fluctuations.[4]

  • Possible Cause 4: The DMSO used was not anhydrous.

    • Solution: Use fresh, high-quality, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][2][6]

Issue 2: Precipitation occurs when diluting the stock solution in an aqueous buffer for experiments.
  • Possible Cause 1: Direct dilution of the concentrated stock in an aqueous solution.

    • Solution: Temsirolimus has poor aqueous solubility.[3] A two-step dilution process is recommended. First, dilute the DMSO stock with a non-aqueous diluent (as provided in commercial kits) before further dilution into the final aqueous buffer.[8][9]

  • Possible Cause 2: The final concentration in the aqueous buffer is too high.

    • Solution: The solubility in aqueous buffers is significantly lower than in organic solvents. For example, the solubility in a 1:4 solution of DMF:PBS (pH 7.2) is approximately 0.20 mg/ml.[7] Ensure the final concentration does not exceed the solubility limit in your specific buffer.

  • Possible Cause 3: The pH of the aqueous buffer is not optimal.

    • Solution: Temsirolimus is degraded by both acids and bases. Avoid using agents that can modify the solution's pH.[8][10]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
DMSO≥ 130 mg/mL (134.55 mM)[1][2][6]
Ethanol~10 mg/mL[7]
Dimethylformamide (DMF)~20 mg/mL[7]
1:4 DMF:PBS (pH 7.2)~0.20 mg/mL[7]

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationSolventReference(s)
-20°C1 monthDMSO[1][2][6]
-80°C6 monthsDMSO[1][2][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-quality DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM solution, use the molecular weight of this compound (approximately 966.2 g/mol ) to calculate the required mass (approximately 0.966 mg).

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a short period to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][6]

Visualizations

Troubleshooting_Precipitation_Workflow cluster_0 Observation cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome start Precipitation in Stock Solution check_storage Check Storage Conditions start->check_storage check_dissolution Verify Complete Initial Dissolution start->check_dissolution check_freeze_thaw Assess Freeze-Thaw Cycles start->check_freeze_thaw warm_sonicate Gently Warm (37°C) and Vortex/Sonicate check_storage->warm_sonicate Improper Storage check_dissolution->warm_sonicate Incomplete Dissolution aliquot Aliquot for Single Use check_freeze_thaw->aliquot Multiple Cycles resolved Precipitate Redissolved warm_sonicate->resolved Successful not_resolved Precipitate Persists warm_sonicate->not_resolved Unsuccessful prepare_fresh Prepare Fresh Stock Solution aliquot->prepare_fresh not_resolved->prepare_fresh

A troubleshooting workflow for addressing precipitation in stock solutions.

mTOR_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Core Pathway cluster_2 Downstream Effects cluster_3 Inhibition growth_factors Growth Factors PI3K PI3K growth_factors->PI3K nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth & Proliferation mTORC1->cell_growth autophagy Autophagy mTORC1->autophagy Inhibits Temsirolimus This compound (Temsirolimus) Temsirolimus->mTORC1 Inhibits

Simplified mTOR signaling pathway showing the point of inhibition by this compound.

References

dealing with precipitation of 42-(2-Tetrazolyl)rapamycin in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling 42-(2-Tetrazolyl)rapamycin (temsirolimus), with a specific focus on preventing and troubleshooting precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as temsirolimus, is a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is a derivative of rapamycin with improved solubility and stability.[3] Temsirolimus binds to the intracellular protein FKBP-12, and the resulting complex inhibits the activity of mTORC1, a key regulator of cell growth, proliferation, and survival.[4][5]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of at least 130 mg/mL.[1][2][6] It is also soluble in ethanol, and dimethylformamide (DMF).[7] For in vivo experiments, further dilution in aqueous solutions is necessary, but direct dilution of the concentrate in aqueous solutions will cause precipitation.[8][9][10][11]

Q3: My this compound has precipitated out of my stock solution. What should I do?

A3: If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the solid is completely redissolved. To prevent re-precipitation, it is crucial to ensure the solution is clear before storage and to adhere to recommended storage conditions. If the precipitate does not redissolve, it may indicate that the compound has degraded or that the initial concentration was too high for the storage conditions. In such cases, it is advisable to prepare a fresh stock solution.

Q4: How should I store my this compound stock solutions to prevent precipitation and degradation?

A4: For optimal stability and to prevent precipitation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][6] It is also important to protect the compound and its solutions from light, as it is light-sensitive.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound stock solutions.

Issue 1: Precipitation observed in stock solution upon storage.
  • Possible Cause 1: The storage temperature is not low enough.

    • Solution: Store aliquots at -80°C for long-term storage.[1][2][6]

  • Possible Cause 2: The stock solution was not fully dissolved before storage.

    • Solution: Ensure the compound is completely dissolved by gentle warming and vortexing before the initial storage.

  • Possible Cause 3: The stock solution has undergone multiple freeze-thaw cycles.

    • Solution: Prepare single-use aliquots to minimize temperature fluctuations.[4]

  • Possible Cause 4: The DMSO used was not anhydrous.

    • Solution: Use fresh, high-quality, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][2][6]

Issue 2: Precipitation occurs when diluting the stock solution in an aqueous buffer for experiments.
  • Possible Cause 1: Direct dilution of the concentrated stock in an aqueous solution.

    • Solution: Temsirolimus has poor aqueous solubility.[3] A two-step dilution process is recommended. First, dilute the DMSO stock with a non-aqueous diluent (as provided in commercial kits) before further dilution into the final aqueous buffer.[8][9]

  • Possible Cause 2: The final concentration in the aqueous buffer is too high.

    • Solution: The solubility in aqueous buffers is significantly lower than in organic solvents. For example, the solubility in a 1:4 solution of DMF:PBS (pH 7.2) is approximately 0.20 mg/ml.[7] Ensure the final concentration does not exceed the solubility limit in your specific buffer.

  • Possible Cause 3: The pH of the aqueous buffer is not optimal.

    • Solution: Temsirolimus is degraded by both acids and bases. Avoid using agents that can modify the solution's pH.[8][10]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
DMSO≥ 130 mg/mL (134.55 mM)[1][2][6]
Ethanol~10 mg/mL[7]
Dimethylformamide (DMF)~20 mg/mL[7]
1:4 DMF:PBS (pH 7.2)~0.20 mg/mL[7]

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationSolventReference(s)
-20°C1 monthDMSO[1][2][6]
-80°C6 monthsDMSO[1][2][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-quality DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM solution, use the molecular weight of this compound (approximately 966.2 g/mol ) to calculate the required mass (approximately 0.966 mg).

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a short period to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][6]

Visualizations

Troubleshooting_Precipitation_Workflow cluster_0 Observation cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome start Precipitation in Stock Solution check_storage Check Storage Conditions start->check_storage check_dissolution Verify Complete Initial Dissolution start->check_dissolution check_freeze_thaw Assess Freeze-Thaw Cycles start->check_freeze_thaw warm_sonicate Gently Warm (37°C) and Vortex/Sonicate check_storage->warm_sonicate Improper Storage check_dissolution->warm_sonicate Incomplete Dissolution aliquot Aliquot for Single Use check_freeze_thaw->aliquot Multiple Cycles resolved Precipitate Redissolved warm_sonicate->resolved Successful not_resolved Precipitate Persists warm_sonicate->not_resolved Unsuccessful prepare_fresh Prepare Fresh Stock Solution aliquot->prepare_fresh not_resolved->prepare_fresh

A troubleshooting workflow for addressing precipitation in stock solutions.

mTOR_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Core Pathway cluster_2 Downstream Effects cluster_3 Inhibition growth_factors Growth Factors PI3K PI3K growth_factors->PI3K nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth & Proliferation mTORC1->cell_growth autophagy Autophagy mTORC1->autophagy Inhibits Temsirolimus This compound (Temsirolimus) Temsirolimus->mTORC1 Inhibits

Simplified mTOR signaling pathway showing the point of inhibition by this compound.

References

impact of freeze-thaw cycles on 42-(2-Tetrazolyl)rapamycin activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and scientists using 42-(2-Tetrazolyl)rapamycin, focusing on the impact of handling and storage conditions, particularly freeze-thaw cycles, on the compound's stability and activity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

Proper storage is critical to maintain the compound's integrity. Once this compound is dissolved in a solvent like DMSO, it is essential to aliquot the stock solution into single-use volumes and store them frozen. This practice is recommended to prevent degradation that can occur with repeated freeze-thaw cycles[1].

Recommended Storage Duration for Stock Solutions:

  • -80°C: Use within 6 months[1].

  • -20°C: Use within 1 month[1].

Always refer to the manufacturer's data sheet for specific storage instructions.

Q2: How do repeated freeze-thaw cycles affect the activity of mTOR inhibitors like this compound?

Summary of Sirolimus Freeze-Thaw Stability Data (Note: This data is for sirolimus and should be used as a guideline for its analogs.)

Number of Freeze-Thaw CyclesSirolimus Concentration ChangeRecommendation
1-3No significant difference observed[2]Permissible for reanalysis[2]
>3Potential for degradationNot recommended; prepare fresh aliquots
Q3: My experimental results are inconsistent. Could freeze-thaw cycles be the cause?

Yes, inconsistent results are a common consequence of compound degradation. If a stock solution of this compound has been subjected to more than three freeze-thaw cycles, its effective concentration may be lower than expected, leading to variability in its inhibitory effect on the mTOR pathway.

Use the following troubleshooting guide to diagnose the issue:

Troubleshooting_Guide start Inconsistent Experimental Results? check_cycles How many times has the stock solution been freeze-thawed? start->check_cycles gt3_cycles More than 3 cycles check_cycles->gt3_cycles >3 lte3_cycles 3 or fewer cycles check_cycles->lte3_cycles ≤3 discard_stock High probability of compound degradation. Discard the current stock solution. gt3_cycles->discard_stock prepare_fresh Prepare fresh stock solution and create single-use aliquots. discard_stock->prepare_fresh other_factors Degradation is less likely. Investigate other experimental variables: - Pipetting accuracy - Cell passage number - Reagent quality lte3_cycles->other_factors

Caption: Troubleshooting logic for inconsistent experimental results.

Experimental Protocols

Protocol: Verifying the Activity of this compound via Western Blot

This protocol allows you to assess the inhibitory activity of your compound by measuring the phosphorylation of a key downstream target of mTORC1, the S6 Kinase 1 (S6K1). A decrease in the phosphorylation of S6K1 at the Threonine 389 (Thr389) site indicates successful mTORC1 inhibition[3].

Objective: To determine if a solution of this compound can effectively inhibit the mTORC1 signaling pathway in cultured cells.

Materials:

  • Cell line responsive to mTOR inhibitors (e.g., HEK293T, MCF-7).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • This compound solution (test article) and a known positive control (e.g., fresh rapamycin).

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-S6K1 (Thr389) and Rabbit anti-total S6K1.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal mTORC1 activity, you can starve cells in serum-free medium for 2-4 hours.

  • Treatment: Treat cells with your this compound solution (e.g., at 100 nM), a positive control, and a vehicle control for 1-2 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.

  • Western Blot:

    • Normalize protein samples to the same concentration (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody for phospho-S6K1 (Thr389) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply the ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for total S6K1.

Expected Results: A potent solution of this compound will cause a significant decrease in the band intensity for phospho-S6K1 (Thr389) compared to the vehicle control, while the total S6K1 levels should remain unchanged.

Diagrams

Mechanism of Action: mTORC1 Signaling Pathway

This compound is an analog of rapamycin (B549165) and acts as an mTORC1 inhibitor. It first forms a complex with the intracellular protein FKBP12. This complex then binds directly to the FRB domain of mTOR, preventing it from phosphorylating its downstream targets and thereby inhibiting cell growth and proliferation[4].

mTOR_Pathway cluster_input Upstream Signals cluster_drug Drug Action cluster_output Downstream Effects Growth_Factors Growth Factors / Nutrients PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Drug This compound FKBP12 FKBP12 Drug->FKBP12 Drug_Complex Drug-FKBP12 Complex Drug->Drug_Complex FKBP12->Drug_Complex Drug_Complex->mTORC1 Proliferation Protein Synthesis & Cell Proliferation S6K1->Proliferation 4EBP1->Proliferation Stability_Workflow cluster_cycles Freeze-Thaw Cycling start Prepare fresh, concentrated stock solution in appropriate solvent (e.g., DMSO) aliquot Create multiple, identical single-use aliquots start->aliquot freeze Freeze all aliquots at -80°C aliquot->freeze thaw Thaw a subset of aliquots at room temperature freeze->thaw repeat_cycle Repeat for N cycles (e.g., N=1, 3, 5, 10) thaw->repeat_cycle repeat_cycle->freeze Continue cycling assay Perform mTORC1 activity assay (e.g., Western Blot) using aliquots from each cycle number repeat_cycle->assay End of cycles analyze Analyze results: Compare p-S6K1 levels between a '0-cycle' control and cycled aliquots assay->analyze

References

impact of freeze-thaw cycles on 42-(2-Tetrazolyl)rapamycin activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and scientists using 42-(2-Tetrazolyl)rapamycin, focusing on the impact of handling and storage conditions, particularly freeze-thaw cycles, on the compound's stability and activity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

Proper storage is critical to maintain the compound's integrity. Once this compound is dissolved in a solvent like DMSO, it is essential to aliquot the stock solution into single-use volumes and store them frozen. This practice is recommended to prevent degradation that can occur with repeated freeze-thaw cycles[1].

Recommended Storage Duration for Stock Solutions:

  • -80°C: Use within 6 months[1].

  • -20°C: Use within 1 month[1].

Always refer to the manufacturer's data sheet for specific storage instructions.

Q2: How do repeated freeze-thaw cycles affect the activity of mTOR inhibitors like this compound?

Summary of Sirolimus Freeze-Thaw Stability Data (Note: This data is for sirolimus and should be used as a guideline for its analogs.)

Number of Freeze-Thaw CyclesSirolimus Concentration ChangeRecommendation
1-3No significant difference observed[2]Permissible for reanalysis[2]
>3Potential for degradationNot recommended; prepare fresh aliquots
Q3: My experimental results are inconsistent. Could freeze-thaw cycles be the cause?

Yes, inconsistent results are a common consequence of compound degradation. If a stock solution of this compound has been subjected to more than three freeze-thaw cycles, its effective concentration may be lower than expected, leading to variability in its inhibitory effect on the mTOR pathway.

Use the following troubleshooting guide to diagnose the issue:

Troubleshooting_Guide start Inconsistent Experimental Results? check_cycles How many times has the stock solution been freeze-thawed? start->check_cycles gt3_cycles More than 3 cycles check_cycles->gt3_cycles >3 lte3_cycles 3 or fewer cycles check_cycles->lte3_cycles ≤3 discard_stock High probability of compound degradation. Discard the current stock solution. gt3_cycles->discard_stock prepare_fresh Prepare fresh stock solution and create single-use aliquots. discard_stock->prepare_fresh other_factors Degradation is less likely. Investigate other experimental variables: - Pipetting accuracy - Cell passage number - Reagent quality lte3_cycles->other_factors

Caption: Troubleshooting logic for inconsistent experimental results.

Experimental Protocols

Protocol: Verifying the Activity of this compound via Western Blot

This protocol allows you to assess the inhibitory activity of your compound by measuring the phosphorylation of a key downstream target of mTORC1, the S6 Kinase 1 (S6K1). A decrease in the phosphorylation of S6K1 at the Threonine 389 (Thr389) site indicates successful mTORC1 inhibition[3].

Objective: To determine if a solution of this compound can effectively inhibit the mTORC1 signaling pathway in cultured cells.

Materials:

  • Cell line responsive to mTOR inhibitors (e.g., HEK293T, MCF-7).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • This compound solution (test article) and a known positive control (e.g., fresh rapamycin).

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-S6K1 (Thr389) and Rabbit anti-total S6K1.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal mTORC1 activity, you can starve cells in serum-free medium for 2-4 hours.

  • Treatment: Treat cells with your this compound solution (e.g., at 100 nM), a positive control, and a vehicle control for 1-2 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.

  • Western Blot:

    • Normalize protein samples to the same concentration (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody for phospho-S6K1 (Thr389) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply the ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for total S6K1.

Expected Results: A potent solution of this compound will cause a significant decrease in the band intensity for phospho-S6K1 (Thr389) compared to the vehicle control, while the total S6K1 levels should remain unchanged.

Diagrams

Mechanism of Action: mTORC1 Signaling Pathway

This compound is an analog of rapamycin and acts as an mTORC1 inhibitor. It first forms a complex with the intracellular protein FKBP12. This complex then binds directly to the FRB domain of mTOR, preventing it from phosphorylating its downstream targets and thereby inhibiting cell growth and proliferation[4].

mTOR_Pathway cluster_input Upstream Signals cluster_drug Drug Action cluster_output Downstream Effects Growth_Factors Growth Factors / Nutrients PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Drug This compound FKBP12 FKBP12 Drug->FKBP12 Drug_Complex Drug-FKBP12 Complex Drug->Drug_Complex FKBP12->Drug_Complex Drug_Complex->mTORC1 Proliferation Protein Synthesis & Cell Proliferation S6K1->Proliferation 4EBP1->Proliferation Stability_Workflow cluster_cycles Freeze-Thaw Cycling start Prepare fresh, concentrated stock solution in appropriate solvent (e.g., DMSO) aliquot Create multiple, identical single-use aliquots start->aliquot freeze Freeze all aliquots at -80°C aliquot->freeze thaw Thaw a subset of aliquots at room temperature freeze->thaw repeat_cycle Repeat for N cycles (e.g., N=1, 3, 5, 10) thaw->repeat_cycle repeat_cycle->freeze Continue cycling assay Perform mTORC1 activity assay (e.g., Western Blot) using aliquots from each cycle number repeat_cycle->assay End of cycles analyze Analyze results: Compare p-S6K1 levels between a '0-cycle' control and cycled aliquots assay->analyze

References

Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin (Torkinib) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experiments involving 42-(2-Tetrazolyl)rapamycin, also known as Torkinib or PP242 (B612163).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Torkinib) and what is its mechanism of action?

A1: Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTORC2.[1][2][3] This dual inhibition offers a more complete suppression of mTOR signaling compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3]

Q2: What are the key signaling pathways affected by Torkinib treatment?

A2: Torkinib treatment impacts key cellular processes by inhibiting both mTORC1 and mTORC2.

  • mTORC1 Inhibition: Leads to decreased phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[4]

  • mTORC2 Inhibition: Results in the reduced phosphorylation of Akt at Serine 473 (S473), which is crucial for its full activation.[3][4] This affects cell survival and proliferation.

Q3: What is a typical starting concentration and incubation time for Torkinib in cell-based assays?

A3: The optimal concentration and incubation time are highly dependent on the cell line and the experimental endpoint.

  • Concentration: For many cell lines, a concentration range of 50 nM to 2.5 µM is effective.[1] For example, in HT-p21 cells, concentrations between 50-1250 nM were used to inhibit S6K phosphorylation, while in U87vIII cells, a range of 0.04-2.5 µM was used to inhibit both mTORC1 and mTORC2 activities.[1]

  • Incubation Time: For signaling studies (e.g., Western blot for phosphorylation), short incubation times of 30 minutes to 4 hours can be sufficient to observe effects on p-4E-BP1 and p-S6.[4][5] For cell viability or apoptosis assays, longer incubation times of 24 to 72 hours are typically required.[1][3][4]

Q4: How does Torkinib's effect on cell proliferation compare to rapamycin?

A4: Torkinib generally exhibits a more potent anti-proliferative effect than rapamycin. This is attributed to its ability to inhibit both mTORC1 and mTORC2, leading to a more complete blockade of mTOR signaling pathways that are essential for cell growth.[2] For instance, in E1A-Ras transformed cells, PP242 completely suppressed proliferation after 48 hours, whereas rapamycin only showed a partial inhibitory effect.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak inhibition of mTOR signaling (e.g., p-Akt, p-S6K) Incubation time is too short. For initial signaling experiments, perform a time-course study ranging from 30 minutes to 4 hours. Inhibition of 4E-BP1 phosphorylation can be observed as early as 30 minutes, with complete inhibition often seen by 2-4 hours.[4][5]
Inhibitor concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range is 100 nM to 1 µM.
Cell line is resistant. Some cell lines may exhibit resistance to mTOR inhibitors. Confirm the expression and activity of mTOR pathway components in your cell line.
Improper inhibitor storage or handling. Prepare fresh stock solutions of Torkinib in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
High cell death observed even at short incubation times. Inhibitor concentration is too high. Reduce the concentration of Torkinib. Even within the effective range, some cell lines may be more sensitive.
Off-target effects. While Torkinib is selective for mTOR, high concentrations may lead to off-target effects. Ensure you are using the lowest effective concentration.
Inconsistent results between experiments. Variability in cell seeding density. Ensure consistent cell numbers are plated for each experiment, as this can influence the response to treatment.
Differences in cell culture conditions. Maintain consistent cell culture conditions, including media composition, serum percentage, and confluency at the time of treatment.
Edge effects in multi-well plates. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS.
Feedback activation of other signaling pathways. Activation of compensatory pathways. Inhibition of the mTOR pathway can sometimes lead to the feedback activation of other survival pathways, such as the ERK/MAPK pathway.[6] Consider co-treatment with inhibitors of these pathways if resistance is observed.

Experimental Protocols

Protocol 1: Time-Course Analysis of mTOR Signaling by Western Blot

This protocol is designed to determine the optimal incubation time for observing Torkinib's effect on the phosphorylation of key mTOR pathway proteins.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Torkinib Preparation: Prepare a stock solution of Torkinib in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration.

  • Treatment: Treat cells with Torkinib for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h). Include a vehicle control (DMSO) for the longest time point.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against p-Akt (S473), Akt, p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 2: Cell Viability Assay to Determine Optimal Long-Term Incubation

This protocol helps determine the effect of Torkinib on cell viability over a longer period.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

  • Torkinib Preparation: Prepare serial dilutions of Torkinib in complete cell culture medium.

  • Treatment: Treat the cells with different concentrations of Torkinib for various incubation times (e.g., 24h, 48h, 72h). Include vehicle-treated and untreated controls.

  • Viability Assessment: At the end of each incubation period, assess cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves for each incubation time to determine the IC50 value at each time point.

Data Presentation

Table 1: Recommended Incubation Times for Different Experimental Endpoints
Experimental EndpointAssay TypeRecommended Incubation TimeKey Readouts
mTOR Pathway Inhibition Western Blot30 minutes - 8 hoursp-Akt (S473), p-S6K (T389), p-4E-BP1 (T37/46)
Cell Proliferation Cell Counting, CFSE24 - 72 hoursCell number, fluorescence intensity
Cell Viability/Cytotoxicity MTT, MTS, Resazurin24 - 72 hoursAbsorbance, fluorescence
Apoptosis Annexin V/PI Staining, Caspase Activity24 - 48 hoursPercentage of apoptotic cells, caspase-3/7 activity
Autophagy/Mitophagy LC3 Immunofluorescence, Western Blot for p624 - 48 hoursLC3 puncta formation, p62 degradation
Table 2: Exemplary Incubation Times and Concentrations from Published Studies
Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
E1A-Ras transformed cells Western Blot1500 nM30 min - 48 hInhibition of p-4E-BP1 and p-S6[4]
Cell Proliferation1500 nM48 hComplete suppression of proliferation[4]
Cell Viability (MTT)1500 nM24 h~90% reduction in cell viability[4]
Human Lens Epithelial Cells Western Blot500 nM2 hDecreased p-Akt (S473)[3]
Apoptosis500 nM12, 24, 36, 48 hIncreased p53 and Bax, decreased Bcl-2[3]
SH-SY5Y cells Lysosomal pH0.0001 - 10 µM2, 6, 24 hDose- and time-dependent decrease in lysosomal pH[7]
HT-p21 cells Functional Assay50 - 1250 nM24 hInhibition of S6K phosphorylation[1]
U87vIII cells Functional Assay0.04 - 2.5 µM24 hInhibition of mTORC1 and mTORC2 activities[1]

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt pS473 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Torkinib Torkinib (PP242) Torkinib->mTORC2 Torkinib->mTORC1

Caption: Torkinib inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture Torkinib_Prep 2. Torkinib Preparation Cell_Culture->Torkinib_Prep Time_Course 3. Time-Course Treatment (e.g., 0.5, 1, 2, 4, 8, 24h) Torkinib_Prep->Time_Course Dose_Response 4. Dose-Response Treatment (e.g., 10nM - 10µM) Torkinib_Prep->Dose_Response Signaling_Assay 5a. Signaling Analysis (Western Blot) Time_Course->Signaling_Assay Viability_Assay 5b. Viability/Apoptosis Assay (MTT, Annexin V) Dose_Response->Viability_Assay Optimal_Time 6. Determine Optimal Incubation Time & Concentration Signaling_Assay->Optimal_Time Viability_Assay->Optimal_Time

Caption: Workflow for optimizing Torkinib incubation time and concentration.

References

Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin (Torkinib) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experiments involving 42-(2-Tetrazolyl)rapamycin, also known as Torkinib or PP242.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Torkinib) and what is its mechanism of action?

A1: Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTORC2.[1][2][3] This dual inhibition offers a more complete suppression of mTOR signaling compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3]

Q2: What are the key signaling pathways affected by Torkinib treatment?

A2: Torkinib treatment impacts key cellular processes by inhibiting both mTORC1 and mTORC2.

  • mTORC1 Inhibition: Leads to decreased phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[4]

  • mTORC2 Inhibition: Results in the reduced phosphorylation of Akt at Serine 473 (S473), which is crucial for its full activation.[3][4] This affects cell survival and proliferation.

Q3: What is a typical starting concentration and incubation time for Torkinib in cell-based assays?

A3: The optimal concentration and incubation time are highly dependent on the cell line and the experimental endpoint.

  • Concentration: For many cell lines, a concentration range of 50 nM to 2.5 µM is effective.[1] For example, in HT-p21 cells, concentrations between 50-1250 nM were used to inhibit S6K phosphorylation, while in U87vIII cells, a range of 0.04-2.5 µM was used to inhibit both mTORC1 and mTORC2 activities.[1]

  • Incubation Time: For signaling studies (e.g., Western blot for phosphorylation), short incubation times of 30 minutes to 4 hours can be sufficient to observe effects on p-4E-BP1 and p-S6.[4][5] For cell viability or apoptosis assays, longer incubation times of 24 to 72 hours are typically required.[1][3][4]

Q4: How does Torkinib's effect on cell proliferation compare to rapamycin?

A4: Torkinib generally exhibits a more potent anti-proliferative effect than rapamycin. This is attributed to its ability to inhibit both mTORC1 and mTORC2, leading to a more complete blockade of mTOR signaling pathways that are essential for cell growth.[2] For instance, in E1A-Ras transformed cells, PP242 completely suppressed proliferation after 48 hours, whereas rapamycin only showed a partial inhibitory effect.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak inhibition of mTOR signaling (e.g., p-Akt, p-S6K) Incubation time is too short. For initial signaling experiments, perform a time-course study ranging from 30 minutes to 4 hours. Inhibition of 4E-BP1 phosphorylation can be observed as early as 30 minutes, with complete inhibition often seen by 2-4 hours.[4][5]
Inhibitor concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range is 100 nM to 1 µM.
Cell line is resistant. Some cell lines may exhibit resistance to mTOR inhibitors. Confirm the expression and activity of mTOR pathway components in your cell line.
Improper inhibitor storage or handling. Prepare fresh stock solutions of Torkinib in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
High cell death observed even at short incubation times. Inhibitor concentration is too high. Reduce the concentration of Torkinib. Even within the effective range, some cell lines may be more sensitive.
Off-target effects. While Torkinib is selective for mTOR, high concentrations may lead to off-target effects. Ensure you are using the lowest effective concentration.
Inconsistent results between experiments. Variability in cell seeding density. Ensure consistent cell numbers are plated for each experiment, as this can influence the response to treatment.
Differences in cell culture conditions. Maintain consistent cell culture conditions, including media composition, serum percentage, and confluency at the time of treatment.
Edge effects in multi-well plates. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS.
Feedback activation of other signaling pathways. Activation of compensatory pathways. Inhibition of the mTOR pathway can sometimes lead to the feedback activation of other survival pathways, such as the ERK/MAPK pathway.[6] Consider co-treatment with inhibitors of these pathways if resistance is observed.

Experimental Protocols

Protocol 1: Time-Course Analysis of mTOR Signaling by Western Blot

This protocol is designed to determine the optimal incubation time for observing Torkinib's effect on the phosphorylation of key mTOR pathway proteins.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Torkinib Preparation: Prepare a stock solution of Torkinib in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration.

  • Treatment: Treat cells with Torkinib for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h). Include a vehicle control (DMSO) for the longest time point.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against p-Akt (S473), Akt, p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 2: Cell Viability Assay to Determine Optimal Long-Term Incubation

This protocol helps determine the effect of Torkinib on cell viability over a longer period.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

  • Torkinib Preparation: Prepare serial dilutions of Torkinib in complete cell culture medium.

  • Treatment: Treat the cells with different concentrations of Torkinib for various incubation times (e.g., 24h, 48h, 72h). Include vehicle-treated and untreated controls.

  • Viability Assessment: At the end of each incubation period, assess cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves for each incubation time to determine the IC50 value at each time point.

Data Presentation

Table 1: Recommended Incubation Times for Different Experimental Endpoints
Experimental EndpointAssay TypeRecommended Incubation TimeKey Readouts
mTOR Pathway Inhibition Western Blot30 minutes - 8 hoursp-Akt (S473), p-S6K (T389), p-4E-BP1 (T37/46)
Cell Proliferation Cell Counting, CFSE24 - 72 hoursCell number, fluorescence intensity
Cell Viability/Cytotoxicity MTT, MTS, Resazurin24 - 72 hoursAbsorbance, fluorescence
Apoptosis Annexin V/PI Staining, Caspase Activity24 - 48 hoursPercentage of apoptotic cells, caspase-3/7 activity
Autophagy/Mitophagy LC3 Immunofluorescence, Western Blot for p624 - 48 hoursLC3 puncta formation, p62 degradation
Table 2: Exemplary Incubation Times and Concentrations from Published Studies
Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
E1A-Ras transformed cells Western Blot1500 nM30 min - 48 hInhibition of p-4E-BP1 and p-S6[4]
Cell Proliferation1500 nM48 hComplete suppression of proliferation[4]
Cell Viability (MTT)1500 nM24 h~90% reduction in cell viability[4]
Human Lens Epithelial Cells Western Blot500 nM2 hDecreased p-Akt (S473)[3]
Apoptosis500 nM12, 24, 36, 48 hIncreased p53 and Bax, decreased Bcl-2[3]
SH-SY5Y cells Lysosomal pH0.0001 - 10 µM2, 6, 24 hDose- and time-dependent decrease in lysosomal pH[7]
HT-p21 cells Functional Assay50 - 1250 nM24 hInhibition of S6K phosphorylation[1]
U87vIII cells Functional Assay0.04 - 2.5 µM24 hInhibition of mTORC1 and mTORC2 activities[1]

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt pS473 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Torkinib Torkinib (PP242) Torkinib->mTORC2 Torkinib->mTORC1

Caption: Torkinib inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture Torkinib_Prep 2. Torkinib Preparation Cell_Culture->Torkinib_Prep Time_Course 3. Time-Course Treatment (e.g., 0.5, 1, 2, 4, 8, 24h) Torkinib_Prep->Time_Course Dose_Response 4. Dose-Response Treatment (e.g., 10nM - 10µM) Torkinib_Prep->Dose_Response Signaling_Assay 5a. Signaling Analysis (Western Blot) Time_Course->Signaling_Assay Viability_Assay 5b. Viability/Apoptosis Assay (MTT, Annexin V) Dose_Response->Viability_Assay Optimal_Time 6. Determine Optimal Incubation Time & Concentration Signaling_Assay->Optimal_Time Viability_Assay->Optimal_Time

Caption: Workflow for optimizing Torkinib incubation time and concentration.

References

Validation & Comparative

42-(2-Tetrazolyl)rapamycin vs. Rapamycin: An Overview of mTOR Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a lack of publicly available experimental data directly comparing the mTOR inhibition potency of 42-(2-Tetrazolyl)rapamycin (teto-rap) and rapamycin (B549165). Scientific literature searches did not yield studies that have specifically evaluated teto-rap's efficacy as an mTOR inhibitor against its parent compound, rapamycin.

This guide will, therefore, provide a comprehensive overview of rapamycin's established role as an mTOR inhibitor, detail the experimental methods used to assess mTOR inhibition, and present the known signaling pathways. This information will serve as a foundational reference for researchers interested in the potential of novel rapamycin analogs like teto-rap.

Understanding mTOR and Rapamycin

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors and nutrient availability.[4][5] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][5]

Rapamycin, a macrolide compound, is a well-characterized allosteric inhibitor of mTORC1.[6] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[6] While highly effective against mTORC1, rapamycin's effect on mTORC2 is generally considered to be less direct and often requires prolonged exposure.[7][8]

Quantitative Comparison of mTOR Inhibition

As no direct comparative data for this compound is available, the following table summarizes typical IC50 values for rapamycin in various cancer cell lines to provide a benchmark for mTORC1 inhibition. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.

CompoundCell LineAssay TypeIC50 Value
RapamycinMCF-7 (Breast Cancer)Proliferation Assay~2.5 nM
RapamycinPC3 (Prostate Cancer)Proliferation Assay>20% inhibition at various concentrations
RapamycinC32 (Melanoma)Proliferation Assay>20% inhibition at various concentrations
RapamycinJurkat (T-cell line)S6K Activation Assay0.05 nM

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and the specific assay used.

Experimental Protocols for Assessing mTOR Inhibition

Several established methods are employed to quantify the potency of mTOR inhibitors. These assays typically measure the phosphorylation status of downstream targets of mTORC1 or assess cellular processes regulated by mTOR signaling.

Western Blotting for Downstream mTORC1 Substrates

This is a common technique to directly assess the inhibition of mTORC1 signaling. The phosphorylation levels of key mTORC1 substrates, such as p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), are measured.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC3) and allow them to adhere. Treat the cells with varying concentrations of the mTOR inhibitor (e.g., rapamycin) for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated forms of S6K (e.g., at Thr389) and 4E-BP1 (e.g., at Thr37/46), as well as antibodies for the total proteins as loading controls.

  • Detection: Use appropriate secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, which reflects the level of mTORC1 activity.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of purified mTOR in the presence of an inhibitor.

Protocol Outline:

  • Immunoprecipitation of mTORC1: Isolate mTORC1 from cell lysates using an antibody targeting an mTORC1 component (e.g., Raptor).

  • Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a purified substrate (e.g., recombinant 4E-BP1) and ATP in a kinase reaction buffer. Include varying concentrations of the mTOR inhibitor.

  • Detection of Phosphorylation: Stop the reaction and detect the phosphorylation of the substrate using methods such as radioactive labeling (³²P-ATP) and autoradiography or by Western blotting with a phospho-specific antibody.

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in kinase activity (IC50).

Cell Proliferation Assays

Since mTORC1 is a key regulator of cell growth and proliferation, assays that measure cell viability can be used to indirectly assess the potency of mTOR inhibitors.

Protocol Outline:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with a range of inhibitor concentrations.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability Measurement: Assess cell viability using colorimetric or fluorometric assays such as the MTT, XTT, or CellTiter-Glo assay.

  • IC50 Determination: Plot the cell viability against the inhibitor concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the complex interactions within the mTOR signaling network and the general workflow for assessing mTOR inhibition, the following diagrams are provided.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT Akt PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibition Rheb Rheb TSC_Complex->Rheb Inhibition Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition mTORC2->AKT Activation Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton

Caption: Simplified mTOR signaling pathway.

mTOR_Inhibition_Workflow start Start: Cell Culture treatment Treatment with mTOR Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for p-S6K & p-4E-BP1 lysis->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT) lysis->proliferation_assay kinase_assay In Vitro Kinase Assay lysis->kinase_assay analysis Data Analysis & IC50 Determination western_blot->analysis proliferation_assay->analysis kinase_assay->analysis

Caption: General workflow for assessing mTOR inhibition.

References

42-(2-Tetrazolyl)rapamycin vs. Rapamycin: An Overview of mTOR Inhibition Potency

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a lack of publicly available experimental data directly comparing the mTOR inhibition potency of 42-(2-Tetrazolyl)rapamycin (teto-rap) and rapamycin. Scientific literature searches did not yield studies that have specifically evaluated teto-rap's efficacy as an mTOR inhibitor against its parent compound, rapamycin.

This guide will, therefore, provide a comprehensive overview of rapamycin's established role as an mTOR inhibitor, detail the experimental methods used to assess mTOR inhibition, and present the known signaling pathways. This information will serve as a foundational reference for researchers interested in the potential of novel rapamycin analogs like teto-rap.

Understanding mTOR and Rapamycin

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors and nutrient availability.[4][5] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][5]

Rapamycin, a macrolide compound, is a well-characterized allosteric inhibitor of mTORC1.[6] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[6] While highly effective against mTORC1, rapamycin's effect on mTORC2 is generally considered to be less direct and often requires prolonged exposure.[7][8]

Quantitative Comparison of mTOR Inhibition

As no direct comparative data for this compound is available, the following table summarizes typical IC50 values for rapamycin in various cancer cell lines to provide a benchmark for mTORC1 inhibition. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.

CompoundCell LineAssay TypeIC50 Value
RapamycinMCF-7 (Breast Cancer)Proliferation Assay~2.5 nM
RapamycinPC3 (Prostate Cancer)Proliferation Assay>20% inhibition at various concentrations
RapamycinC32 (Melanoma)Proliferation Assay>20% inhibition at various concentrations
RapamycinJurkat (T-cell line)S6K Activation Assay0.05 nM

Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and the specific assay used.

Experimental Protocols for Assessing mTOR Inhibition

Several established methods are employed to quantify the potency of mTOR inhibitors. These assays typically measure the phosphorylation status of downstream targets of mTORC1 or assess cellular processes regulated by mTOR signaling.

Western Blotting for Downstream mTORC1 Substrates

This is a common technique to directly assess the inhibition of mTORC1 signaling. The phosphorylation levels of key mTORC1 substrates, such as p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), are measured.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC3) and allow them to adhere. Treat the cells with varying concentrations of the mTOR inhibitor (e.g., rapamycin) for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated forms of S6K (e.g., at Thr389) and 4E-BP1 (e.g., at Thr37/46), as well as antibodies for the total proteins as loading controls.

  • Detection: Use appropriate secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, which reflects the level of mTORC1 activity.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of purified mTOR in the presence of an inhibitor.

Protocol Outline:

  • Immunoprecipitation of mTORC1: Isolate mTORC1 from cell lysates using an antibody targeting an mTORC1 component (e.g., Raptor).

  • Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a purified substrate (e.g., recombinant 4E-BP1) and ATP in a kinase reaction buffer. Include varying concentrations of the mTOR inhibitor.

  • Detection of Phosphorylation: Stop the reaction and detect the phosphorylation of the substrate using methods such as radioactive labeling (³²P-ATP) and autoradiography or by Western blotting with a phospho-specific antibody.

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in kinase activity (IC50).

Cell Proliferation Assays

Since mTORC1 is a key regulator of cell growth and proliferation, assays that measure cell viability can be used to indirectly assess the potency of mTOR inhibitors.

Protocol Outline:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with a range of inhibitor concentrations.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability Measurement: Assess cell viability using colorimetric or fluorometric assays such as the MTT, XTT, or CellTiter-Glo assay.

  • IC50 Determination: Plot the cell viability against the inhibitor concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the complex interactions within the mTOR signaling network and the general workflow for assessing mTOR inhibition, the following diagrams are provided.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 AKT Akt PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibition Rheb Rheb TSC_Complex->Rheb Inhibition Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->mTORC1 Inhibition mTORC2->AKT Activation Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton

Caption: Simplified mTOR signaling pathway.

mTOR_Inhibition_Workflow start Start: Cell Culture treatment Treatment with mTOR Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot for p-S6K & p-4E-BP1 lysis->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT) lysis->proliferation_assay kinase_assay In Vitro Kinase Assay lysis->kinase_assay analysis Data Analysis & IC50 Determination western_blot->analysis proliferation_assay->analysis kinase_assay->analysis

Caption: General workflow for assessing mTOR inhibition.

References

A Comparative Analysis of mTOR Inhibitors: Everolimus, Temsirolimus, and 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy and immunosuppression, inhibitors of the mammalian target of rapamycin (B549165) (mTOR) have carved out a significant niche. This guide provides a detailed comparison of three such inhibitors: everolimus (B549166), temsirolimus (B1684623), and the less-studied 42-(2-Tetrazolyl)rapamycin. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, chemical properties, and available performance data, while adhering to stringent data presentation and visualization requirements.

Introduction to the Comparators

Everolimus and Temsirolimus are well-established derivatives of rapamycin (sirolimus) and are approved for various clinical uses, including cancer treatment and prevention of organ transplant rejection.[1][2][3] Both function by forming a complex with the intracellular protein FKBP-12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[1][4] Temsirolimus acts as a prodrug of sirolimus, while everolimus is a distinct derivative noted for its selectivity for mTORC1.[2][5]

This compound is a more novel rapamycin analog, primarily documented in patent literature.[6][7] It is described as a proagent compound with potential immunosuppressive activities and is theorized to have a modified pharmacokinetic profile, potentially offering a shorter half-life to reduce side effects.[7] However, a significant scarcity of publicly available, peer-reviewed experimental data directly comparing its efficacy and pharmacokinetics to everolimus and temsirolimus must be noted. The information presented herein for this compound is therefore largely based on patent filings.

Mechanism of Action: Targeting the mTOR Pathway

All three compounds share a core mechanism of inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9] Upon entering the cell, they bind to the FK506 binding protein-12 (FKBP-12).[1][4] This drug-protein complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[10]

The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This disruption leads to the suppression of protein synthesis and arrests the cell cycle in the G1 phase, thereby inhibiting cell proliferation and angiogenesis.[2][11]

mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates FKBP12 FKBP-12 FKBP12->mTORC1 Inhibits Rapalogs Everolimus / Temsirolimus / This compound Rapalogs->FKBP12 Binds to S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4EBP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1. Simplified mTORC1 signaling pathway and the inhibitory action of rapamycin analogs.

Chemical and Pharmacokinetic Properties

The structural modifications of everolimus and temsirolimus from the parent rapamycin molecule result in altered physicochemical and pharmacokinetic properties. This compound, with its tetrazole moiety, is also expected to have distinct characteristics.

PropertyEverolimusTemsirolimusThis compound
Chemical Formula C₅₃H₈₃NO₁₄[12]C₅₆H₈₇NO₁₆[13]C₅₂H₇₉N₅O₁₂ (from patent)
Molecular Weight 958.2 g/mol [12]1030.3 g/mol [13]966.2 g/mol (calculated)
Prodrug No[1]Yes (to Sirolimus)[2]Described as a proagent[6]
Administration Oral[1]Intravenous[2]Not specified (likely oral or IV)
Metabolism CYP3A4 substrate[1]CYP3A4 substrate[4]Not specified
Elimination Half-life ~30 hours[1]17.3 hours (temsirolimus); 54.6 hours (sirolimus metabolite)[2]Potentially shortened (per patent)[7]

Comparative Efficacy: A Data-Driven Overview

Direct, head-to-head experimental data for this compound against everolimus and temsirolimus is not available in the public domain. The following tables summarize representative data for everolimus and temsirolimus from various in vitro and in vivo studies.

In Vitro mTOR Inhibition

The potency of mTOR inhibitors is often assessed by measuring their ability to inhibit the kinase activity of mTORC1. This can be evaluated through assays that measure the phosphorylation of downstream targets like S6K1.

AssayEverolimusTemsirolimus
IC₅₀ for mTORC1 Kinase Activity 0.63 nM[1]Not specified
In Vitro Cell Proliferation

The anti-proliferative effects of these compounds are a key measure of their potential therapeutic efficacy. These are typically determined using cell-based assays such as the MTT or BrdU incorporation assays.

Cell LineAssayEverolimus (IC₅₀)Temsirolimus (IC₅₀)
Prostate Cancer (LNCaP)Proliferation AssayComparable to Temsirolimus[14]Comparable to Rapamycin[14]
Prostate Cancer (PC3)Proliferation AssayComparable to Temsirolimus[14]Comparable to Rapamycin[14]
Breast Cancer (MCF-7)MTT AssayNot specifiedNot specified
Renal Cell CarcinomaProliferation AssayNot specifiedNot specified

Note: Specific IC₅₀ values can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.

Western Blotting for mTOR Pathway Activation

This technique is used to measure the phosphorylation status of key proteins in the mTOR pathway, providing a direct indication of inhibitor activity.

Western_Blot_Workflow cluster_workflow A Cell Culture & Drug Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-S6K1, Total S6K1) F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis I->J

Figure 2. General workflow for Western blot analysis of mTOR pathway proteins.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of the mTOR inhibitor for a specified duration.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and its inhibition by the compounds.

Protocol (ELISA-based):

  • Plate Coating: Coat a 96-well plate with a substrate for mTOR, such as a recombinant p70S6K fragment.

  • Kinase Reaction: Add purified active mTOR, ATP, and varying concentrations of the inhibitor to the wells.

  • Incubation: Incubate the plate to allow the phosphorylation reaction to occur.

  • Detection: Wash the wells and add a primary antibody specific for the phosphorylated substrate.

  • Secondary Antibody & Substrate: Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.

  • Measurement: Measure the absorbance to quantify the extent of substrate phosphorylation, which is inversely proportional to the inhibitor's activity.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of the mTOR inhibitor for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the relative number of viable cells.

Conclusion

Everolimus and temsirolimus are well-characterized mTOR inhibitors with established clinical utility. Their distinct pharmacokinetic profiles influence their routes of administration and clinical applications. While this compound presents an interesting chemical modification with the potential for an altered pharmacokinetic profile, the current lack of publicly available, direct comparative data prevents a definitive assessment of its performance relative to everolimus and temsirolimus. Further preclinical and clinical studies are necessary to elucidate the therapeutic potential of this novel rapamycin analog. Researchers are encouraged to utilize the provided experimental frameworks for any future comparative analyses.

References

A Comparative Analysis of mTOR Inhibitors: Everolimus, Temsirolimus, and 42-(2-Tetrazolyl)rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy and immunosuppression, inhibitors of the mammalian target of rapamycin (mTOR) have carved out a significant niche. This guide provides a detailed comparison of three such inhibitors: everolimus, temsirolimus, and the less-studied 42-(2-Tetrazolyl)rapamycin. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, chemical properties, and available performance data, while adhering to stringent data presentation and visualization requirements.

Introduction to the Comparators

Everolimus and Temsirolimus are well-established derivatives of rapamycin (sirolimus) and are approved for various clinical uses, including cancer treatment and prevention of organ transplant rejection.[1][2][3] Both function by forming a complex with the intracellular protein FKBP-12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[1][4] Temsirolimus acts as a prodrug of sirolimus, while everolimus is a distinct derivative noted for its selectivity for mTORC1.[2][5]

This compound is a more novel rapamycin analog, primarily documented in patent literature.[6][7] It is described as a proagent compound with potential immunosuppressive activities and is theorized to have a modified pharmacokinetic profile, potentially offering a shorter half-life to reduce side effects.[7] However, a significant scarcity of publicly available, peer-reviewed experimental data directly comparing its efficacy and pharmacokinetics to everolimus and temsirolimus must be noted. The information presented herein for this compound is therefore largely based on patent filings.

Mechanism of Action: Targeting the mTOR Pathway

All three compounds share a core mechanism of inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9] Upon entering the cell, they bind to the FK506 binding protein-12 (FKBP-12).[1][4] This drug-protein complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[10]

The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This disruption leads to the suppression of protein synthesis and arrests the cell cycle in the G1 phase, thereby inhibiting cell proliferation and angiogenesis.[2][11]

mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates FKBP12 FKBP-12 FKBP12->mTORC1 Inhibits Rapalogs Everolimus / Temsirolimus / This compound Rapalogs->FKBP12 Binds to S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4EBP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1. Simplified mTORC1 signaling pathway and the inhibitory action of rapamycin analogs.

Chemical and Pharmacokinetic Properties

The structural modifications of everolimus and temsirolimus from the parent rapamycin molecule result in altered physicochemical and pharmacokinetic properties. This compound, with its tetrazole moiety, is also expected to have distinct characteristics.

PropertyEverolimusTemsirolimusThis compound
Chemical Formula C₅₃H₈₃NO₁₄[12]C₅₆H₈₇NO₁₆[13]C₅₂H₇₉N₅O₁₂ (from patent)
Molecular Weight 958.2 g/mol [12]1030.3 g/mol [13]966.2 g/mol (calculated)
Prodrug No[1]Yes (to Sirolimus)[2]Described as a proagent[6]
Administration Oral[1]Intravenous[2]Not specified (likely oral or IV)
Metabolism CYP3A4 substrate[1]CYP3A4 substrate[4]Not specified
Elimination Half-life ~30 hours[1]17.3 hours (temsirolimus); 54.6 hours (sirolimus metabolite)[2]Potentially shortened (per patent)[7]

Comparative Efficacy: A Data-Driven Overview

Direct, head-to-head experimental data for this compound against everolimus and temsirolimus is not available in the public domain. The following tables summarize representative data for everolimus and temsirolimus from various in vitro and in vivo studies.

In Vitro mTOR Inhibition

The potency of mTOR inhibitors is often assessed by measuring their ability to inhibit the kinase activity of mTORC1. This can be evaluated through assays that measure the phosphorylation of downstream targets like S6K1.

AssayEverolimusTemsirolimus
IC₅₀ for mTORC1 Kinase Activity 0.63 nM[1]Not specified
In Vitro Cell Proliferation

The anti-proliferative effects of these compounds are a key measure of their potential therapeutic efficacy. These are typically determined using cell-based assays such as the MTT or BrdU incorporation assays.

Cell LineAssayEverolimus (IC₅₀)Temsirolimus (IC₅₀)
Prostate Cancer (LNCaP)Proliferation AssayComparable to Temsirolimus[14]Comparable to Rapamycin[14]
Prostate Cancer (PC3)Proliferation AssayComparable to Temsirolimus[14]Comparable to Rapamycin[14]
Breast Cancer (MCF-7)MTT AssayNot specifiedNot specified
Renal Cell CarcinomaProliferation AssayNot specifiedNot specified

Note: Specific IC₅₀ values can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.

Western Blotting for mTOR Pathway Activation

This technique is used to measure the phosphorylation status of key proteins in the mTOR pathway, providing a direct indication of inhibitor activity.

Western_Blot_Workflow cluster_workflow A Cell Culture & Drug Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-S6K1, Total S6K1) F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis I->J

Figure 2. General workflow for Western blot analysis of mTOR pathway proteins.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of the mTOR inhibitor for a specified duration.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and its inhibition by the compounds.

Protocol (ELISA-based):

  • Plate Coating: Coat a 96-well plate with a substrate for mTOR, such as a recombinant p70S6K fragment.

  • Kinase Reaction: Add purified active mTOR, ATP, and varying concentrations of the inhibitor to the wells.

  • Incubation: Incubate the plate to allow the phosphorylation reaction to occur.

  • Detection: Wash the wells and add a primary antibody specific for the phosphorylated substrate.

  • Secondary Antibody & Substrate: Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.

  • Measurement: Measure the absorbance to quantify the extent of substrate phosphorylation, which is inversely proportional to the inhibitor's activity.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of the mTOR inhibitor for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the relative number of viable cells.

Conclusion

Everolimus and temsirolimus are well-characterized mTOR inhibitors with established clinical utility. Their distinct pharmacokinetic profiles influence their routes of administration and clinical applications. While this compound presents an interesting chemical modification with the potential for an altered pharmacokinetic profile, the current lack of publicly available, direct comparative data prevents a definitive assessment of its performance relative to everolimus and temsirolimus. Further preclinical and clinical studies are necessary to elucidate the therapeutic potential of this novel rapamycin analog. Researchers are encouraged to utilize the provided experimental frameworks for any future comparative analyses.

References

Efficacy of First-Generation vs. Second-Generation mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested compound: Publicly available research directly comparing the efficacy of 42-(2-Tetrazolyl)rapamycin with second-generation mTOR inhibitors is not available. Therefore, this guide provides a comprehensive comparison of the prototypical first-generation mTOR inhibitor, rapamycin (B549165) , against several well-characterized second-generation mTOR inhibitors. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting the key differences in mechanism, potency, and therapeutic potential between these two classes of compounds.

Introduction: The Evolution of mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1. While they have shown clinical utility in certain cancers, their efficacy is often limited by an inability to fully inhibit mTORC1 and the activation of a pro-survival feedback loop through the PI3K/Akt pathway, which is regulated by mTORC2.

To overcome these limitations, second-generation mTOR inhibitors were developed. These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2. This dual inhibition is designed to provide a more comprehensive blockade of mTOR signaling and circumvent the resistance mechanisms associated with first-generation inhibitors.

Mechanism of Action: A Tale of Two Inhibitory Strategies

The fundamental difference between first- and second-generation mTOR inhibitors lies in their mechanism of action.

  • First-Generation (Rapamycin): Rapamycin forms a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR within mTORC1, leading to allosteric inhibition of mTORC1 activity. This action is highly specific to mTORC1 and does not directly inhibit mTORC2.

  • Second-Generation (e.g., OSI-027, AZD2014, Sapanisertib, Torin-2): These inhibitors directly bind to the ATP-binding site within the kinase domain of mTOR. This competitive inhibition blocks the catalytic activity of both mTORC1 and mTORC2, leading to a more complete shutdown of mTOR signaling.

Below is a diagram illustrating the differential targeting of the mTOR pathway by first- and second-generation inhibitors.

mTOR_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_inhibitors Inhibitor Action Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Rapamycin Rapamycin (First-Generation) Rapamycin->mTORC1 Allosteric Inhibition SecondGen Second-Generation Inhibitors SecondGen->mTORC2 SecondGen->mTORC1 ATP-Competitive Inhibition

Figure 1: mTOR signaling pathway and inhibitor targets.

Quantitative Comparison of Efficacy

Preclinical studies have consistently demonstrated the superior potency of second-generation mTOR inhibitors compared to rapamycin across various cancer cell lines and in vivo models.

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.

Inhibitor Generation Cell Line Cancer Type IC50 Citation
RapamycinFirstKellyNeuroblastoma30 µM[1]
Torin-2SecondKellyNeuroblastoma12 nM[1]
RapamycinFirstIMR-32Neuroblastoma40 µM[1]
Torin-2SecondIMR-32Neuroblastoma30 nM[1]
RapamycinFirstSK-N-BE(2)Neuroblastoma24.27 µM[2]
Torin-2SecondSK-N-BE(2)Neuroblastoma28.52 nM[2]

As shown in the table, the second-generation inhibitor Torin-2 exhibits significantly greater potency (nanomolar range) in inhibiting neuroblastoma cell viability compared to rapamycin (micromolar range).

In Vivo Antitumor Activity

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anticancer agents.

Inhibitor Generation Xenograft Model Cancer Type Treatment Tumor Growth Inhibition (TGI) Citation
RapamycinFirstCOLO 205Colon Cancer20 mg/kg, i.p.79%[3][4]
OSI-027SecondCOLO 205Colon Cancer65 mg/kg, oral100% (with 37% regression)[3][4]
RapamycinFirstGEOColon Cancer20 mg/kg, i.p.75%[3][4]
OSI-027SecondGEOColon Cancer65 mg/kg, oral95%[3][4]

These in vivo studies demonstrate the superior antitumor activity of the second-generation inhibitor OSI-027 compared to rapamycin in colon cancer xenograft models.[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the culture medium with fresh medium containing serial dilutions of the mTOR inhibitor (e.g., rapamycin or a second-generation inhibitor) or a vehicle control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the normalized values against the inhibitor concentration to calculate the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with mTOR Inhibitors A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Figure 2: Workflow for a typical cell viability (MTT) assay.
Western Blotting for mTOR Pathway Inhibition

This technique is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2, providing direct evidence of target engagement within the cell.

Protocol:

  • Cell Treatment and Lysis: Culture cancer cells to the desired confluency and treat them with various concentrations of the mTOR inhibitor for a specified time. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 targets (e.g., p-S6K1, p-4E-BP1) and mTORC2 targets (e.g., p-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion

The development of second-generation mTOR inhibitors represents a significant advancement in the therapeutic targeting of the mTOR pathway. Their ability to inhibit both mTORC1 and mTORC2 provides a more complete and durable blockade of mTOR signaling compared to first-generation inhibitors like rapamycin. Preclinical data consistently demonstrate the superior potency and in vivo efficacy of second-generation inhibitors in various cancer models. However, it is important to note that the clinical translation of this enhanced preclinical activity has been met with mixed results, sometimes due to a less favorable toxicity profile.[5][6] Further research and clinical trials are ongoing to identify the patient populations most likely to benefit from these potent second-generation mTOR inhibitors.

References

Efficacy of First-Generation vs. Second-Generation mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested compound: Publicly available research directly comparing the efficacy of 42-(2-Tetrazolyl)rapamycin with second-generation mTOR inhibitors is not available. Therefore, this guide provides a comprehensive comparison of the prototypical first-generation mTOR inhibitor, rapamycin , against several well-characterized second-generation mTOR inhibitors. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting the key differences in mechanism, potency, and therapeutic potential between these two classes of compounds.

Introduction: The Evolution of mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1. While they have shown clinical utility in certain cancers, their efficacy is often limited by an inability to fully inhibit mTORC1 and the activation of a pro-survival feedback loop through the PI3K/Akt pathway, which is regulated by mTORC2.

To overcome these limitations, second-generation mTOR inhibitors were developed. These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2. This dual inhibition is designed to provide a more comprehensive blockade of mTOR signaling and circumvent the resistance mechanisms associated with first-generation inhibitors.

Mechanism of Action: A Tale of Two Inhibitory Strategies

The fundamental difference between first- and second-generation mTOR inhibitors lies in their mechanism of action.

  • First-Generation (Rapamycin): Rapamycin forms a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR within mTORC1, leading to allosteric inhibition of mTORC1 activity. This action is highly specific to mTORC1 and does not directly inhibit mTORC2.

  • Second-Generation (e.g., OSI-027, AZD2014, Sapanisertib, Torin-2): These inhibitors directly bind to the ATP-binding site within the kinase domain of mTOR. This competitive inhibition blocks the catalytic activity of both mTORC1 and mTORC2, leading to a more complete shutdown of mTOR signaling.

Below is a diagram illustrating the differential targeting of the mTOR pathway by first- and second-generation inhibitors.

mTOR_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_inhibitors Inhibitor Action Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Rapamycin Rapamycin (First-Generation) Rapamycin->mTORC1 Allosteric Inhibition SecondGen Second-Generation Inhibitors SecondGen->mTORC2 SecondGen->mTORC1 ATP-Competitive Inhibition

Figure 1: mTOR signaling pathway and inhibitor targets.

Quantitative Comparison of Efficacy

Preclinical studies have consistently demonstrated the superior potency of second-generation mTOR inhibitors compared to rapamycin across various cancer cell lines and in vivo models.

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.

Inhibitor Generation Cell Line Cancer Type IC50 Citation
RapamycinFirstKellyNeuroblastoma30 µM[1]
Torin-2SecondKellyNeuroblastoma12 nM[1]
RapamycinFirstIMR-32Neuroblastoma40 µM[1]
Torin-2SecondIMR-32Neuroblastoma30 nM[1]
RapamycinFirstSK-N-BE(2)Neuroblastoma24.27 µM[2]
Torin-2SecondSK-N-BE(2)Neuroblastoma28.52 nM[2]

As shown in the table, the second-generation inhibitor Torin-2 exhibits significantly greater potency (nanomolar range) in inhibiting neuroblastoma cell viability compared to rapamycin (micromolar range).

In Vivo Antitumor Activity

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anticancer agents.

Inhibitor Generation Xenograft Model Cancer Type Treatment Tumor Growth Inhibition (TGI) Citation
RapamycinFirstCOLO 205Colon Cancer20 mg/kg, i.p.79%[3][4]
OSI-027SecondCOLO 205Colon Cancer65 mg/kg, oral100% (with 37% regression)[3][4]
RapamycinFirstGEOColon Cancer20 mg/kg, i.p.75%[3][4]
OSI-027SecondGEOColon Cancer65 mg/kg, oral95%[3][4]

These in vivo studies demonstrate the superior antitumor activity of the second-generation inhibitor OSI-027 compared to rapamycin in colon cancer xenograft models.[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the culture medium with fresh medium containing serial dilutions of the mTOR inhibitor (e.g., rapamycin or a second-generation inhibitor) or a vehicle control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the normalized values against the inhibitor concentration to calculate the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with mTOR Inhibitors A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Figure 2: Workflow for a typical cell viability (MTT) assay.
Western Blotting for mTOR Pathway Inhibition

This technique is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2, providing direct evidence of target engagement within the cell.

Protocol:

  • Cell Treatment and Lysis: Culture cancer cells to the desired confluency and treat them with various concentrations of the mTOR inhibitor for a specified time. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 targets (e.g., p-S6K1, p-4E-BP1) and mTORC2 targets (e.g., p-Akt Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Conclusion

The development of second-generation mTOR inhibitors represents a significant advancement in the therapeutic targeting of the mTOR pathway. Their ability to inhibit both mTORC1 and mTORC2 provides a more complete and durable blockade of mTOR signaling compared to first-generation inhibitors like rapamycin. Preclinical data consistently demonstrate the superior potency and in vivo efficacy of second-generation inhibitors in various cancer models. However, it is important to note that the clinical translation of this enhanced preclinical activity has been met with mixed results, sometimes due to a less favorable toxicity profile.[5][6] Further research and clinical trials are ongoing to identify the patient populations most likely to benefit from these potent second-generation mTOR inhibitors.

References

Validating mTORC1 Target Engagement of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the target engagement of 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog, with the mTORC1 complex. Due to the limited publicly available data specifically for this compound, this guide utilizes data from well-characterized rapamycin analogs, such as everolimus (B549166) and temsirolimus (B1684623), as representative examples to illustrate the experimental methodologies and expected outcomes.

Rapamycin and its analogs, often referred to as "rapalogs," are allosteric inhibitors of mTORC1. They achieve this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling. Validating the engagement of a novel rapalog like this compound with its target, mTORC1, is a critical step in its preclinical development. This involves a series of in vitro and in vivo experiments designed to demonstrate its mechanism of action and compare its potency and efficacy against other established mTORC1 inhibitors.

Comparative Analysis of mTORC1 Inhibitors

The landscape of mTOR inhibitors includes first-generation compounds like rapamycin and its analogs (rapalogs), and second-generation ATP-competitive mTOR kinase inhibitors (TORKinibs)[1]. While rapalogs allosterically inhibit mTORC1, TORKinibs directly target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2 complexes[1][2]. This guide focuses on the validation of a rapalog, this compound, in comparison to other rapalogs.

Quantitative Performance Data

The following tables summarize typical quantitative data obtained from various assays used to assess mTORC1 target engagement. The data presented here for everolimus and temsirolimus serves as a benchmark for what would be expected when evaluating this compound.

Compound Assay Type Cell Line/System IC50 / EC50 (nM) Key Findings
Everolimus (RAD001) Western Blot (p-S6K1 T389)NSCLC PDXsNot Applicable (In vivo)High efficacy in vivo[3]
Cell ProliferationRenal Cell Carcinoma~5 nMPotent inhibition of cell growth[4]
Clonogenic AssayOral Cancer Cells10-20 µM (as Rapamycin)Dose-dependent inhibition of colony formation
Temsirolimus (CCI-779) Western Blot (p-S6K1)Prostate Cancer Cells~10 nMSimilar potency to rapamycin[5]
Cell ProliferationProstate Cancer Cells~10 nMSuperimposable anti-proliferative effects with rapamycin[5]
Rapamycin AlphaScreen (p-p70 S6 Kinase T389)MCF-7~0.1 nMPotent inhibition of insulin-induced p70 S6 kinase phosphorylation[1]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific cell line and assay conditions.

Key Experimental Protocols for Target Validation

Accurate and reproducible experimental design is paramount for validating mTORC1 target engagement. Below are detailed protocols for essential assays.

Western Blotting for Downstream mTORC1 Substrates

Objective: To measure the phosphorylation status of key downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), as a direct readout of mTORC1 activity.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC3, or relevant cancer cell lines) and allow them to adhere overnight. Starve the cells of serum for 2-4 hours to reduce basal mTORC1 activity. Treat cells with varying concentrations of this compound, a reference compound (e.g., everolimus), and a vehicle control for 1-2 hours. Stimulate mTORC1 activity with a growth factor like insulin (B600854) (100 nM) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. A housekeeping protein like β-actin or GAPDH should be used as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of the compound on the kinase activity of purified mTORC1.

Methodology:

  • mTORC1 Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 using an antibody against Raptor, a specific component of the mTORC1 complex[6].

  • Kinase Reaction: Perform the kinase assay in a buffer containing the immunoprecipitated mTORC1, a recombinant substrate (e.g., 4E-BP1), and ATP. Include varying concentrations of this compound or a control inhibitor.

  • Detection: The phosphorylation of the substrate can be measured using various methods, such as a radioactive assay with [γ-³²P]ATP or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target engagement in a cellular context by measuring the thermal stabilization of mTOR upon compound binding.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Extraction and Analysis: Lyse the cells (if heated intact) and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble mTOR in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Compound binding will increase the thermal stability of mTOR, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures involved in validating mTORC1 target engagement.

mTORC1_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition Rapamycin_Analog This compound + FKBP12 Rapamycin_Analog->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of rapamycin analogs.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A typical experimental workflow for Western blot analysis.

By following these experimental protocols and comparing the results to established mTORC1 inhibitors, researchers can effectively validate the target engagement of this compound and characterize its potential as a therapeutic agent.

References

Validating mTORC1 Target Engagement of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the target engagement of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog, with the mTORC1 complex. Due to the limited publicly available data specifically for this compound, this guide utilizes data from well-characterized rapamycin analogs, such as everolimus and temsirolimus, as representative examples to illustrate the experimental methodologies and expected outcomes.

Rapamycin and its analogs, often referred to as "rapalogs," are allosteric inhibitors of mTORC1. They achieve this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling. Validating the engagement of a novel rapalog like this compound with its target, mTORC1, is a critical step in its preclinical development. This involves a series of in vitro and in vivo experiments designed to demonstrate its mechanism of action and compare its potency and efficacy against other established mTORC1 inhibitors.

Comparative Analysis of mTORC1 Inhibitors

The landscape of mTOR inhibitors includes first-generation compounds like rapamycin and its analogs (rapalogs), and second-generation ATP-competitive mTOR kinase inhibitors (TORKinibs)[1]. While rapalogs allosterically inhibit mTORC1, TORKinibs directly target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2 complexes[1][2]. This guide focuses on the validation of a rapalog, this compound, in comparison to other rapalogs.

Quantitative Performance Data

The following tables summarize typical quantitative data obtained from various assays used to assess mTORC1 target engagement. The data presented here for everolimus and temsirolimus serves as a benchmark for what would be expected when evaluating this compound.

Compound Assay Type Cell Line/System IC50 / EC50 (nM) Key Findings
Everolimus (RAD001) Western Blot (p-S6K1 T389)NSCLC PDXsNot Applicable (In vivo)High efficacy in vivo[3]
Cell ProliferationRenal Cell Carcinoma~5 nMPotent inhibition of cell growth[4]
Clonogenic AssayOral Cancer Cells10-20 µM (as Rapamycin)Dose-dependent inhibition of colony formation
Temsirolimus (CCI-779) Western Blot (p-S6K1)Prostate Cancer Cells~10 nMSimilar potency to rapamycin[5]
Cell ProliferationProstate Cancer Cells~10 nMSuperimposable anti-proliferative effects with rapamycin[5]
Rapamycin AlphaScreen (p-p70 S6 Kinase T389)MCF-7~0.1 nMPotent inhibition of insulin-induced p70 S6 kinase phosphorylation[1]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific cell line and assay conditions.

Key Experimental Protocols for Target Validation

Accurate and reproducible experimental design is paramount for validating mTORC1 target engagement. Below are detailed protocols for essential assays.

Western Blotting for Downstream mTORC1 Substrates

Objective: To measure the phosphorylation status of key downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), as a direct readout of mTORC1 activity.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC3, or relevant cancer cell lines) and allow them to adhere overnight. Starve the cells of serum for 2-4 hours to reduce basal mTORC1 activity. Treat cells with varying concentrations of this compound, a reference compound (e.g., everolimus), and a vehicle control for 1-2 hours. Stimulate mTORC1 activity with a growth factor like insulin (100 nM) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. A housekeeping protein like β-actin or GAPDH should be used as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of the compound on the kinase activity of purified mTORC1.

Methodology:

  • mTORC1 Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 using an antibody against Raptor, a specific component of the mTORC1 complex[6].

  • Kinase Reaction: Perform the kinase assay in a buffer containing the immunoprecipitated mTORC1, a recombinant substrate (e.g., 4E-BP1), and ATP. Include varying concentrations of this compound or a control inhibitor.

  • Detection: The phosphorylation of the substrate can be measured using various methods, such as a radioactive assay with [γ-³²P]ATP or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of target engagement in a cellular context by measuring the thermal stabilization of mTOR upon compound binding.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Extraction and Analysis: Lyse the cells (if heated intact) and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble mTOR in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Compound binding will increase the thermal stability of mTOR, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures involved in validating mTORC1 target engagement.

mTORC1_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition Rapamycin_Analog This compound + FKBP12 Rapamycin_Analog->mTORC1

Caption: The mTORC1 signaling pathway and the inhibitory action of rapamycin analogs.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A typical experimental workflow for Western blot analysis.

By following these experimental protocols and comparing the results to established mTORC1 inhibitors, researchers can effectively validate the target engagement of this compound and characterize its potential as a therapeutic agent.

References

A Comparative Analysis of Rapalogs in Preclinical Cancer Models: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of rapalogs—a class of drugs that inhibit the mTOR signaling pathway—supported by experimental data. We delve into their efficacy in both in vitro and in vivo cancer models, detail the experimental protocols used for their evaluation, and visualize the complex biological pathways and workflows involved.

Rapalogs, which include sirolimus (rapamycin) and its analogs everolimus, temsirolimus (B1684623), and ridaforolimus (B1684004), are pivotal tools in cancer research. They function as allosteric inhibitors of the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[1] While their clinical success has been notable in specific cancers, their efficacy can be limited by feedback mechanisms, such as the activation of the PI3K/Akt survival pathway.[1] This has spurred the development of second-generation mTOR inhibitors that target the kinase domain of both mTORC1 and mTORC2.[1] This guide focuses on the comparative preclinical data of the first-generation rapalogs to aid researchers in selecting appropriate compounds for their studies.

The mTOR Signaling Pathway and Rapalog Action

The PI3K/AKT/mTOR pathway is a critical cascade that governs cell fate. Rapalogs exert their effect by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mTORC1 complex, preventing the phosphorylation of its downstream targets, S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[1][2]

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 Rapalogs Rapalogs (Sirolimus, Everolimus, etc.) Rapalogs->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis

Fig. 1: Simplified mTORC1 signaling pathway showing the inhibitory action of rapalogs.

Comparative Efficacy of Rapalogs in Vitro

The antiproliferative activity of rapalogs is commonly assessed by determining their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cancer cell lines. This data provides a quantitative measure of a drug's potency.

DrugCell LineCancer TypeIC50 / EC50 (nmol/L)Reference
Rapamycin (B549165) LNCaPProstate Cancer~10[3]
PC-3Prostate Cancer~10[3]
Temsirolimus LNCaPProstate CancerSimilar to Rapamycin[1][4]
PC-3Prostate CancerSimilar to Rapamycin[1][4]
Ridaforolimus HT-1080Fibrosarcoma0.2 (IC50 for p-S6)[5]
SK-LMS-1Leiomyosarcoma0.1-1.0 (EC50)[6]
A-498Kidney Carcinoma0.1-1.0 (EC50)[6]
HEC-1-AEndometrial Adenocarcinoma0.1-1.0 (EC50)[6]
AN3-CAEndometrial Adenocarcinoma0.1-1.0 (EC50)[6]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.

A comparative study on prostate cancer cell lines demonstrated that rapamycin and temsirolimus exhibit similar anti-proliferative effects in vitro.[1][4] Another study focusing on ridaforolimus showed potent, low nanomolar antiproliferative activity across a panel of sarcoma and endometrial cancer cell lines.[6]

Comparative Efficacy of Rapalogs in Vivo

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, providing valuable insights into a drug's antitumor activity in a living system.

DrugTumor ModelCancer TypeDosingOutcomeReference
Rapamycin PC-3 XenograftProstate CancerNot specifiedSimilar to Temsirolimus[1][4]
Temsirolimus PC-3 XenograftProstate CancerNot specifiedSimilar to Rapamycin[1][4]
Ridaforolimus SK-LMS-1 XenograftLeiomyosarcoma1 & 3 mg/kgSignificant tumor growth inhibition[6]
AN3-CA XenograftEndometrial Adenocarcinoma0.3 - 3 mg/kgDose-dependent tumor growth inhibition[6]

Studies in prostate cancer xenografts suggest that rapamycin and temsirolimus have superimposable antitumor potency.[1][4] In sarcoma and endometrial cancer models, ridaforolimus has demonstrated significant, dose-dependent tumor growth inhibition.[6]

Key Experimental Protocols

Accurate and reproducible data are the foundation of preclinical research. Below are detailed methodologies for key experiments used to evaluate rapalogs.

Typical In Vitro Drug Screening Workflow

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow A 1. Cell Culture (e.g., 96-well plate seeding) B 2. Drug Treatment (Serial dilutions of Rapalogs) A->B C 3. Incubation (e.g., 72 hours at 37°C) B->C D 4. Cell Viability Assay (e.g., MTT Assay) C->D E 5. Data Acquisition (Measure absorbance at 570 nm) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Fig. 2: A standard workflow for assessing the in vitro efficacy of rapalogs.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium and incubate overnight.

  • Drug Treatment: Treat cells with various concentrations of the rapalog and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate at 37°C for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for mTOR Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of rapalogs by observing the phosphorylation status of mTORC1 downstream targets.

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for establishing and evaluating drug efficacy in a subcutaneous xenograft model.

  • Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution, such as a mixture of media and Matrigel.

  • Animal Implantation: Subcutaneously inject the cell suspension (e.g., 1x10^6 to 1x10^7 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the rapalog and vehicle control according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry) to assess target inhibition.

Conclusion

The preclinical data available for rapalogs demonstrates their potent antiproliferative effects across a range of cancer models. While direct comparative studies are not always available, the existing evidence suggests that sirolimus and temsirolimus have similar efficacy in prostate cancer models, and ridaforolimus shows strong activity in sarcoma and endometrial cancer. The choice of a specific rapalog for a preclinical study will depend on the cancer type, the specific research question, and other experimental factors. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and conducting their own comparative analyses of these important anticancer agents.

References

A Comparative Analysis of Rapalogs in Preclinical Cancer Models: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of rapalogs—a class of drugs that inhibit the mTOR signaling pathway—supported by experimental data. We delve into their efficacy in both in vitro and in vivo cancer models, detail the experimental protocols used for their evaluation, and visualize the complex biological pathways and workflows involved.

Rapalogs, which include sirolimus (rapamycin) and its analogs everolimus, temsirolimus, and ridaforolimus, are pivotal tools in cancer research. They function as allosteric inhibitors of the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[1] While their clinical success has been notable in specific cancers, their efficacy can be limited by feedback mechanisms, such as the activation of the PI3K/Akt survival pathway.[1] This has spurred the development of second-generation mTOR inhibitors that target the kinase domain of both mTORC1 and mTORC2.[1] This guide focuses on the comparative preclinical data of the first-generation rapalogs to aid researchers in selecting appropriate compounds for their studies.

The mTOR Signaling Pathway and Rapalog Action

The PI3K/AKT/mTOR pathway is a critical cascade that governs cell fate. Rapalogs exert their effect by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mTORC1 complex, preventing the phosphorylation of its downstream targets, S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[1][2]

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 Rapalogs Rapalogs (Sirolimus, Everolimus, etc.) Rapalogs->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis

Fig. 1: Simplified mTORC1 signaling pathway showing the inhibitory action of rapalogs.

Comparative Efficacy of Rapalogs in Vitro

The antiproliferative activity of rapalogs is commonly assessed by determining their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cancer cell lines. This data provides a quantitative measure of a drug's potency.

DrugCell LineCancer TypeIC50 / EC50 (nmol/L)Reference
Rapamycin LNCaPProstate Cancer~10[3]
PC-3Prostate Cancer~10[3]
Temsirolimus LNCaPProstate CancerSimilar to Rapamycin[1][4]
PC-3Prostate CancerSimilar to Rapamycin[1][4]
Ridaforolimus HT-1080Fibrosarcoma0.2 (IC50 for p-S6)[5]
SK-LMS-1Leiomyosarcoma0.1-1.0 (EC50)[6]
A-498Kidney Carcinoma0.1-1.0 (EC50)[6]
HEC-1-AEndometrial Adenocarcinoma0.1-1.0 (EC50)[6]
AN3-CAEndometrial Adenocarcinoma0.1-1.0 (EC50)[6]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.

A comparative study on prostate cancer cell lines demonstrated that rapamycin and temsirolimus exhibit similar anti-proliferative effects in vitro.[1][4] Another study focusing on ridaforolimus showed potent, low nanomolar antiproliferative activity across a panel of sarcoma and endometrial cancer cell lines.[6]

Comparative Efficacy of Rapalogs in Vivo

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, providing valuable insights into a drug's antitumor activity in a living system.

DrugTumor ModelCancer TypeDosingOutcomeReference
Rapamycin PC-3 XenograftProstate CancerNot specifiedSimilar to Temsirolimus[1][4]
Temsirolimus PC-3 XenograftProstate CancerNot specifiedSimilar to Rapamycin[1][4]
Ridaforolimus SK-LMS-1 XenograftLeiomyosarcoma1 & 3 mg/kgSignificant tumor growth inhibition[6]
AN3-CA XenograftEndometrial Adenocarcinoma0.3 - 3 mg/kgDose-dependent tumor growth inhibition[6]

Studies in prostate cancer xenografts suggest that rapamycin and temsirolimus have superimposable antitumor potency.[1][4] In sarcoma and endometrial cancer models, ridaforolimus has demonstrated significant, dose-dependent tumor growth inhibition.[6]

Key Experimental Protocols

Accurate and reproducible data are the foundation of preclinical research. Below are detailed methodologies for key experiments used to evaluate rapalogs.

Typical In Vitro Drug Screening Workflow

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow A 1. Cell Culture (e.g., 96-well plate seeding) B 2. Drug Treatment (Serial dilutions of Rapalogs) A->B C 3. Incubation (e.g., 72 hours at 37°C) B->C D 4. Cell Viability Assay (e.g., MTT Assay) C->D E 5. Data Acquisition (Measure absorbance at 570 nm) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Fig. 2: A standard workflow for assessing the in vitro efficacy of rapalogs.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium and incubate overnight.

  • Drug Treatment: Treat cells with various concentrations of the rapalog and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate at 37°C for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for mTOR Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of rapalogs by observing the phosphorylation status of mTORC1 downstream targets.

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for establishing and evaluating drug efficacy in a subcutaneous xenograft model.

  • Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution, such as a mixture of media and Matrigel.

  • Animal Implantation: Subcutaneously inject the cell suspension (e.g., 1x10^6 to 1x10^7 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the rapalog and vehicle control according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry) to assess target inhibition.

Conclusion

The preclinical data available for rapalogs demonstrates their potent antiproliferative effects across a range of cancer models. While direct comparative studies are not always available, the existing evidence suggests that sirolimus and temsirolimus have similar efficacy in prostate cancer models, and ridaforolimus shows strong activity in sarcoma and endometrial cancer. The choice of a specific rapalog for a preclinical study will depend on the cancer type, the specific research question, and other experimental factors. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and conducting their own comparative analyses of these important anticancer agents.

References

A Comparative Guide to the Specificity of 42-(2-Tetrazolyl)rapamycin for mTORC1 over mTORC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 42-(2-Tetrazolyl)rapamycin (temsirolimus, CCI-779) and its profound specificity for the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) over mTOR Complex 2 (mTORC2). The information presented herein is supported by experimental data from peer-reviewed literature to assist in research and drug development endeavors.

Introduction to mTOR and Temsirolimus (B1684623)

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2]

  • mTORC1 is acutely sensitive to rapamycin and its analogs (rapalogs). It controls protein synthesis and cell growth by phosphorylating key substrates like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[3]

  • mTORC2 is generally considered insensitive to acute rapamycin treatment and is involved in regulating cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473 (S473).[3]

This compound, known as temsirolimus, is a second-generation rapalog designed for improved solubility and stability.[] Like its parent compound, its primary mechanism of action is the highly specific allosteric inhibition of mTORC1.[5][6]

Mechanism of Specificity

The remarkable specificity of temsirolimus for mTORC1 is not due to direct binding to the mTOR kinase domain at therapeutic concentrations. Instead, it operates via an allosteric mechanism:

  • Complex Formation: Temsirolimus first binds to the intracellular immunophilin FKBP12 (FK506-Binding Protein 12).[5][7]

  • Allosteric Inhibition: The resulting temsirolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein, but only when mTOR is part of the mTORC1 complex.[] This binding event does not block the ATP-binding site but rather alters the conformation of mTORC1, preventing it from accessing its substrates.[]

  • mTORC2 Resistance: In the mTORC2 complex, the FRB domain is thought to be sterically hindered or otherwise inaccessible to the drug-FKBP12 complex, rendering mTORC2 acutely resistant to inhibition by temsirolimus.[3][6]

Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory activity of temsirolimus against mTORC1 and mTORC2. The data highlights the significant difference in potency, which forms the basis of the drug's specificity.

InhibitorTargetMechanismIC50 ValueCitation(s)
Temsirolimus (CCI-779) mTORC1 Allosteric (FKBP12-dependent)Low nM range (e.g., ~0.31-5.1 ng/mL for downstream effects)[8]
Temsirolimus (CCI-779) mTORC2 Allosteric (FKBP12-dependent)Not consistently inhibited at therapeutic concentrations[6]
Temsirolimus (CCI-779) mTOR Kinase DomainDirect ATP-Competition (FKBP12-independent)~1.76 µM [7][9]

Note: The low nanomolar efficacy against mTORC1 is based on its well-established mechanism as a rapalog, which acts on downstream effectors in this range.[3][8] In contrast, direct inhibition of the mTOR kinase domain, which does not differentiate between mTORC1 and mTORC2, occurs only at much higher, micromolar concentrations and is independent of FKBP12.[7][9]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the mTOR signaling pathway, indicating the distinct roles of mTORC1 and mTORC2 and the specific point of inhibition by the Temsirolimus-FKBP12 complex.

mTOR_Pathway cluster_upstream cluster_mTORC cluster_downstream cluster_inhibitor GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 (Rictor) PI3K->mTORC2 Feedback Inhibition mTORC1 mTORC1 (Raptor) Akt->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 pS473 S6K->PI3K CellGrowth Protein Synthesis & Cell Growth S6K->CellGrowth FourEBP1->CellGrowth Cytoskeleton Cell Survival & Cytoskeleton Akt_pS473->Cytoskeleton Temsirolimus Temsirolimus + FKBP12 Temsirolimus->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway showing Temsirolimus specificity.

Experimental Protocols: In Vitro mTOR Kinase Inhibition Assay

To determine the specific inhibitory activity of a compound like temsirolimus on mTORC1 versus mTORC2, a detailed in vitro kinase assay is performed. The following protocol is a synthesized methodology based on established research practices.

Objective: To measure the concentration-dependent inhibition of mTORC1 and mTORC2 kinase activity by temsirolimus in separate biochemical assays.

1. Preparation of mTORC1 and mTORC2 Complexes:

  • Cell Culture: Grow HEK293T cells (or other suitable cell lines) to ~80% confluency in 15-cm plates.

  • Lysis: Lyse the cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 2 mM EDTA, 0.3% CHAPS, supplemented with protease and phosphatase inhibitors). CHAPS is crucial for maintaining the integrity of the mTOR complexes.

  • Immunoprecipitation (IP):

    • For mTORC1: Incubate the cell lysate with an anti-Raptor antibody conjugated to sepharose beads.

    • For mTORC2: In a separate reaction, incubate the cell lysate with an anti-Rictor antibody conjugated to sepharose beads.

  • Washing: Wash the immunoprecipitated beads multiple times with wash buffer to remove non-specific binders. The final wash should be with the respective kinase assay buffer to equilibrate the complexes.

2. In Vitro Kinase Reaction:

  • Reaction Setup: Prepare reaction tubes containing the immunoprecipitated mTORC1 or mTORC2 beads.

  • Inhibitor Addition: Add varying concentrations of temsirolimus (typically from low nM to high µM) or vehicle control (DMSO) to the reaction tubes. Include recombinant FKBP12 protein in all tubes, as it is required for the allosteric inhibition mechanism. Pre-incubate for 15-20 minutes on ice.

  • Substrate Addition:

    • For mTORC1: Add a purified, recombinant substrate such as GST-tagged 4E-BP1 or inactive S6K1.

    • For mTORC2: Add a purified, recombinant substrate such as full-length, inactive Akt1.

  • Initiation of Reaction: Start the kinase reaction by adding a kinase assay buffer containing ATP (e.g., 250-500 µM) and MgCl2.

  • Incubation: Incubate the reactions at 30°C (for mTORC1) or 37°C (for mTORC2) for 30 minutes with gentle agitation.

  • Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.

3. Detection and Analysis:

  • Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Probing:

    • For mTORC1 activity: Probe the membrane with a phospho-specific antibody against the known phosphorylation site on the substrate (e.g., anti-phospho-4E-BP1 at Thr37/46 or anti-phospho-S6K1 at Thr389).

    • For mTORC2 activity: Probe the membrane with an anti-phospho-Akt (Ser473) antibody.

  • Data Quantification: Quantify the band intensity of the phosphorylated substrate using densitometry. Normalize this signal to the total amount of mTOR complex in the IP (probed with anti-Raptor or anti-Rictor antibodies).

  • IC50 Calculation: Plot the percentage of inhibition against the log concentration of temsirolimus. Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

The experimental evidence robustly demonstrates that this compound (temsirolimus) is a highly specific inhibitor of mTORC1. Its potent, FKBP12-dependent allosteric mechanism of action is effective against mTORC1 in the low nanomolar range. In contrast, mTORC2 remains largely unaffected by temsirolimus at therapeutic concentrations, with direct inhibition of the mTOR kinase domain only occurring at concentrations several orders of magnitude higher. This profound specificity is a critical attribute for researchers studying the distinct biological roles of the two mTOR complexes and for the clinical application of temsirolimus.

References

A Comparative Guide to the Specificity of 42-(2-Tetrazolyl)rapamycin for mTORC1 over mTORC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 42-(2-Tetrazolyl)rapamycin (temsirolimus, CCI-779) and its profound specificity for the mechanistic Target of Rapamycin Complex 1 (mTORC1) over mTOR Complex 2 (mTORC2). The information presented herein is supported by experimental data from peer-reviewed literature to assist in research and drug development endeavors.

Introduction to mTOR and Temsirolimus

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2]

  • mTORC1 is acutely sensitive to rapamycin and its analogs (rapalogs). It controls protein synthesis and cell growth by phosphorylating key substrates like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[3]

  • mTORC2 is generally considered insensitive to acute rapamycin treatment and is involved in regulating cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473 (S473).[3]

This compound, known as temsirolimus, is a second-generation rapalog designed for improved solubility and stability.[] Like its parent compound, its primary mechanism of action is the highly specific allosteric inhibition of mTORC1.[5][6]

Mechanism of Specificity

The remarkable specificity of temsirolimus for mTORC1 is not due to direct binding to the mTOR kinase domain at therapeutic concentrations. Instead, it operates via an allosteric mechanism:

  • Complex Formation: Temsirolimus first binds to the intracellular immunophilin FKBP12 (FK506-Binding Protein 12).[5][7]

  • Allosteric Inhibition: The resulting temsirolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein, but only when mTOR is part of the mTORC1 complex.[] This binding event does not block the ATP-binding site but rather alters the conformation of mTORC1, preventing it from accessing its substrates.[]

  • mTORC2 Resistance: In the mTORC2 complex, the FRB domain is thought to be sterically hindered or otherwise inaccessible to the drug-FKBP12 complex, rendering mTORC2 acutely resistant to inhibition by temsirolimus.[3][6]

Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory activity of temsirolimus against mTORC1 and mTORC2. The data highlights the significant difference in potency, which forms the basis of the drug's specificity.

InhibitorTargetMechanismIC50 ValueCitation(s)
Temsirolimus (CCI-779) mTORC1 Allosteric (FKBP12-dependent)Low nM range (e.g., ~0.31-5.1 ng/mL for downstream effects)[8]
Temsirolimus (CCI-779) mTORC2 Allosteric (FKBP12-dependent)Not consistently inhibited at therapeutic concentrations[6]
Temsirolimus (CCI-779) mTOR Kinase DomainDirect ATP-Competition (FKBP12-independent)~1.76 µM [7][9]

Note: The low nanomolar efficacy against mTORC1 is based on its well-established mechanism as a rapalog, which acts on downstream effectors in this range.[3][8] In contrast, direct inhibition of the mTOR kinase domain, which does not differentiate between mTORC1 and mTORC2, occurs only at much higher, micromolar concentrations and is independent of FKBP12.[7][9]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the mTOR signaling pathway, indicating the distinct roles of mTORC1 and mTORC2 and the specific point of inhibition by the Temsirolimus-FKBP12 complex.

mTOR_Pathway cluster_upstream cluster_mTORC cluster_downstream cluster_inhibitor GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 (Rictor) PI3K->mTORC2 Feedback Inhibition mTORC1 mTORC1 (Raptor) Akt->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 pS473 S6K->PI3K CellGrowth Protein Synthesis & Cell Growth S6K->CellGrowth FourEBP1->CellGrowth Cytoskeleton Cell Survival & Cytoskeleton Akt_pS473->Cytoskeleton Temsirolimus Temsirolimus + FKBP12 Temsirolimus->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway showing Temsirolimus specificity.

Experimental Protocols: In Vitro mTOR Kinase Inhibition Assay

To determine the specific inhibitory activity of a compound like temsirolimus on mTORC1 versus mTORC2, a detailed in vitro kinase assay is performed. The following protocol is a synthesized methodology based on established research practices.

Objective: To measure the concentration-dependent inhibition of mTORC1 and mTORC2 kinase activity by temsirolimus in separate biochemical assays.

1. Preparation of mTORC1 and mTORC2 Complexes:

  • Cell Culture: Grow HEK293T cells (or other suitable cell lines) to ~80% confluency in 15-cm plates.

  • Lysis: Lyse the cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 2 mM EDTA, 0.3% CHAPS, supplemented with protease and phosphatase inhibitors). CHAPS is crucial for maintaining the integrity of the mTOR complexes.

  • Immunoprecipitation (IP):

    • For mTORC1: Incubate the cell lysate with an anti-Raptor antibody conjugated to sepharose beads.

    • For mTORC2: In a separate reaction, incubate the cell lysate with an anti-Rictor antibody conjugated to sepharose beads.

  • Washing: Wash the immunoprecipitated beads multiple times with wash buffer to remove non-specific binders. The final wash should be with the respective kinase assay buffer to equilibrate the complexes.

2. In Vitro Kinase Reaction:

  • Reaction Setup: Prepare reaction tubes containing the immunoprecipitated mTORC1 or mTORC2 beads.

  • Inhibitor Addition: Add varying concentrations of temsirolimus (typically from low nM to high µM) or vehicle control (DMSO) to the reaction tubes. Include recombinant FKBP12 protein in all tubes, as it is required for the allosteric inhibition mechanism. Pre-incubate for 15-20 minutes on ice.

  • Substrate Addition:

    • For mTORC1: Add a purified, recombinant substrate such as GST-tagged 4E-BP1 or inactive S6K1.

    • For mTORC2: Add a purified, recombinant substrate such as full-length, inactive Akt1.

  • Initiation of Reaction: Start the kinase reaction by adding a kinase assay buffer containing ATP (e.g., 250-500 µM) and MgCl2.

  • Incubation: Incubate the reactions at 30°C (for mTORC1) or 37°C (for mTORC2) for 30 minutes with gentle agitation.

  • Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.

3. Detection and Analysis:

  • Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Probing:

    • For mTORC1 activity: Probe the membrane with a phospho-specific antibody against the known phosphorylation site on the substrate (e.g., anti-phospho-4E-BP1 at Thr37/46 or anti-phospho-S6K1 at Thr389).

    • For mTORC2 activity: Probe the membrane with an anti-phospho-Akt (Ser473) antibody.

  • Data Quantification: Quantify the band intensity of the phosphorylated substrate using densitometry. Normalize this signal to the total amount of mTOR complex in the IP (probed with anti-Raptor or anti-Rictor antibodies).

  • IC50 Calculation: Plot the percentage of inhibition against the log concentration of temsirolimus. Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

The experimental evidence robustly demonstrates that this compound (temsirolimus) is a highly specific inhibitor of mTORC1. Its potent, FKBP12-dependent allosteric mechanism of action is effective against mTORC1 in the low nanomolar range. In contrast, mTORC2 remains largely unaffected by temsirolimus at therapeutic concentrations, with direct inhibition of the mTOR kinase domain only occurring at concentrations several orders of magnitude higher. This profound specificity is a critical attribute for researchers studying the distinct biological roles of the two mTOR complexes and for the clinical application of temsirolimus.

References

Head-to-Head Comparison: 42-(2-Tetrazolyl)rapamycin vs. Torin1 in mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two prominent mTOR inhibitors: 42-(2-Tetrazolyl)rapamycin, a semi-synthetic rapalog, and Torin1, a second-generation ATP-competitive mTOR kinase inhibitor. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in selecting the appropriate tool compound for mTOR-related research.

Introduction to mTOR and its Inhibitors

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

The first generation of mTOR inhibitors, known as rapalogs (e.g., rapamycin and its analogs), allosterically inhibit mTORC1. While clinically useful, their incomplete inhibition of mTORC1 and lack of direct activity against mTORC2 have prompted the development of second-generation mTOR kinase inhibitors (TORKis). These ATP-competitive inhibitors, including Torin1, target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.

This guide focuses on a comparative analysis of this compound, a specific rapalog, and Torin1, a potent TORKi.

Mechanism of Action

The fundamental difference between these two compounds lies in their mechanism of inhibiting mTOR activity.

  • This compound: As a rapamycin analog, it first binds to the intracellular receptor FKBP12. This drug-protein complex then allosterically binds to the FRB domain of mTOR within the mTORC1 complex. This action does not inhibit the kinase activity of mTOR directly but rather destabilizes the mTORC1 complex and prevents it from phosphorylating some of its key downstream substrates, such as S6K1. It is largely inactive against mTORC2.

  • Torin1: This compound is an ATP-competitive inhibitor. It directly binds to the ATP-binding pocket in the kinase domain of mTOR. By occupying this site, it prevents ATP from binding and thus blocks the catalytic activity of mTOR. Because both mTORC1 and mTORC2 rely on the same catalytic subunit, Torin1 effectively inhibits the activity of both complexes.

cluster_rapalog This compound (Rapalog) cluster_torki Torin1 (TORKi) Rapalog 42-(2-Tetrazolyl) rapamycin FKBP12 FKBP12 Rapalog->FKBP12 Binds mTORC1_R mTORC1 (FRB Domain) FKBP12->mTORC1_R Complex binds to S6K1_R S6K1 (Substrate) mTORC1_R->S6K1_R Blocks access Inhibition_R Inhibition of Substrate Phosphorylation Torin1 Torin1 mTOR_Kinase mTOR Kinase Domain (ATP-binding pocket) Torin1->mTOR_Kinase Binds Inhibition_T Inhibition of Kinase Activity mTOR_Kinase->Inhibition_T ATP ATP ATP->mTOR_Kinase Competes with mTORC1_T mTORC1 mTORC2_T mTORC2 Inhibition_T->mTORC1_T Inhibition_T->mTORC2_T cluster_pathway Simplified mTOR Signaling Pathway GF Growth Factors PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 S6K1->PI3K Negative Feedback Growth Cell Growth & Proliferation S6K1->Growth FourEBP1->Growth Inhibits Translation Torin1 Torin1 Torin1->mTORC2 Torin1->mTORC1 Rapalog 42-(2-Tetrazolyl) rapamycin Rapalog->mTORC1 cluster_workflow General Experimental Workflow A Cell Culture & Treatment with Inhibitor B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Transfer (to PVDF membrane) C->D E Antibody Incubation (Primary & Secondary) D->E F Imaging & Data Analysis E->F

Head-to-Head Comparison: 42-(2-Tetrazolyl)rapamycin vs. Torin1 in mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two prominent mTOR inhibitors: 42-(2-Tetrazolyl)rapamycin, a semi-synthetic rapalog, and Torin1, a second-generation ATP-competitive mTOR kinase inhibitor. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in selecting the appropriate tool compound for mTOR-related research.

Introduction to mTOR and its Inhibitors

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

The first generation of mTOR inhibitors, known as rapalogs (e.g., rapamycin and its analogs), allosterically inhibit mTORC1. While clinically useful, their incomplete inhibition of mTORC1 and lack of direct activity against mTORC2 have prompted the development of second-generation mTOR kinase inhibitors (TORKis). These ATP-competitive inhibitors, including Torin1, target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.

This guide focuses on a comparative analysis of this compound, a specific rapalog, and Torin1, a potent TORKi.

Mechanism of Action

The fundamental difference between these two compounds lies in their mechanism of inhibiting mTOR activity.

  • This compound: As a rapamycin analog, it first binds to the intracellular receptor FKBP12. This drug-protein complex then allosterically binds to the FRB domain of mTOR within the mTORC1 complex. This action does not inhibit the kinase activity of mTOR directly but rather destabilizes the mTORC1 complex and prevents it from phosphorylating some of its key downstream substrates, such as S6K1. It is largely inactive against mTORC2.

  • Torin1: This compound is an ATP-competitive inhibitor. It directly binds to the ATP-binding pocket in the kinase domain of mTOR. By occupying this site, it prevents ATP from binding and thus blocks the catalytic activity of mTOR. Because both mTORC1 and mTORC2 rely on the same catalytic subunit, Torin1 effectively inhibits the activity of both complexes.

cluster_rapalog This compound (Rapalog) cluster_torki Torin1 (TORKi) Rapalog 42-(2-Tetrazolyl) rapamycin FKBP12 FKBP12 Rapalog->FKBP12 Binds mTORC1_R mTORC1 (FRB Domain) FKBP12->mTORC1_R Complex binds to S6K1_R S6K1 (Substrate) mTORC1_R->S6K1_R Blocks access Inhibition_R Inhibition of Substrate Phosphorylation Torin1 Torin1 mTOR_Kinase mTOR Kinase Domain (ATP-binding pocket) Torin1->mTOR_Kinase Binds Inhibition_T Inhibition of Kinase Activity mTOR_Kinase->Inhibition_T ATP ATP ATP->mTOR_Kinase Competes with mTORC1_T mTORC1 mTORC2_T mTORC2 Inhibition_T->mTORC1_T Inhibition_T->mTORC2_T cluster_pathway Simplified mTOR Signaling Pathway GF Growth Factors PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 S6K1->PI3K Negative Feedback Growth Cell Growth & Proliferation S6K1->Growth FourEBP1->Growth Inhibits Translation Torin1 Torin1 Torin1->mTORC2 Torin1->mTORC1 Rapalog 42-(2-Tetrazolyl) rapamycin Rapalog->mTORC1 cluster_workflow General Experimental Workflow A Cell Culture & Treatment with Inhibitor B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Transfer (to PVDF membrane) C->D E Antibody Incubation (Primary & Secondary) D->E F Imaging & Data Analysis E->F

Unveiling the Selectivity of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide for mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the mTOR inhibitor 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus, against other prominent mTOR inhibitors. This document provides a comprehensive analysis of its selectivity profile, supported by experimental data and detailed protocols to aid in laboratory research and drug development.

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The differential inhibition of these complexes is a key factor in the therapeutic efficacy and side-effect profile of mTOR inhibitors.

Selectivity Profile of mTOR Inhibitors: A Comparative Analysis

mTOR inhibitors are broadly categorized into two main generations. First-generation inhibitors, known as rapalogs, are allosteric inhibitors that primarily target mTORC1. Second-generation inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.

The following tables provide a comparative summary of the inhibitory activities of this compound and other selected mTOR inhibitors.

First-Generation mTOR Inhibitors (Rapalogs) - mTORC1 Selective
Compound Reported IC50 / Ki (nM)
This compound (Zotarolimus)T-cell proliferation IC50: 1.2 nM[3]Coronary artery smooth muscle cell proliferation IC50: 2.9 nM[3]Endothelial cell proliferation IC50: 2.6 nM[3]
RapamycinmTORC1 IC50: ~20 nM (in 786-O renal cancer cells)[4]
TemsirolimusmTOR IC50: 1.76 µM[5]
EverolimusmTORC1 inhibition is its primary mechanism of action.[6]
Second-Generation mTOR Inhibitors - Dual mTORC1/mTORC2 Kinase Domain Inhibitors
Compound mTORC1 IC50 (nM) mTORC2 IC50 (nM)
OSI-02722[6][7]65[6][7]
Torin 12-10[5]2-10[5]
Ku-0063794~10[5][6]~10[5][6]
PP24230[5]58[5]

Visualizing mTOR Signaling and Experimental Workflow

To better understand the context of mTOR inhibition, the following diagrams illustrate the mTOR signaling pathway and a general workflow for assessing inhibitor selectivity.

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Nutrients PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cytoskeletal_Organization Cytoskeletal Organization Akt->Cytoskeletal_Organization mTORC2 mTORC2 mTORC2->Akt phosphorylates S473 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis | Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Inhibitor_Treatment Treatment with mTOR Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis & Protein Extraction Inhibitor_Treatment->Cell_Lysis Biochemical_Assay Biochemical Assay Cell_Lysis->Biochemical_Assay Kinase_Assay In Vitro Kinase Assay (mTORC1/mTORC2) Biochemical_Assay->Kinase_Assay Western_Blot Western Blot Analysis (p-S6K, p-Akt) Biochemical_Assay->Western_Blot Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Unveiling the Selectivity of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide for mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the mTOR inhibitor 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus, against other prominent mTOR inhibitors. This document provides a comprehensive analysis of its selectivity profile, supported by experimental data and detailed protocols to aid in laboratory research and drug development.

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The differential inhibition of these complexes is a key factor in the therapeutic efficacy and side-effect profile of mTOR inhibitors.

Selectivity Profile of mTOR Inhibitors: A Comparative Analysis

mTOR inhibitors are broadly categorized into two main generations. First-generation inhibitors, known as rapalogs, are allosteric inhibitors that primarily target mTORC1. Second-generation inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.

The following tables provide a comparative summary of the inhibitory activities of this compound and other selected mTOR inhibitors.

First-Generation mTOR Inhibitors (Rapalogs) - mTORC1 Selective
Compound Reported IC50 / Ki (nM)
This compound (Zotarolimus)T-cell proliferation IC50: 1.2 nM[3]Coronary artery smooth muscle cell proliferation IC50: 2.9 nM[3]Endothelial cell proliferation IC50: 2.6 nM[3]
RapamycinmTORC1 IC50: ~20 nM (in 786-O renal cancer cells)[4]
TemsirolimusmTOR IC50: 1.76 µM[5]
EverolimusmTORC1 inhibition is its primary mechanism of action.[6]
Second-Generation mTOR Inhibitors - Dual mTORC1/mTORC2 Kinase Domain Inhibitors
Compound mTORC1 IC50 (nM) mTORC2 IC50 (nM)
OSI-02722[6][7]65[6][7]
Torin 12-10[5]2-10[5]
Ku-0063794~10[5][6]~10[5][6]
PP24230[5]58[5]

Visualizing mTOR Signaling and Experimental Workflow

To better understand the context of mTOR inhibition, the following diagrams illustrate the mTOR signaling pathway and a general workflow for assessing inhibitor selectivity.

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Nutrients PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cytoskeletal_Organization Cytoskeletal Organization Akt->Cytoskeletal_Organization mTORC2 mTORC2 mTORC2->Akt phosphorylates S473 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis | Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Inhibitor_Treatment Treatment with mTOR Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis & Protein Extraction Inhibitor_Treatment->Cell_Lysis Biochemical_Assay Biochemical Assay Cell_Lysis->Biochemical_Assay Kinase_Assay In Vitro Kinase Assay (mTORC1/mTORC2) Biochemical_Assay->Kinase_Assay Western_Blot Western Blot Analysis (p-S6K, p-Akt) Biochemical_Assay->Western_Blot Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis

References

TORKi Demonstrates Superior Efficacy in Overcoming Rapamycin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of mTOR inhibitors, exemplified by 42-(2-Tetrazolyl)rapamycin (TORKi), has shown significant promise in circumventing the resistance mechanisms that limit the therapeutic efficacy of rapamycin (B549165) and its analogs (rapalogs). By targeting the ATP-catalytic site of the mTOR kinase, TORKi effectively inhibits both mTORC1 and mTORC2 complexes, leading to a more comprehensive blockade of mTOR signaling and potent anti-proliferative effects in rapamycin-resistant cancer cell lines.

Rapamycin, an allosteric inhibitor of mTORC1, has been a valuable tool in cancer research and has seen clinical application. However, its efficacy is often hampered by intrinsic and acquired resistance. This resistance is frequently attributed to the incomplete inhibition of mTORC1 substrates, such as 4E-BP1, and the continued activity of the rapamycin-insensitive mTORC2 complex, which promotes cell survival through Akt phosphorylation.[1][2][3]

TORKi, also known as PP242, and other ATP-competitive mTOR kinase inhibitors (TORKinibs) have been developed to address these limitations. These inhibitors have consistently demonstrated superior potency compared to rapamycin in preclinical studies across various cancer cell lines.[1][4]

Comparative Efficacy: TORKi vs. Rapamycin

Quantitative data from multiple studies highlight the enhanced potency of TORKinibs in inhibiting the proliferation of cancer cells, including those with inherent or acquired resistance to rapamycin.

Cell LineCompoundIC50 (nM)Reference
HCT116 (Colon)Rapamycin50[5]
HCT116 (Colon)PP242 75[5]
SW480 (Colon)Rapamycin100[5]
SW480 (Colon)PP242 60[5]
Kelly (Neuroblastoma)Rapamycin~30,000[6]
Kelly (Neuroblastoma)Torin-2 12[6]
IMR-32 (Neuroblastoma)Rapamycin~40,000[6]
IMR-32 (Neuroblastoma)Torin-2 30[6]

Table 1: Comparative IC50 values of Rapamycin and TORKinibs (PP242 and Torin-2) in various cancer cell lines.

As shown in Table 1, TORKinibs like PP242 and Torin-2 exhibit significantly lower IC50 values compared to rapamycin, indicating a much higher potency in inhibiting cell growth. Notably, in neuroblastoma cell lines, the difference in potency is several orders of magnitude.[6]

Mechanism of Action: Overcoming Resistance

The superior efficacy of TORKi stems from its ability to inhibit both mTORC1 and mTORC2. This dual inhibition leads to a more complete suppression of downstream signaling pathways critical for cell growth, proliferation, and survival.

mTOR_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Proliferation Rapamycin Rapamycin Rapamycin->mTORC1 TORKi This compound (TORKi) TORKi->mTORC1 TORKi->mTORC2

Figure 1: Simplified mTOR Signaling Pathway. This diagram illustrates the points of inhibition for Rapamycin and this compound (TORKi). Rapamycin only partially inhibits mTORC1, while TORKi inhibits both mTORC1 and mTORC2.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of mTOR inhibitors.

Cell Viability Assay (MTS Assay)

This assay is used to assess the dose-dependent effect of mTOR inhibitors on cell proliferation.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTS Assay cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of Rapamycin or TORKi incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure absorbance at 490nm incubate3->read calculate Calculate % viability read->calculate plot Plot dose-response curve calculate->plot ic50 Determine IC50 plot->ic50

Figure 2: Workflow for Cell Viability Assay. This diagram outlines the key steps in determining the IC50 values for mTOR inhibitors using an MTS assay.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound, rapamycin, or other comparators. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.

Western Blot Analysis

This technique is used to measure the phosphorylation status of key proteins in the mTOR signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of inhibitors for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.[9]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

The available preclinical data strongly support the superior efficacy of this compound and other TORKinibs over rapamycin in overcoming resistance in cancer cells. By targeting both mTORC1 and mTORC2, these second-generation inhibitors provide a more complete and potent inhibition of the mTOR signaling pathway. This comprehensive blockade of a key oncogenic pathway highlights the therapeutic potential of TORKinibs for cancers that have developed resistance to first-generation mTOR inhibitors. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.

References

TORKi Demonstrates Superior Efficacy in Overcoming Rapamycin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of mTOR inhibitors, exemplified by 42-(2-Tetrazolyl)rapamycin (TORKi), has shown significant promise in circumventing the resistance mechanisms that limit the therapeutic efficacy of rapamycin and its analogs (rapalogs). By targeting the ATP-catalytic site of the mTOR kinase, TORKi effectively inhibits both mTORC1 and mTORC2 complexes, leading to a more comprehensive blockade of mTOR signaling and potent anti-proliferative effects in rapamycin-resistant cancer cell lines.

Rapamycin, an allosteric inhibitor of mTORC1, has been a valuable tool in cancer research and has seen clinical application. However, its efficacy is often hampered by intrinsic and acquired resistance. This resistance is frequently attributed to the incomplete inhibition of mTORC1 substrates, such as 4E-BP1, and the continued activity of the rapamycin-insensitive mTORC2 complex, which promotes cell survival through Akt phosphorylation.[1][2][3]

TORKi, also known as PP242, and other ATP-competitive mTOR kinase inhibitors (TORKinibs) have been developed to address these limitations. These inhibitors have consistently demonstrated superior potency compared to rapamycin in preclinical studies across various cancer cell lines.[1][4]

Comparative Efficacy: TORKi vs. Rapamycin

Quantitative data from multiple studies highlight the enhanced potency of TORKinibs in inhibiting the proliferation of cancer cells, including those with inherent or acquired resistance to rapamycin.

Cell LineCompoundIC50 (nM)Reference
HCT116 (Colon)Rapamycin50[5]
HCT116 (Colon)PP242 75[5]
SW480 (Colon)Rapamycin100[5]
SW480 (Colon)PP242 60[5]
Kelly (Neuroblastoma)Rapamycin~30,000[6]
Kelly (Neuroblastoma)Torin-2 12[6]
IMR-32 (Neuroblastoma)Rapamycin~40,000[6]
IMR-32 (Neuroblastoma)Torin-2 30[6]

Table 1: Comparative IC50 values of Rapamycin and TORKinibs (PP242 and Torin-2) in various cancer cell lines.

As shown in Table 1, TORKinibs like PP242 and Torin-2 exhibit significantly lower IC50 values compared to rapamycin, indicating a much higher potency in inhibiting cell growth. Notably, in neuroblastoma cell lines, the difference in potency is several orders of magnitude.[6]

Mechanism of Action: Overcoming Resistance

The superior efficacy of TORKi stems from its ability to inhibit both mTORC1 and mTORC2. This dual inhibition leads to a more complete suppression of downstream signaling pathways critical for cell growth, proliferation, and survival.

mTOR_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Proliferation Rapamycin Rapamycin Rapamycin->mTORC1 TORKi This compound (TORKi) TORKi->mTORC1 TORKi->mTORC2

Figure 1: Simplified mTOR Signaling Pathway. This diagram illustrates the points of inhibition for Rapamycin and this compound (TORKi). Rapamycin only partially inhibits mTORC1, while TORKi inhibits both mTORC1 and mTORC2.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of mTOR inhibitors.

Cell Viability Assay (MTS Assay)

This assay is used to assess the dose-dependent effect of mTOR inhibitors on cell proliferation.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTS Assay cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of Rapamycin or TORKi incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure absorbance at 490nm incubate3->read calculate Calculate % viability read->calculate plot Plot dose-response curve calculate->plot ic50 Determine IC50 plot->ic50

Figure 2: Workflow for Cell Viability Assay. This diagram outlines the key steps in determining the IC50 values for mTOR inhibitors using an MTS assay.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound, rapamycin, or other comparators. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.

Western Blot Analysis

This technique is used to measure the phosphorylation status of key proteins in the mTOR signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of inhibitors for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.[9]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

The available preclinical data strongly support the superior efficacy of this compound and other TORKinibs over rapamycin in overcoming resistance in cancer cells. By targeting both mTORC1 and mTORC2, these second-generation inhibitors provide a more complete and potent inhibition of the mTOR signaling pathway. This comprehensive blockade of a key oncogenic pathway highlights the therapeutic potential of TORKinibs for cancers that have developed resistance to first-generation mTOR inhibitors. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.

References

Safety Operating Guide

Proper Disposal of 42-(2-Tetrazolyl)rapamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog and a specific mTOR inhibitor.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound, like its parent compound rapamycin (sirolimus), should be handled as a hazardous chemical. Rapamycin is suspected of causing cancer and may damage fertility or the unborn child.[3][4][5] Therefore, all waste materials containing this compound must be disposed of as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

PPE CategoryItemSpecification
Hand Protection Disposable GlovesNitrile or other chemically resistant material. Change frequently.
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Body Protection Laboratory CoatFully buttoned.
Respiratory Protection NIOSH (US) or CEN (EU) Approved RespiratorRequired when handling the powder form to avoid dust formation.[4]

Waste Segregation and Collection

Proper segregation of waste at the source is paramount to ensure safe and compliant disposal.

Waste StreamDescriptionCollection Container
Solid Waste Contaminated gloves, bench paper, pipette tips, and empty vials.Labeled hazardous waste container (e.g., 5-gallon white pail).[6]
Liquid Waste Unused solutions, and solvent rinses.Labeled, sealed, and chemically compatible hazardous waste container.
Sharps Waste Contaminated needles and syringes.Puncture-resistant, labeled sharps container.[6]

Note: Do not dispose of any chemical waste containing this compound down the sink or in regular trash containers.[6]

Decontamination Procedures

All surfaces and equipment potentially contaminated with this compound must be decontaminated.

  • Initial Cleaning: Use a detergent and water solution to clean the affected surfaces.[6]

  • Rinsing: Thoroughly rinse the surfaces with water after cleaning.[6]

  • Waste Collection: All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous solid waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Figure 1: Disposal Workflow for this compound Start Waste Generation (this compound) Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Container Collect in Labeled Hazardous Solid Waste Container Is_Solid->Solid_Container Yes Is_Sharp Sharps Waste? Is_Liquid->Is_Sharp No Liquid_Container Collect in Labeled Hazardous Liquid Waste Container Is_Liquid->Liquid_Container Yes Sharps_Container Collect in Labeled Sharps Container Is_Sharp->Sharps_Container Yes EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Is_Sharp->EHS_Pickup No Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup End Proper Disposal Complete EHS_Pickup->End

Figure 1: Disposal Workflow for this compound

Experimental Protocols Cited

This guidance is based on established safety protocols for the handling of rapamycin, a closely related hazardous compound. The primary cited protocols are derived from safety data sheets (SDS) which provide standardized safety and disposal information.

Key Experimental Protocol Reference:

  • Hazard Communication Standard (29 CFR 1910.1200): This OSHA standard, referenced in the safety data sheet for rapamycin, mandates the classification of chemical hazards and the communication of this information to employees.[3] The procedures outlined in this document for handling and disposal are in accordance with the principles of this standard.

For further information, consult your institution's Environmental Health and Safety (EHS) department.[6]

References

Proper Disposal of 42-(2-Tetrazolyl)rapamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog and a specific mTOR inhibitor.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound, like its parent compound rapamycin (sirolimus), should be handled as a hazardous chemical. Rapamycin is suspected of causing cancer and may damage fertility or the unborn child.[3][4][5] Therefore, all waste materials containing this compound must be disposed of as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

PPE CategoryItemSpecification
Hand Protection Disposable GlovesNitrile or other chemically resistant material. Change frequently.
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Body Protection Laboratory CoatFully buttoned.
Respiratory Protection NIOSH (US) or CEN (EU) Approved RespiratorRequired when handling the powder form to avoid dust formation.[4]

Waste Segregation and Collection

Proper segregation of waste at the source is paramount to ensure safe and compliant disposal.

Waste StreamDescriptionCollection Container
Solid Waste Contaminated gloves, bench paper, pipette tips, and empty vials.Labeled hazardous waste container (e.g., 5-gallon white pail).[6]
Liquid Waste Unused solutions, and solvent rinses.Labeled, sealed, and chemically compatible hazardous waste container.
Sharps Waste Contaminated needles and syringes.Puncture-resistant, labeled sharps container.[6]

Note: Do not dispose of any chemical waste containing this compound down the sink or in regular trash containers.[6]

Decontamination Procedures

All surfaces and equipment potentially contaminated with this compound must be decontaminated.

  • Initial Cleaning: Use a detergent and water solution to clean the affected surfaces.[6]

  • Rinsing: Thoroughly rinse the surfaces with water after cleaning.[6]

  • Waste Collection: All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous solid waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Figure 1: Disposal Workflow for this compound Start Waste Generation (this compound) Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Container Collect in Labeled Hazardous Solid Waste Container Is_Solid->Solid_Container Yes Is_Sharp Sharps Waste? Is_Liquid->Is_Sharp No Liquid_Container Collect in Labeled Hazardous Liquid Waste Container Is_Liquid->Liquid_Container Yes Sharps_Container Collect in Labeled Sharps Container Is_Sharp->Sharps_Container Yes EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Is_Sharp->EHS_Pickup No Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup End Proper Disposal Complete EHS_Pickup->End

Figure 1: Disposal Workflow for this compound

Experimental Protocols Cited

This guidance is based on established safety protocols for the handling of rapamycin, a closely related hazardous compound. The primary cited protocols are derived from safety data sheets (SDS) which provide standardized safety and disposal information.

Key Experimental Protocol Reference:

  • Hazard Communication Standard (29 CFR 1910.1200): This OSHA standard, referenced in the safety data sheet for rapamycin, mandates the classification of chemical hazards and the communication of this information to employees.[3] The procedures outlined in this document for handling and disposal are in accordance with the principles of this standard.

For further information, consult your institution's Environmental Health and Safety (EHS) department.[6]

References

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Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.